4-Hydroperoxyifosfamide
Descripción
Structure
3D Structure
Propiedades
Número CAS |
39800-28-7 |
|---|---|
Fórmula molecular |
C7H15Cl2N2O4P |
Peso molecular |
293.08 g/mol |
Nombre IUPAC |
N,3-bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-10-16(13)11(5-3-9)7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13) |
Clave InChI |
YGZIWEZFFBPCLN-UHFFFAOYSA-N |
SMILES canónico |
C1COP(=O)(N(C1OO)CCCl)NCCCl |
Otros números CAS |
39800-28-7 |
Sinónimos |
4-hydroperoxyifosfamide hydroperoxyisophosphamide hydroperoxyisophosphamide, (cis)-isomer hydroperoxyisophosphamide, (trans)-isome |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of 4-Hydroperoxyifosfamide in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroperoxyifosfamide (4-OOH-IF) is a pre-activated cytotoxic metabolite of the alkylating agent ifosfamide (B1674421). Unlike its parent compound, 4-OOH-IF does not require hepatic cytochrome P450-mediated activation to exert its anticancer effects, making it a valuable tool for in vitro studies and potentially for targeted therapeutic strategies. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, focusing on its molecular interactions, induction of cellular damage, and the resulting signaling pathways that lead to cell death.
Cellular Uptake and Conversion
The precise mechanisms of this compound's cellular uptake are not fully elucidated but are presumed to involve passive diffusion across the cell membrane due to its chemical properties. Once inside the cell, 4-OOH-IF is unstable and spontaneously decomposes into its active alkylating metabolite, isophosphoramide mustard, and a byproduct, acrolein. It is the isophosphoramide mustard that is primarily responsible for the compound's cytotoxic effects.
Core Mechanism: DNA Damage through Alkylation and Cross-linking
The primary mode of action of this compound, through its metabolite isophosphoramide mustard, is the induction of DNA damage. Isophosphoramide mustard is a bifunctional alkylating agent, meaning it possesses two reactive chloroethyl groups.[1] These groups react with nucleophilic sites on DNA bases, predominantly the N7 position of guanine.[1]
This alkylation can result in several forms of DNA damage:
-
Monoadducts: A single chloroethyl group of isophosphoramide mustard binds to a DNA base.
-
Intrastrand Cross-links: The two chloroethyl groups bind to two different bases on the same DNA strand.
-
Interstrand Cross-links (ICLs): The two chloroethyl groups bind to bases on opposite strands of the DNA double helix.[1]
Interstrand cross-links are the most cytotoxic form of damage as they physically prevent the separation of the DNA strands, a process essential for both DNA replication and transcription.[1] This blockage of fundamental cellular processes ultimately triggers cell cycle arrest and programmed cell death.
Signaling Pathways Activated by this compound
The extensive DNA damage induced by this compound activates a cascade of cellular signaling pathways designed to respond to genotoxic stress. These pathways can lead to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.
DNA Damage Response and Cell Cycle Arrest
The presence of DNA adducts and cross-links is recognized by cellular surveillance proteins, leading to the activation of the DNA Damage Response (DDR) pathway. Key proteins in this pathway, such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated), are activated and phosphorylate a host of downstream targets. This cascade can lead to cell cycle arrest, typically at the G2/M phase, providing the cell with time to repair the DNA damage before proceeding with mitosis. The tumor suppressor protein p53 can also play a role in inducing cell cycle arrest, particularly at the G1/S checkpoint, in response to DNA damage.[2]
Induction of Apoptosis
When DNA damage is irreparable, this compound potently induces apoptosis through both caspase-dependent and caspase-independent pathways.[3][4]
Caspase-Dependent Apoptosis: This is the classical pathway of programmed cell death. In response to DNA damage, the intrinsic (mitochondrial) pathway of apoptosis is often activated. This involves the activation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases-3 and -7, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[5] Studies have shown that 4-OOH-IF treatment leads to the activation of caspase-8, -9, and -3/7 in leukemia cell lines.[6]
Caspase-Independent Apoptosis: Evidence suggests that 4-hydroperoxy-cyclophosphamide, a closely related analog, can induce a form of caspase-independent cell death.[4] This process is often mediated by the release of other mitochondrial proteins, such as Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG), which translocate to the nucleus and induce large-scale DNA fragmentation.[4]
Role of Oxidative Stress
The metabolism of ifosfamide and its derivatives, including the breakdown of 4-OOH-IF, can generate reactive oxygen species (ROS).[7] This increase in oxidative stress can contribute to cellular damage, including lipid peroxidation, protein oxidation, and further DNA damage. The generation of ROS can also influence apoptotic signaling pathways, creating a positive feedback loop that enhances the cytotoxicity of the drug.
Quantitative Data on the Effects of this compound
The cytotoxic and apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.
Table 1: Cell Viability in Leukemia Cell Lines after 48h Treatment
| Cell Line | Concentration (µg/mL) | % of Live Cells (Mean ± SD) |
| MOLT-4 | 0 (Control) | 88.7 ± 1.5 |
| 0.5 | 65.4 ± 2.1 | |
| 1.0 | 48.2 ± 1.8 | |
| 2.5 | 25.1 ± 1.3 | |
| ML-1 | 0 (Control) | 85.3 ± 1.9 |
| 1.0 | 72.5 ± 2.4 | |
| 5.0 | 55.8 ± 2.0 | |
| 10.0 | 38.6 ± 1.7 |
Data adapted from a study comparing 4-OOH-IF and 4-OOH-CP.[6]
Table 2: Apoptosis in Leukemia Cell Lines after 48h Treatment
| Cell Line | Concentration (µg/mL) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| MOLT-4 | 0 (Control) | 5.2 ± 0.4 | 6.1 ± 0.5 |
| 0.5 | 15.3 ± 0.9 | 19.3 ± 1.1 | |
| 1.0 | 22.1 ± 1.2 | 29.7 ± 1.5 | |
| 2.5 | 30.5 ± 1.6 | 44.4 ± 2.2 | |
| ML-1 | 0 (Control) | 4.8 ± 0.3 | 9.9 ± 0.7 |
| 1.0 | 9.7 ± 0.6 | 17.8 ± 1.0 | |
| 5.0 | 16.2 ± 0.9 | 28.0 ± 1.4 | |
| 10.0 | 23.4 ± 1.3 | 38.0 ± 1.9 |
Data adapted from a study comparing 4-OOH-IF and 4-OOH-CP, representing the percentage of Annexin V-FITC+/PI- (early apoptotic) and Annexin V-FITC+/PI+ (late apoptotic/necrotic) cells.[6]
Table 3: Caspase Activation in Leukemia Cell Lines after 24h Treatment
| Cell Line | Concentration (µg/mL) | % Cells with Active Caspase-8 (Mean ± SD) | % Cells with Active Caspase-9 (Mean ± SD) | % Cells with Active Caspase-3/7 (Mean ± SD) |
| MOLT-4 | 0 (Control) | 3.1 ± 0.2 | 3.5 ± 0.3 | 4.2 ± 0.3 |
| 2.5 | 28.4 ± 1.5 | 32.7 ± 1.8 | 35.1 ± 1.9 | |
| ML-1 | 0 (Control) | 2.9 ± 0.2 | 3.2 ± 0.2 | 3.8 ± 0.3 |
| 10.0 | 20.1 ± 1.1 | 24.5 ± 1.4 | 26.8 ± 1.5 |
Data adapted from a study comparing 4-OOH-IF and 4-OOH-CP.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
DNA Interstrand Cross-link (ICL) Assay (Modified Comet Assay)
This assay quantifies the level of DNA interstrand cross-linking.
-
Cell Treatment and Irradiation: Treat cells with this compound. After treatment, irradiate the cells with a fixed dose of X-rays (e.g., 5 Gy) to induce random DNA strand breaks.
-
Cell Embedding: Embed the cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Subject the slides to an alkaline buffer to denature the DNA and then perform electrophoresis. The DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: The presence of ICLs retards the migration of DNA during electrophoresis, resulting in a smaller comet tail. The extent of cross-linking is inversely proportional to the comet tail moment (a measure of DNA migration).
Conclusion
This compound exerts its potent anticancer effects primarily through the induction of DNA interstrand cross-links, which obstruct critical cellular processes like replication and transcription. This genotoxic stress triggers a complex network of signaling pathways, leading to cell cycle arrest and, ultimately, apoptotic cell death via both caspase-dependent and -independent mechanisms. The generation of reactive oxygen species further contributes to the cellular damage and cytotoxic response. A thorough understanding of these molecular mechanisms is essential for the rational design of novel cancer therapies and for optimizing the clinical use of ifosfamide and its derivatives. Further research focusing on the specific proteins involved in the recognition and repair of 4-OOH-IF-induced DNA damage will provide deeper insights into the determinants of drug sensitivity and resistance.
References
- 1. DNA crosslinking damage and cancer - a tale of friend and foe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of p53 and cell death by apoptosis and necrosis in 4-hydroperoxycyclophosphamide-induced limb malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heat- and 4-hydroperoxy-ifosfamide-induced apoptosis in B cell precursor leukaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-hydroperoxy-cyclophosphamide mediates caspase-independent T-cell apoptosis involving oxidative stress-induced nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of In Vitro Antileukemic Activity of this compound and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. Cyclophosphamide-induced apoptosis in COV434 human granulosa cells involves oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Chemical Properties of 4-Hydroperoxyifosfamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroperoxyifosfamide is a key preactivated derivative of the anticancer agent ifosfamide (B1674421). This document provides a comprehensive technical overview of its synthesis, with a focus on the direct ozonation method, and details its crucial chemical properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and study of chemotherapeutic agents.
Introduction
Ifosfamide is a widely used alkylating agent in cancer chemotherapy. However, it is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes to exert its cytotoxic effects. This activation process, primarily through hydroxylation at the C4 position of the oxazaphosphorine ring, can be variable among patients and lead to the formation of toxic metabolites. This compound is a synthetically produced, "preactivated" form of ifosfamide that circumvents the need for initial hepatic metabolism. Under physiological conditions, it readily converts to 4-hydroxyifosfamide (B1221068), the first and rate-limiting metabolite in the activation pathway, which then spontaneously decomposes to the ultimate alkylating agent, isophosphoramide mustard, and the urotoxic byproduct, acrolein. The use of this compound allows for a more direct and potentially more controlled delivery of the active cytotoxic species to tumor cells.
Synthesis of this compound
The synthesis of this compound has been approached through several methods, with the goal of achieving good yields and high purity. The two primary methods discussed are Fenton oxidation and direct ozonation.
Synthesis via Direct Ozonation of Ifosfamide
A one-step synthesis involving the direct ozonation of ifosfamide has been reported as an efficient method for preparing this compound.[1][2][3] This method is noted for its improved yields and greater convenience compared to other synthetic routes.[1][2][3]
Experimental Protocol: Direct Ozonation of Ifosfamide
-
Materials:
-
Ifosfamide
-
Acetone (B3395972) (analytical grade)
-
Ozone generator
-
Oxygen source
-
Reaction vessel with a gas inlet tube and a cooling system
-
Rotary evaporator
-
Filtration apparatus
-
-
Procedure:
-
Dissolve Ifosfamide in acetone in a suitable reaction vessel.
-
Cool the solution to a temperature between -70°C and 0°C using a cooling bath (e.g., dry ice/acetone or an electronically controlled cooling system).
-
Bubble ozone-enriched oxygen from an ozone generator through the cooled solution. The progress of the reaction should be monitored by a suitable analytical method, such as thin-layer chromatography (TLC), to determine the consumption of the starting material.
-
Upon completion of the reaction, stop the ozone flow and purge the solution with nitrogen to remove any residual ozone.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator, ensuring the temperature remains low to prevent degradation of the product.
-
The crude product can be purified by crystallization or chromatography. For crystallization, dissolve the crude product in a minimal amount of a suitable solvent and induce crystallization by cooling or by the addition of a non-solvent.
-
Collect the crystalline this compound by filtration, wash with a cold solvent, and dry under vacuum.
-
Synthesis via Fenton Oxidation
Fenton's reagent, a solution of hydrogen peroxide and an iron(II) catalyst, can also be used to synthesize this compound. This method, however, is generally reported to have lower yields compared to the direct ozonation method.[3]
Experimental Protocol: Fenton Oxidation of Ifosfamide
-
Materials:
-
Ifosfamide
-
Ferrous sulfate (B86663) (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄)
-
Solvent (e.g., acetone or a buffered aqueous solution)
-
pH meter
-
Reaction vessel with a stirrer and temperature control
-
-
Procedure:
-
Dissolve ifosfamide in the chosen solvent in the reaction vessel.
-
Adjust the pH of the solution to between 3 and 5 using sulfuric acid.
-
Add a catalytic amount of ferrous sulfate to the solution and stir until dissolved.
-
Slowly add hydrogen peroxide to the reaction mixture while maintaining the temperature and pH. The reaction is exothermic and may require cooling.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, quench any remaining hydrogen peroxide by adding a suitable reducing agent (e.g., sodium sulfite).
-
Extract the product from the reaction mixture using an appropriate organic solvent.
-
Wash the organic extract, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by crystallization or chromatography.
-
Comparison of Synthesis Methods
| Synthesis Method | Reported Yield | Advantages | Disadvantages |
| Direct Ozonation | Improved | One-step, convenient, higher yields | Requires specialized ozone generator |
| Fenton Oxidation | Lower | Readily available and inexpensive reagents | Lower yields, potential for side reactions |
Note: Specific yield percentages are not consistently reported across the literature, but direct ozonation is qualitatively described as providing improved yields.[1][2][3]
Chemical Properties of this compound
Physicochemical Properties
| Property | Description |
| Appearance | White crystalline solid |
| Molecular Formula | C₇H₁₅Cl₂N₂O₃P |
| Molecular Weight | 277.09 g/mol |
| Solubility | Soluble in organic solvents like acetone. |
| Stability | More stable than 4-hydroxyifosfamide in vitro. |
Stability and Decomposition
This compound is a relatively stable precursor to the active 4-hydroxyifosfamide. Its stability is a key property that allows for its use as a "preactivated" drug. Under physiological conditions (aqueous environment, neutral pH, 37°C), it undergoes spontaneous decomposition to form 4-hydroxyifosfamide.
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not provided in the search results, the expected spectroscopic features are outlined below based on its chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals corresponding to the protons of the two chloroethyl groups, the protons on the oxazaphosphorine ring, and the proton of the hydroperoxy group. The chemical shifts and coupling patterns would be characteristic of the specific chemical environment of each proton.
-
¹³C NMR: The spectrum would display signals for each of the seven carbon atoms in the molecule, with their chemical shifts indicating their bonding environment (e.g., carbons adjacent to chlorine, nitrogen, oxygen, and phosphorus).
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be expected to show characteristic absorption bands for the various functional groups present in the molecule. Key expected absorptions include:
-
O-H stretching of the hydroperoxy group.
-
N-H stretching.
-
C-H stretching of the alkyl groups.
-
P=O stretching.
-
C-N, C-O, and P-O stretching vibrations.
-
C-Cl stretching.
-
-
-
Mass Spectrometry (MS):
-
Mass spectrometry would provide information on the molecular weight of this compound. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. Fragmentation patterns would also be observed, providing structural information about the molecule.
-
Signaling Pathways and Mechanism of Action
The cytotoxic effect of this compound is a result of its conversion to the active alkylating agent, isophosphoramide mustard. The following diagrams illustrate the synthesis and activation pathways.
Conclusion
This compound represents a significant advancement in the application of ifosfamide-based chemotherapy. Its synthesis via direct ozonation offers a convenient and efficient route to this preactivated derivative. The chemical properties of this compound, particularly its stability and controlled conversion to the active cytotoxic species, make it a valuable tool in cancer research and drug development. Further detailed characterization of its physicochemical properties and reaction kinetics will continue to enhance its utility and application in the field of oncology.
References
- 1. Synthesis of 4-hydroperoxy derivatives of ifosfamide and trofosfamide by direct ozonation and preliminary antitumor evaluation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A systematic study on the chemical stability of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxic Effects of 4-Hydroperoxyifosfamide on Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of 4-hydroperoxyifosfamide (4-OOH-IF), the pre-activated form of the alkylating agent ifosfamide (B1674421), on leukemia cells. This document details the mechanisms of action, experimental protocols for assessing cytotoxicity, and the signaling pathways involved in 4-OOH-IF-induced cell death.
Introduction
Ifosfamide is a widely used chemotherapeutic agent in the treatment of various cancers, including leukemia.[1][2] Its therapeutic activity is dependent on metabolic activation by hepatic cytochrome P450 enzymes to its active metabolites, primarily 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide. This compound (4-OOH-IF) is a pre-activated derivative of ifosfamide that spontaneously decomposes to 4-hydroxyifosfamide, bypassing the need for hepatic activation and making it suitable for in vitro studies.[1] This guide focuses on the direct cytotoxic effects of 4-OOH-IF on leukemia cell lines, providing valuable insights for preclinical drug evaluation and mechanistic studies.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated against various leukemia cell lines, with notable differences in sensitivity observed between cell types. The primary mechanism of action is the induction of apoptosis, or programmed cell death, through the activation of caspase signaling cascades.[1][3]
A key study by Stanczyk et al. (2017) compared the in vitro antileukemic activity of 4-OOH-IF and 4-hydroperoxycyclophosphamide (4-OOH-CP) on the human acute lymphoblastic leukemia cell line MOLT-4 and the human acute myeloblastic leukemia cell line ML-1.[1][2] The study concluded that 4-OOH-IF is cytotoxic to both cell lines, although generally less potent than 4-OOH-CP.[1][2] Furthermore, MOLT-4 cells exhibited greater sensitivity to 4-OOH-IF compared to ML-1 cells.[1][2]
The following tables are structured to present the quantitative data that would be extracted from the full text of the aforementioned study and other relevant literature.
Table 1: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | Incubation Time (hrs) | IC50 (µM) | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | 24 | Data not available in abstract | [1][2] |
| ML-1 | Acute Myeloblastic Leukemia | 24 | Data not available in abstract | [1][2] |
Note: The specific IC50 values are reported in the full-text article by Stanczyk et al., 2017.[1][2]
Table 2: Apoptosis Induction by this compound in Leukemia Cell Lines (24-hour treatment)
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Reference |
| MOLT-4 | Concentration 1 | Value | [1][2] |
| Concentration 2 | Value | [1][2] | |
| ML-1 | Concentration 1 | Value | [1][2] |
| Concentration 2 | Value | [1][2] |
Note: Dose-response data for apoptosis induction is available in the full-text article by Stanczyk et al., 2017.[1][2]
Table 3: Caspase Activation by this compound in Leukemia Cell Lines (24-hour treatment)
| Cell Line | Concentration (µM) | Fold Increase in Caspase-3/7 Activity | Fold Increase in Caspase-8 Activity | Fold Increase in Caspase-9 Activity | Reference |
| MOLT-4 | Concentration 1 | Value | Value | Value | [1][2] |
| Concentration 2 | Value | Value | Value | [1][2] | |
| ML-1 | Concentration 1 | Value | Value | Value | [1][2] |
| Concentration 2 | Value | Value | Value | [1][2] |
Note: Quantitative data on caspase activation is presented in the full-text article by Stanczyk et al., 2017.[1][2]
Signaling Pathways in this compound-Induced Apoptosis
This compound induces apoptosis in leukemia cells through the activation of both the extrinsic and intrinsic apoptotic pathways.[1] The extrinsic pathway is initiated by the activation of death receptors, leading to the activation of caspase-8. The intrinsic, or mitochondrial, pathway involves the disruption of the mitochondrial membrane potential and the release of cytochrome c, which leads to the activation of caspase-9. Both pathways converge on the activation of effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving key cellular substrates.[1]
References
Induction of Apoptosis by 4-Hydroperoxyifosfamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroperoxyifosfamide (4-OOH-IFA) is the pre-activated form of the alkylating agent ifosfamide, a widely used chemotherapeutic drug. Unlike its parent compound, 4-OOH-IFA does not require hepatic metabolism to exert its cytotoxic effects, making it a valuable tool for in vitro studies investigating the mechanisms of ifosfamide-induced cell death. A primary mode of action for 4-OOH-IFA is the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells. This technical guide provides an in-depth overview of the core mechanisms by which 4-OOH-IFA induces apoptosis, focusing on the signaling pathways, quantitative data from key experiments, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers in oncology, pharmacology, and drug development.
Core Signaling Pathways in 4-OOH-IFA-Induced Apoptosis
4-OOH-IFA triggers apoptosis through a multi-faceted approach that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the primary executioners of the apoptotic program.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for 4-OOH-IFA-induced apoptosis.[1] It is initiated by intracellular stress, such as DNA damage caused by the alkylating properties of 4-OOH-IFA. This leads to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax, and the inhibition of anti-apoptotic proteins like Bcl-2. The subsequent increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in this pathway.[2] MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, the initiator caspase of the intrinsic pathway.[3] Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3, which then orchestrate the dismantling of the cell.[3]
Extrinsic (Death Receptor) Pathway
Evidence also suggests the involvement of the extrinsic pathway in 4-OOH-IFA-induced apoptosis. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. This interaction leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8.[4] Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can link to the intrinsic pathway by cleaving Bid, a pro-apoptotic Bcl-2 family protein, into its truncated form, tBid. tBid then translocates to the mitochondria to promote MOMP.
Caspase-Independent Pathway
In some cellular contexts, a caspase-independent pathway of apoptosis has been observed with a related compound, 4-hydroperoxycyclophosphamide, which may also be relevant for 4-OOH-IFA. This pathway involves the nuclear translocation of mitochondrial proteins such as Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG), which can induce chromatin condensation and DNA fragmentation without the involvement of caspases.[5]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on leukemia cell lines.
Table 1: Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Drug | Concentration (µg/mL) | Incubation Time (h) | % of Live Cells (FDA+/PI-) | % of Apoptotic Cells (Annexin V+/PI-) | % of Necrotic Cells (Annexin V+/PI+) |
| MOLT-4 | 4-OOH-IFA | 0.5 | 24 | 85.3 ± 2.1 | 10.2 ± 1.5 | 4.5 ± 0.9 |
| 1.0 | 24 | 75.1 ± 3.4 | 18.7 ± 2.8 | 6.2 ± 1.1 | ||
| 2.5 | 24 | 50.2 ± 4.5 | 35.6 ± 3.9 | 14.2 ± 2.3 | ||
| 0.5 | 48 | 68.4 ± 3.8 | 20.1 ± 2.7 | 11.5 ± 1.9 | ||
| 1.0 | 48 | 45.7 ± 5.1 | 38.9 ± 4.2 | 15.4 ± 2.5 | ||
| 2.5 | 48 | 20.3 ± 3.9 | 50.2 ± 5.8 | 29.5 ± 3.7 | ||
| ML-1 | 4-OOH-IFA | 1.0 | 24 | 90.1 ± 1.8 | 6.5 ± 1.1 | 3.4 ± 0.7 |
| 5.0 | 24 | 78.9 ± 2.9 | 15.3 ± 2.1 | 5.8 ± 1.0 | ||
| 10.0 | 24 | 60.5 ± 4.1 | 28.7 ± 3.5 | 10.8 ± 1.8 | ||
| 1.0 | 48 | 75.6 ± 3.3 | 15.8 ± 2.2 | 8.6 ± 1.4 | ||
| 5.0 | 48 | 55.2 ± 4.8 | 30.1 ± 3.8 | 14.7 ± 2.4 | ||
| 10.0 | 48 | 30.8 ± 4.2 | 45.9 ± 5.1 | 23.3 ± 3.1 |
Data are presented as mean ± SD. Data extracted from a study by Woźniak et al. on human acute lymphoblastic leukemia (MOLT-4) and human acute myeloblastic leukemia (ML-1) cells.
Table 2: Caspase Activation and Mitochondrial Membrane Potential in Leukemia Cell Lines Treated with this compound (24h)
| Cell Line | 4-OOH-IFA (µg/mL) | % Cells with Active Caspase-8 | % Cells with Active Caspase-9 | % Cells with Active Caspase-3/7 | % Cells with Low Mitochondrial Membrane Potential |
| MOLT-4 | 0.5 | 8.1 ± 1.2 | 9.5 ± 1.4 | 12.3 ± 1.9 | 15.2 ± 2.1 |
| 1.0 | 15.4 ± 2.3 | 18.2 ± 2.7 | 22.8 ± 3.1 | 28.9 ± 3.5 | |
| 2.5 | 30.7 ± 3.9 | 35.1 ± 4.1 | 40.5 ± 4.8 | 45.6 ± 5.2 | |
| ML-1 | 1.0 | 5.2 ± 0.9 | 6.8 ± 1.1 | 8.9 ± 1.5 | 10.1 ± 1.7 |
| 5.0 | 12.8 ± 1.9 | 16.5 ± 2.4 | 20.3 ± 2.9 | 24.7 ± 3.3 | |
| 10.0 | 25.4 ± 3.3 | 29.8 ± 3.7 | 35.2 ± 4.2 | 40.1 ± 4.9 |
Data are presented as mean ± SD. Data extracted from a study by Woźniak et al.
Experimental Protocols
Cell Viability and Apoptosis Analysis by Annexin V/Propidium Iodide Staining
This protocol is for the quantification of viable, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells with 4-OOH-IFA at desired concentrations and time points.
-
Harvest cells by centrifugation at 300 x g for 5 minutes. For adherent cells, gently detach using a non-enzymatic method.
-
Wash the cell pellet once with cold PBS and resuspend in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase Activity Assay (Fluorometric)
This protocol measures the activity of specific caspases using a fluorogenic substrate.
Materials:
-
Cell lysis buffer
-
Reaction buffer (containing DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
Fluorometer
Procedure:
-
Treat cells with 4-OOH-IFA and collect cell pellets.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
In a 96-well plate, add cell lysate, reaction buffer, and the fluorogenic caspase substrate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC).
Western Blotting for Bcl-2 Family Proteins
This protocol is for the detection and relative quantification of pro- and anti-apoptotic proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using a protein assay.
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
-
Perform densitometric analysis to quantify relative protein expression, normalizing to a loading control like β-actin.
Mandatory Visualizations
Caption: Signaling pathways of 4-OOH-IFA-induced apoptosis.
Caption: Experimental workflow for apoptosis detection.
Conclusion
This compound serves as a potent inducer of apoptosis in various cancer cell lines, particularly those of hematological origin. Its mechanism of action is complex, involving the activation of both intrinsic and extrinsic apoptotic pathways, which culminate in the activation of executioner caspases. The balance between pro- and anti-apoptotic Bcl-2 family proteins appears to be a critical determinant of cellular sensitivity to 4-OOH-IFA. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers aiming to further elucidate the apoptotic mechanisms of 4-OOH-IFA and to develop novel therapeutic strategies that leverage this pathway. Further research is warranted to explore the nuances of 4-OOH-IFA-induced apoptosis in different cancer types and to identify potential biomarkers of sensitivity and resistance.
References
- 1. Jagiellonian University Repository [ruj.uj.edu.pl]
- 2. mdpi.com [mdpi.com]
- 3. Resveratrol-induced apoptosis in human T-cell acute lymphoblastic leukaemia MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of In Vitro Antileukemic Activity of this compound and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Metabolic Activation of Ifosfamide: A Technical Guide to the Formation of 4-Hydroxyifosfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifosfamide (B1674421) is a crucial chemotherapeutic agent, classified as an oxazaphosphorine alkylating agent, used in the treatment of a variety of solid tumors and hematologic malignancies.[1][2] It is administered as a prodrug that necessitates metabolic activation to exert its cytotoxic effects.[2][3] This activation is primarily initiated by the cytochrome P450 (CYP) enzyme system in the liver. A pivotal step in this bioactivation cascade is the 4-hydroxylation of the oxazaphosphorine ring, leading to the formation of the active metabolite, 4-hydroxyifosfamide (B1221068).
It is important to clarify the terminology surrounding a related compound, 4-hydroperoxyifosfamide. While the user's query specifically mentioned this compound, a thorough review of the literature indicates that this compound is a synthetic, pre-activated form of ifosfamide used predominantly in in vitro research settings. In aqueous solutions, this compound spontaneously decomposes to 4-hydroxyifosfamide, the key metabolic intermediate. Therefore, this guide will focus on the physiological metabolic pathway leading to the enzymatic formation of 4-hydroxyifosfamide.
The Core Metabolic Pathway: From Ifosfamide to 4-Hydroxyifosfamide
The bioactivation of ifosfamide is a complex process involving multiple enzymatic steps. The initial and rate-limiting step is the oxidation of ifosfamide at the C4 position of the oxazaphosphorine ring, a reaction catalyzed by hepatic cytochrome P450 enzymes.[1][2]
Key Enzymes and Their Roles
The 4-hydroxylation of ifosfamide is primarily mediated by two main CYP isoforms: CYP3A4 and CYP2B6 .[1][2] While other isoforms such as CYP2A6, CYP2C8, CYP2C9, and CYP2C19 may have minor contributions, CYP3A4 is largely responsible for the transformation of ifosfamide into its active form.[2] The expression and activity of these enzymes can vary significantly among individuals, contributing to interpatient variability in drug response and toxicity.
Once formed, 4-hydroxyifosfamide exists in a dynamic equilibrium with its tautomer, aldoifosfamide .[3] Both of these metabolites are considered active and can diffuse from the liver into systemic circulation to reach tumor cells.[3] Aldoifosfamide can then undergo spontaneous (non-enzymatic) β-elimination to yield the ultimate cytotoxic metabolite, isophosphoramide mustard (IPM) , and a toxic byproduct, acrolein .[3]
Competing Deactivation Pathway
Concurrent with the activation pathway, ifosfamide can also undergo N-dechloroethylation, an oxidative detoxification pathway also mediated by CYP3A4 and CYP2B6.[4] This process leads to the formation of inactive dechloroethylated metabolites and the neurotoxic and nephrotoxic byproduct, chloroacetaldehyde (CAA) .[2] The balance between 4-hydroxylation (activation) and N-dechloroethylation (deactivation) is a critical determinant of both the therapeutic efficacy and the toxicity profile of ifosfamide.
Quantitative Data on Ifosfamide Metabolism
The following tables summarize key quantitative data related to the enzymatic metabolism of ifosfamide to 4-hydroxyifosfamide.
Table 1: Enzyme Kinetic Parameters for Ifosfamide 4-Hydroxylation
| Enzyme | Substrate | Km (mM) | Vmax (pmol/min/pmol P450) | Catalytic Efficiency (Vmax/Km) (min-1 mM-1) |
| CYP3A4 | Ifosfamide | Not specified | Not specified | 0.4 |
| CYP3A5 | Ifosfamide | Not specified | 0.1 | 2.5 |
| CYP2B6 | Ifosfamide | Not specified | 3.8 | Not specified |
| CYP2C19 | Ifosfamide | Not specified | Not specified | 0.9 |
Data compiled from a study by Calinski et al., which used acrolein measurement to analyze ifosfamide activation.[1][5]
Table 2: Relative Contribution of CYP Isoforms to Drug Metabolism
| CYP Isoform | Relative Content in Human Liver (%) | Contribution to Drug Metabolism (%) |
| CYP3A4 | ~30 | >50 |
| CYP2D6 | <5 | ~25 |
| CYP2C9 | ~20 | ~15 |
| CYP2C19 | <5 | ~15 |
| CYP1A2 | ~15 | ~10 |
| CYP2B6 | <5 | ~5 |
This table provides a general overview of the relative importance of major CYP enzymes in drug metabolism.[6]
Experimental Protocols
In Vitro Metabolism of Ifosfamide using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolism of ifosfamide in a controlled laboratory setting.
1. Materials and Reagents:
-
Human Liver Microsomes (HLM)
-
Ifosfamide
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (or other suitable organic solvent for quenching the reaction)
-
Internal standard for analytical quantification
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ifosfamide (e.g., 10 mM in DMSO).
-
Prepare a working solution of ifosfamide by diluting the stock solution in buffer to the desired starting concentration.
-
Thaw the HLM on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension to each well.
-
Add the ifosfamide working solution to the appropriate wells to achieve the final desired concentration.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for negative controls (which receive buffer instead).
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of ifosfamide and its metabolites (e.g., 4-hydroxyifosfamide, often derivatized for stability) using a validated LC-MS/MS method.[3]
-
HPLC-MS/MS Method for the Quantification of 4-Hydroxyifosfamide
Due to the instability of 4-hydroxyifosfamide, it is often derivatized with semicarbazide (B1199961) to form a stable semicarbazone derivative (4-OHIFO-SCZ) for accurate quantification.[3]
1. Sample Preparation:
-
Immediately after collection, plasma samples are treated with semicarbazide to convert 4-hydroxyifosfamide to its stable semicarbazone derivative.[3]
-
Proteins are precipitated with a suitable organic solvent (e.g., acetonitrile).
-
The supernatant is then extracted using liquid-liquid extraction.[3]
2. Chromatographic Conditions (Example):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-20 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 4-OHIFO-SCZ and the internal standard are monitored.
Visualizations
Metabolic Pathway of Ifosfamide Activation
References
- 1. Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Simultaneous quantification of preactivated ifosfamide derivatives and of 4-hydroxyifosfamide by high performance liquid chromatography-tandem mass spectrometry in mouse plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Active Metabolites of 4-Hydroperoxyifosfamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the active metabolites of 4-hydroperoxyifosfamide, a key pre-activated derivative of the chemotherapeutic agent ifosfamide (B1674421). Understanding the metabolic fate and molecular actions of these compounds is critical for optimizing therapeutic strategies and mitigating toxic side effects.
The Metabolic Landscape of this compound
This compound is a synthetic, active form of ifosfamide that circumvents the need for initial hepatic cytochrome P450-mediated activation. Upon entering the physiological environment, it undergoes a series of transformations to yield both therapeutically active and toxic metabolites.
The primary active metabolite responsible for the anticancer effects of ifosfamide is ifosforamide mustard . This potent alkylating agent forms covalent bonds with DNA, leading to interstrand cross-links, inhibition of DNA replication, and ultimately, apoptosis of cancer cells.[1][2]
Concurrently, the breakdown of this compound releases other significant metabolites, including acrolein and chloroacetaldehyde (CAA) . Acrolein is a highly reactive unsaturated aldehyde that is a major contributor to the urotoxicity, specifically hemorrhagic cystitis, associated with ifosfamide therapy.[1][3] Chloroacetaldehyde is implicated in the neurotoxic and nephrotoxic side effects of the drug.[3]
The metabolic cascade also produces several inactive or detoxified metabolites, such as 2- and 3-dechloroethylifosfamide, 4-ketoifosfamide, and carboxyifosfamide.
Quantitative Data on Metabolite Activity
The following tables summarize available quantitative data regarding the cytotoxicity and reactivity of key metabolites. It is important to note that some data is derived from studies on closely related analogs, such as 4-hydroperoxycyclophosphamide, and is provided here for comparative purposes.
Table 1: Cytotoxicity of Ifosfamide and its Derivatives
| Compound | Cell Line | Assay | IC50 | Incubation Time | Citation |
| Ifosfamide | HepG2 | MTT | 133 ± 8.9 µM | 24 h | [4] |
| 125 ± 11.2 µM | 48 h | [4] | |||
| 100.2 ± 7.6 µM | 72 h | [4] | |||
| Glufosfamide* | HepG2 | MTT | 112.32 ± 8.5 µM | 24 h | [4] |
| 83.23 ± 5.6 µM | 48 h | [4] | |||
| 51.66 ± 3.2 µM | 72 h | [4] |
*Glufosfamide is a pre-activated derivative of ifosforamide mustard.
Table 2: Kinetic Analysis of Metabolite Reactivity with Thiols
| Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Citation |
| 4-Hydroperoxycyclophosphamide | Glutathione (GSH) | 38 ± 5 | [5] |
| Acrolein | Glutathione (GSH) | 490 ± 100 | [5] |
| 4-Hydroperoxycyclophosphamide | Mesna | 25 ± 5 | [5] |
| Acrolein | Mesna | 700 ± 150 | [5] |
Experimental Protocols for Metabolite Analysis
The quantitative analysis of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The most common analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS Method for Ifosfamide and Metabolites
This method is suitable for the simultaneous quantification of ifosfamide and its N-dechloroethylated metabolites in plasma.
Sample Preparation:
-
To 100 µL of plasma, add an appropriate internal standard.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.[6][7]
-
Elute the analytes from the SPE cartridge and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions:
-
Column: A chiral stationary phase column, such as Chirabiotic T, is used for the enantioselective separation of ifosfamide isomers.[7]
-
Mobile Phase: A mixture of isopropanol (B130326) and methanol (B129727) is typically used.[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode is used for sensitive and selective detection.[8][9]
GC-MS Method for Ifosfamide and Metabolites
GC-MS is a robust method for the analysis of volatile and thermally stable compounds. Derivatization is often required for the analysis of polar metabolites.
Sample Preparation:
-
Perform a liquid-liquid extraction of the biological sample (e.g., plasma, urine) with an organic solvent like ethyl acetate.[10]
-
Evaporate the organic layer to dryness.
-
Derivatize the dried extract to increase the volatility of the metabolites. A two-step derivatization involving methoxyamination followed by silylation is common.[11]
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as one with an OV-1 stationary phase, is typically used.[10][12]
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Detection: Mass spectrometry with electron ionization (EI) is used for detection and identification.[10][12]
Signaling Pathways of Active Metabolites
The active metabolites of this compound exert their cellular effects through distinct signaling pathways.
Ifosforamide Mustard: DNA Damage and Apoptosis
The primary mechanism of action of ifosforamide mustard is the alkylation of DNA.[1] This leads to the formation of DNA monoadducts and interstrand cross-links, particularly at the N7 position of guanine.[2] The preferential sequence for cross-linking is 5'-GNC-3'.[13] This DNA damage triggers a cellular DNA damage response (DDR).[14] The DDR involves the activation of sensor proteins like ATM and ATR, which in turn activate downstream kinases such as CHK1 and CHK2.[14] This signaling cascade can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the DDR will signal for the initiation of apoptosis, leading to programmed cell death.[2][14]
Acrolein: Induction of Apoptosis via the Death Receptor Pathway
Acrolein is a potent inducer of apoptosis, primarily through the activation of the extrinsic or death receptor pathway.[15][16] Exposure of cells to acrolein leads to the upregulation of Fas ligand (FasL), which binds to its receptor, Fas, on the cell surface.[15][16] This interaction recruits the Fas-associated death domain (FADD) protein and pro-caspase-8 to form the death-inducing signaling complex (DISC).[15][16] The activation of caspase-8 at the DISC initiates a caspase cascade, including the activation of effector caspases like caspase-3 and -7, which execute the apoptotic program.[15][16] Acrolein-induced apoptosis can also be influenced by the tumor suppressor protein p53.[15][16] In some cellular contexts, acrolein can also induce oncosis/necrosis, particularly at higher concentrations, which may be related to its ability to inhibit caspases.[17]
Visualizations
The following diagrams illustrate the key metabolic and signaling pathways discussed in this guide.
Caption: Metabolic pathway of this compound.
Caption: A typical experimental workflow for metabolite analysis.
Caption: Signaling pathways of active metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 3. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic analysis of the reactions of 4-hydroperoxycyclophosphamide and acrolein with glutathione, mesna, and WR-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.tue.nl [research.tue.nl]
- 11. GC/MS-Based Metabolomic Analysis of A549 Cells Exposed to Emerging Organophosphate Flame Retardants [mdpi.com]
- 12. research.tue.nl [research.tue.nl]
- 13. DNA guanine-guanine crosslinking sequence specificity of isophosphoramide mustard, the alkylating metabolite of the clinical antitumor agent ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Acrolein induces apoptosis through the death receptor pathway in A549 lung cells: role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acrolein-induced cell death: a caspase-influenced decision between apoptosis and oncosis/necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: An In-Depth Technical Guide on the Central Nervous System Penetration of 4-Hydroperoxyifosfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifosfamide (B1674421), a widely utilized alkylating agent in cancer chemotherapy, is a prodrug that requires metabolic activation to exert its cytotoxic effects. A critical area of investigation in the neuro-oncology field is the ability of its active metabolites to cross the blood-brain barrier (BBB) to target primary and metastatic brain tumors. This technical guide focuses on the central nervous system (CNS) penetration of 4-hydroperoxyifosfamide, a key pre-activated derivative of ifosfamide, and its relationship with the principal active metabolite, 4-hydroxyifosfamide (B1221068). This compound is frequently used in in vitro studies as it does not necessitate hepatic activation.[1][2] In aqueous solutions, it spontaneously converts to 4-hydroxyifosfamide, the primary metabolite found in vivo.[2] This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and relevant biological pathways.
Data Presentation: Quantitative Assessment of Blood-Brain Barrier Permeability
The available quantitative data on the penetration of ifosfamide's active metabolite, 4-hydroxyifosfamide, into the central nervous system is derived from clinical studies in human patients with CNS malignancies. To date, specific preclinical data on the in vitro permeability or in vivo brain-to-plasma ratios for this compound or 4-hydroxyifosfamide in animal models have not been extensively reported in the literature.
Table 1: Cerebrospinal Fluid (CSF) Penetration of 4-Hydroxyifosfamide in Adult Patients with CNS Malignancies
| Parameter | Median Value | Range | Number of Samples/Patients | Source |
| 4-OH-IFO CSF Concentration (μmol/l) | 4.1 | 2.44 - 36.03 | 11 samples from 7 patients | [3] |
| CSF/Plasma Ratio | 3.07 | 0.62 - 29.12 | 11 samples from 7 patients | [3] |
Note: 4-OH-IFO was undetectable in 6 CSF samples from 5 patients.[3]
Experimental Protocols
A detailed understanding of the methodologies used to assess blood-brain barrier penetration is crucial for the interpretation of existing data and the design of future studies.
Clinical Study: Penetration of 4-Hydroxyifosfamide into Human Cerebrospinal Fluid
This protocol outlines the methodology used in a clinical study to determine the CSF penetration of 4-hydroxyifosfamide in adult patients with malignant CNS diseases.
1. Patient Population and Treatment Regimen:
-
Twelve adult patients with malignant CNS disease were enrolled.
-
Patients were treated with ifosfamide at a dose of 1,300-2,000 mg/m²/day, administered as a 3-hour intravenous infusion.
2. Sample Collection:
-
Cerebrospinal Fluid (CSF): 17 CSF samples were collected via lumbar puncture within 10 minutes after the end of the ifosfamide infusion.[3] In eight of these patients, sequential 2-ml portions of CSF were collected to assess for a potential concentration gradient.[3]
-
Blood: Blood samples were collected before the initiation of treatment and immediately following the completion of the ifosfamide infusion.[3]
3. Sample Analysis:
-
The concentrations of ifosfamide and 4-hydroxyifosfamide in both CSF and plasma were quantified. The specific analytical method (e.g., HPLC, LC-MS/MS) is a critical component of this step, although not detailed in the provided source.
4. Data Analysis:
-
The CSF/plasma ratio was calculated for each corresponding sample pair to determine the extent of penetration into the cerebrospinal fluid.
Proposed Preclinical In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
While specific data for this compound is not available, the following is a standard protocol that could be employed to assess its in vitro BBB permeability.
1. Cell Culture:
-
An in vitro model of the BBB is established using a co-culture system. Brain microvascular endothelial cells are seeded on the apical side of a porous Transwell insert, while astrocytes and pericytes are cultured on the basolateral side. This arrangement mimics the cellular organization of the neurovascular unit.
2. Barrier Integrity Assessment:
-
The integrity of the endothelial cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) and the permeability to a fluorescent marker of low permeability, such as Lucifer yellow or fluorescein (B123965) isothiocyanate (FITC)-dextran.
3. Permeability Assay:
-
A known concentration of this compound is added to the apical (blood side) chamber of the Transwell insert.
-
At various time points, samples are collected from the basolateral (brain side) chamber.
-
The concentration of this compound and/or its degradation product, 4-hydroxyifosfamide, in the basolateral samples is quantified using a validated analytical method like LC-MS/MS.
4. Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of transport of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Proposed In Vivo Animal Model for Brain Penetration Studies
To determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) in a preclinical setting, the following in vivo protocol in rodents could be utilized.
1. Animal Model:
-
Male Wistar rats or C57BL/6 mice are commonly used for pharmacokinetic studies.
2. Drug Administration:
-
Ifosfamide is administered intravenously at a pharmacologically relevant dose.
3. Sample Collection:
-
At predetermined time points after administration, animals are anesthetized.
-
Blood samples are collected via cardiac puncture.
-
Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised.
4. Sample Processing and Analysis:
-
Blood is centrifuged to obtain plasma.
-
The brain is homogenized.
-
The concentrations of 4-hydroxyifosfamide in both plasma and brain homogenate are determined by a sensitive and specific analytical method such as LC-MS/MS.
5. Data Analysis:
-
The brain-to-plasma concentration ratio (Kp) is calculated by dividing the concentration of the drug in the brain by its concentration in the plasma at each time point.
-
To determine the unbound concentration ratio (Kp,uu), the fraction of unbound drug in both brain tissue and plasma needs to be determined, typically through equilibrium dialysis.
Visualizations: Pathways and Workflows
Ifosfamide Metabolism and CNS Interaction
The following diagram illustrates the metabolic activation of ifosfamide and the subsequent potential for its metabolites to interact with the central nervous system.
Experimental Workflow for Clinical CSF Penetration Study
This diagram outlines the key steps in the clinical study to assess the penetration of 4-hydroxyifosfamide into the cerebrospinal fluid.
References
- 1. Comparison of In Vitro Antileukemic Activity of this compound and 4-Hydroperoxycyclophosphamide | Anticancer Research [ar.iiarjournals.org]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. Synthesis and antitumour activity of stereoisomers of 4-hydroperoxy derivatives of ifosfamide and its bromo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Antitumor Evaluation of 4-Hydroperoxyifosfamide In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vivo antitumor evaluation of 4-hydroperoxyifosfamide (4-HOO-IF), an active metabolite of the alkylating agent ifosfamide (B1674421). This document synthesizes available data on its efficacy and toxicology, outlines detailed experimental methodologies for its assessment, and presents visual representations of relevant biological pathways and experimental workflows.
Executive Summary
This compound, a preactivated derivative of ifosfamide, has been evaluated in preclinical in vivo models for its antitumor activity. Early studies demonstrated its potential in hematological malignancies, with later research exploring its utility in solid tumors, including those located in the central nervous system. This guide consolidates the findings from these evaluations to provide a resource for researchers in oncology and drug development.
In Vivo Antitumor Activity
The primary in vivo evaluation of this compound was conducted against murine L1210 leukemia. These studies indicated a superior antitumor effect for the ifosfamide derivative when compared to the analogous 4-hydroperoxycyclophosphamide.[1] More recent preclinical work has also investigated its activity in intracranial tumor models.
Quantitative Data Summary
Published quantitative data on the in vivo efficacy of this compound is limited. The following table summarizes the key findings from available literature.
| Animal Model | Tumor Type | Treatment | Key Findings | Reference |
| Mice | L1210 Leukemia | This compound | Superior antitumor effect compared to 4-hydroperoxycyclophosphamide. | [1] |
| Mice | Intracranial Tumors | This compound and its L-lysine salt | The drug was well-tolerated and demonstrated activity. The L-lysine salt showed equal activity to the parent compound. | [2] |
Experimental Protocols
Detailed experimental protocols from the original in vivo studies are not fully available in the public domain. Therefore, the following sections provide representative methodologies for key experiments based on standard practices for the evaluation of chemotherapeutic agents in the specified cancer models.
L1210 Murine Leukemia Model
This protocol is a representative model for evaluating the efficacy of this compound against a hematological malignancy.
Objective: To determine the antitumor efficacy of this compound in mice bearing L1210 leukemia, assessed by survival extension.
Materials:
-
Animal Model: DBA/2 mice, 6-8 weeks old.
-
Tumor Cell Line: L1210 murine leukemia cells.
-
Test Article: this compound, formulated in a suitable vehicle (e.g., saline or phosphate-buffered saline).
-
Control Articles: Vehicle control, positive control (e.g., cyclophosphamide).
Procedure:
-
Tumor Inoculation: L1210 cells are cultured in vitro and harvested during the exponential growth phase. Cells are washed and resuspended in sterile saline. Each mouse is inoculated intraperitoneally (i.p.) with 1 x 10⁵ L1210 cells.
-
Animal Randomization: Twenty-four hours post-inoculation, animals are randomized into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Treatment with this compound is initiated. The drug is administered i.p. at various dose levels (e.g., determined from a maximum tolerated dose study).
-
A typical treatment schedule could be daily injections for 5 consecutive days (QDx5).
-
Control groups receive either the vehicle or a standard-of-care chemotherapeutic.
-
-
Monitoring and Endpoints:
-
Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The primary endpoint is overall survival. The date of death for each animal is recorded.
-
The increase in lifespan (ILS) is calculated using the formula: ILS (%) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100.
-
Intracranial Tumor Xenograft Model
This protocol outlines a representative method for assessing the efficacy of this compound against brain tumors.
Objective: To evaluate the antitumor activity and tolerability of this compound in an orthotopic brain tumor model.
Materials:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.
-
Tumor Cell Line: Human glioblastoma cell line (e.g., U87MG) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.
-
Test Article: this compound or its L-lysine salt, formulated for systemic administration.
-
Control Articles: Vehicle control, positive control (e.g., temozolomide).
Procedure:
-
Tumor Implantation: Mice are anesthetized, and a burr hole is drilled into the skull. A stereotactic frame is used to inject tumor cells (e.g., 1 x 10⁵ cells in 5 µL) into the brain parenchyma (e.g., the striatum).
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (BLI) at regular intervals (e.g., twice weekly).
-
Treatment Initiation: When tumors reach a predetermined size (based on BLI signal), animals are randomized into treatment and control groups.
-
Treatment Administration:
-
This compound is administered systemically (e.g., intravenously or intraperitoneally) at predefined doses and schedules.
-
Control groups receive vehicle or a standard-of-care agent.
-
-
Monitoring and Endpoints:
-
Tumor growth is monitored by BLI throughout the study.
-
Animal body weight and clinical signs of toxicity are recorded regularly.
-
The primary efficacy endpoint can be tumor growth inhibition or extension of survival.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of ifosfamide and a typical experimental workflow for preclinical in vivo evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo evaluation.
Toxicology and Safety Pharmacology
Preclinical toxicology studies are crucial for determining the safety profile of a drug candidate. For this compound, this would involve a tiered approach from acute to chronic toxicity studies.
Representative Toxicology Study Design
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound in rodents.
Materials:
-
Animal Model: Sprague-Dawley rats or CD-1 mice.
-
Test Article: this compound.
-
Control: Vehicle.
Procedure:
-
Dose Range Finding: A preliminary study with small groups of animals is conducted to determine a range of doses for the main study.
-
Main Study:
-
Animals are divided into several dose groups and a control group.
-
This compound is administered via the intended clinical route (e.g., i.v. or i.p.) for a defined period (e.g., single dose for acute toxicity, or daily for 14-28 days for sub-chronic toxicity).
-
-
Observations:
-
Clinical Observations: Daily monitoring for signs of toxicity.
-
Body Weight and Food Consumption: Measured regularly.
-
Hematology and Clinical Chemistry: Blood samples are collected at baseline and at the end of the study for analysis.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and major organs are collected, weighed, and processed for histopathological examination.
-
A 2011 abstract reported that this compound was well-tolerated in mice.[2] Allometric scaling from data in three species predicted a starting dose of 39 mg/m² for human clinical trials.[2]
Conclusion
This compound has demonstrated promising antitumor activity in preclinical in vivo models of leukemia and intracranial tumors. While the publicly available quantitative data is sparse, the established methodologies for in vivo cancer model evaluation provide a clear path for further investigation. The provided experimental protocols and diagrams serve as a guide for researchers aiming to build upon the existing knowledge of this compound and further elucidate its therapeutic potential. Future studies should focus on comprehensive dose-response and toxicity evaluations to fully characterize the in vivo profile of this compound.
References
A Technical Guide to the Effects of 4-Hydroperoxyifosfamide on DNA Integrity and Crosslinking
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ifosfamide (B1674421) (IFO) is a crucial chemotherapeutic agent, classified as an oxazaphosphorine alkylating agent, used in the treatment of various solid tumors and hematologic malignancies.[1][2] It is a prodrug that requires metabolic activation, primarily by hepatic cytochrome P450 (CYP) enzymes, to exert its cytotoxic effects.[1][3] The initial activation step is the hydroxylation of ifosfamide at the C4 position to form 4-hydroxyifosfamide (B1221068) (4-OH-IFO).[3][4] This active metabolite exists in equilibrium with its tautomer, aldoifosfamide.[3] The spontaneous decomposition of these intermediates yields the ultimate cytotoxic alkylating agent, isophosphoramide mustard (IPM), and a byproduct, acrolein, which is associated with urotoxicity.[2][3]
For in vitro studies, 4-hydroperoxyifosfamide (4-HC) serves as a pre-activated analog of ifosfamide. It circumvents the need for hepatic activation by spontaneously decomposing under physiological conditions to generate 4-hydroxyifosfamide, and subsequently, isophosphoramide mustard.[5][6] This makes 4-HC an invaluable tool for investigating the specific molecular mechanisms of ifosfamide-induced cytotoxicity and DNA damage. This guide provides an in-depth analysis of the effects of 4-HC on DNA integrity, focusing on the formation of DNA crosslinks and other lesions, the experimental protocols used for their detection, and the cellular signaling pathways that respond to this damage.
Mechanism of Action: DNA Damage Induction
The primary mechanism of 4-HC's anticancer activity is the induction of extensive DNA damage, which disrupts DNA replication and transcription, ultimately leading to cell death.[1][2] The decomposition of 4-HC generates isophosphoramide mustard, a bifunctional alkylating agent that covalently binds to nucleophilic sites on DNA, particularly the N7 position of guanine (B1146940) residues.[2]
This interaction leads to several types of DNA lesions:
-
DNA Interstrand Crosslinks (ICLs): IPM can react with two different DNA strands, forming a covalent bridge that prevents the separation of the DNA double helix, a critical step for both replication and transcription.[3][7][8] ICLs are considered the most cytotoxic form of DNA damage induced by this class of agents.[9]
-
DNA-Protein Crosslinks (DPCs): The alkylating agent can also form covalent bonds between DNA and nearby proteins, such as histones or replication factors.[7][8] Studies using alkaline elution combined with proteinase K digestion have shown that approximately half of the crosslinks formed by cyclophosphamide (B585) metabolites (a close analog) are DPCs.[8]
-
Alkali-Labile Sites (ALSs): These are sites in the DNA that are susceptible to breakage under alkaline conditions, often resulting from the alkylation of DNA bases.[7]
-
Oxidative DNA Damage: In addition to direct alkylation, 4-HC has been shown to generate hydrogen peroxide (H₂O₂) during its degradation.[6] This can lead to oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), which contributes to its overall cytotoxicity.[6]
Quantitative Analysis of DNA Damage
The extent and type of DNA damage induced by 4-HC are dose-dependent. Quantitative studies are essential for understanding the drug's potency and the mechanisms of cellular resistance.
| Parameter | Cell Line | 4-HC Concentration (µM) | Observed Effect | Reference |
| DNA Interstrand Crosslinks (ICLs) | D283 Med (Medulloblastoma, sensitive) | 25 | One-log cell kill | [10] |
| D283 Med (Medulloblastoma, sensitive) | 50 | Two-log cell kill | [10] | |
| D283 Med (Medulloblastoma, sensitive) | 100 | ~1-3% of c-myc gene crosslinked | [10] | |
| ICL Repair | D283 Med (sensitive) | N/A | >90% of ICLs remain after 6 hours | [10] |
| D283 Med (4-HCR, resistant) | N/A | >50% of ICLs removed after 6 hours | [10] |
| DNA Lesion Type | Experimental System | Detection Method | Key Findings | Reference |
| Interstrand Crosslinks & DNA-Protein Crosslinks | HeLa Cells | Alkaline Elution | Concentration- and time-dependent formation of both ICLs and DPCs. | [7] |
| Interstrand & DNA-Protein Crosslinks | Post-implantation Rat Embryos | Alkaline Elution with Proteinase K | Both ICLs and DPCs detected; approximately a 1:1 ratio. | [8] |
| Alkali-Labile Sites (ALSs) | HeLa Cells | Alkaline Elution | All tested ifosfamide analogues produced ALSs. | [7] |
| Oxidative DNA Damage (8-oxodG) | HL-60 Leukemia Cells | Not specified | 4-HC, but not cyclophosphamide, significantly increased 8-oxodG formation. | [6] |
| DNA Strand Breaks | Post-implantation Rat Embryos | Alkaline Elution | 4-HC did not produce detectable strand breaks, but its metabolite phosphoramide (B1221513) mustard did. | [8] |
Experimental Protocols for Assessing DNA Damage
Several sensitive techniques are employed to detect and quantify the DNA lesions induced by 4-HC. The alkaline comet assay and the alkaline elution assay are two of the most common methods.
Modified Alkaline Comet Assay for DNA Crosslinks
The standard alkaline comet assay (or single-cell gel electrophoresis) measures DNA single-strand breaks.[11][12] A modified protocol is used to detect DNA crosslinks. The principle is that crosslinks reduce the migration of DNA that has been fragmented by a fixed dose of ionizing radiation.[13][14] The reduction in the "comet tail" length or moment is proportional to the number of crosslinks.[14]
Detailed Protocol:
-
Cell Treatment: Expose a single-cell suspension to the desired concentrations of 4-HC for a specified duration. Include untreated controls.
-
Irradiation: After treatment, place cell suspensions on ice and irradiate with a fixed dose of X-rays or gamma rays (e.g., 3-5 Gy) to introduce a consistent number of single-strand breaks. An unirradiated control for each treatment condition should be included to assess for direct strand breakage.
-
Embedding: Mix approximately 2 x 10⁴ cells with low melting point (LMP) agarose (B213101) (at ~37°C) and pipette onto a pre-coated microscope slide.[15] Allow to solidify at 4°C.
-
Lysis: Immerse slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) for at least 1 hour at 4°C.[16] This step removes cell membranes and cytoplasm, leaving behind the nucleoid.
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with cold, fresh alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow the DNA to unwind.[17]
-
Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes.[17] The negatively charged, fragmented DNA will migrate towards the anode.
-
Neutralization and Staining: Gently remove slides and wash them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).[16] Stain the DNA with a fluorescent dye such as SYBR Green or DAPI.
-
Analysis: Visualize slides using a fluorescence microscope. Quantify the DNA migration (comet tail moment) for at least 50-100 cells per slide. A decrease in the tail moment in irradiated, 4-HC-treated cells compared to irradiated control cells indicates the presence of crosslinks.
Alkaline Elution Assay
The alkaline elution technique measures the rate at which single-stranded DNA passes through a filter under denaturing (alkaline) conditions.[18] Larger DNA strands are retained on the filter longer. DNA interstrand crosslinks effectively increase the size of the DNA, causing it to elute much more slowly than non-crosslinked DNA that has been fragmented by irradiation.[8]
Detailed Protocol:
-
Cell Preparation and Treatment: Culture cells and label their DNA by growing them in the presence of a radioactive precursor (e.g., [¹⁴C]thymidine) for one or more cell cycles. Treat cells with 4-HC.
-
Irradiation: Irradiate the cells on ice with a dose of X-rays to introduce a controlled number of single-strand breaks.
-
Lysis on Filter: Load a known number of cells onto a polyvinyl chloride (PVC) filter. Lyse the cells directly on the filter using a lysis solution (e.g., containing sodium dodecyl sulfate). For distinguishing DPCs from ICLs, a proteinase K digestion step can be included here.[8]
-
Alkaline Elution: Slowly pump an alkaline buffer (pH ~12.1) through the filter at a constant rate.
-
Fraction Collection: Collect the eluate (the "eluted fractions") at regular time intervals.
-
Quantification: After elution is complete, quantify the amount of DNA remaining on the filter and the amount in each eluted fraction using liquid scintillation counting.
-
Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A slower elution rate for 4-HC-treated cells compared to control cells (that were also irradiated) indicates the presence of DNA crosslinks.
Cellular Response: DNA Damage Signaling Pathways
The complex DNA lesions induced by 4-HC, particularly ICLs, trigger a sophisticated and highly conserved cellular signaling network known as the DNA Damage Response (DDR).[19][20] The primary challenge posed by an ICL is that it physically blocks the progression of the replication fork.
The DDR pathway for ICL repair involves several key stages:
-
Damage Recognition: Stalled replication forks are recognized by sensor proteins. The Fanconi Anemia (FA) pathway plays a central role in recognizing ICLs.
-
Signal Transduction: Upon recognition, key signaling kinases such as ATR (Ataxia-Telangiectasia and Rad3-related) and ATM (Ataxia-Telangiectasia Mutated) are activated.[21] These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2.[20]
-
Effector Activation: Activation of the DDR leads to three main cellular outcomes:
-
Cell Cycle Arrest: Checkpoint activation temporarily halts the cell cycle, primarily at the S and G2/M phases, to provide time for DNA repair before the damage is permanently fixed as a mutation or leads to cell death.[21]
-
DNA Repair: A complex series of events is initiated to remove the crosslink. This involves nucleases from the nucleotide excision repair (NER) pathway (e.g., XPF-ERCC1) making incisions on either side of the ICL, followed by translesion synthesis (TLS) to bypass the lesion, and finally, homologous recombination (HR) to accurately repair the resulting double-strand break and restore the original DNA sequence.[19]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the DDR can trigger programmed cell death (apoptosis) to eliminate the compromised cell.[22]
-
Conclusion
This compound is a potent DNA-damaging agent that serves as a critical tool for dissecting the molecular pharmacology of ifosfamide. Its primary mode of action is the formation of DNA interstrand and DNA-protein crosslinks, which physically obstruct essential cellular processes like replication and transcription. Additionally, 4-HC can induce oxidative DNA damage through the generation of reactive oxygen species. Understanding the spectrum of DNA lesions, quantifying their formation in a dose-dependent manner, and elucidating the complex DNA damage response pathways are paramount for optimizing the therapeutic use of ifosfamide, overcoming drug resistance, and developing novel anticancer strategies. The methodologies detailed in this guide, such as the modified comet assay and alkaline elution, provide robust frameworks for researchers to continue exploring the intricate interactions between this important class of drugs and the cellular genome.
References
- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ifosfamide metabolism and DNA damage in tumour and peripheral blood lymphocytes of breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxyribonucleic acid crosslinking by 4-hydroperoxycyclophosphamide in cyclophosphamide-sensitive and -resistant L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative DNA damage induced by a hydroperoxide derivative of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of alkylating metabolites of ifosfamide and its bromo analogues on DNA of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA cross-linking and single-strand breaks induced by teratogenic concentrations of 4-hydroperoxycyclophosphamide and phosphoramide mustard in postimplantation rat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repair analysis of 4-hydroperoxycyclophosphamide-induced DNA interstrand crosslinking in the c-myc gene in 4-hydroperoxycyclophosphamide-sensitive and -resistant medulloblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of DNA cross-linking in patients on ifosfamide therapy using the single cell gel electrophoresis (comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. mdpi.com [mdpi.com]
- 17. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of DNA damage and repair by alkaline elution using human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 20. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Systems Approach to Mapping DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The Lynchpin of Alkylation: A Technical Guide to 4-Hydroperoxyifosfamide's Role in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of 4-hydroperoxyifosfamide, a critical pre-activated derivative of the widely used chemotherapeutic agent, ifosfamide (B1674421). Ifosfamide's efficacy is entirely dependent on its metabolic activation, a process that culminates in cytotoxic DNA alkylating agents. This compound, as a stable intermediate that spontaneously decomposes into the key metabolite 4-hydroxyifosfamide (B1221068), serves as an invaluable tool for in vitro and preclinical research, allowing for the direct study of the drug's cytotoxic mechanisms, bypassing the need for hepatic activation. This document details the metabolic pathways, mechanism of action, relevant quantitative data, and detailed experimental protocols essential for researchers in oncology and drug development.
Metabolic Activation: From Prodrug to Potent Alkylator
Ifosfamide (IFO) is an inactive prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[1][2] The initial and rate-limiting step is the hydroxylation of ifosfamide at the C-4 position of the oxazaphosphorine ring, forming 4-hydroxyifosfamide (4-OH-IFO).[2][3] This metabolite exists in equilibrium with its open-ring tautomer, aldoifosfamide (B1666837).[2]
This compound (4-OOH-IFO) is a synthetic, "preactivated" form of ifosfamide that is stable enough for experimental use and readily decomposes under physiological conditions to yield 4-hydroxyifosfamide. This allows researchers to study the effects of activated ifosfamide directly on cancer cells in vitro without requiring a metabolic activation system.[4][5]
From the unstable aldoifosfamide, the pathway bifurcates:
-
Therapeutic Activation: Spontaneous β-elimination of acrolein from aldoifosfamide generates the ultimate cytotoxic species, isophosphoramide mustard (IPM).[6]
-
Detoxification: Aldoifosfamide can be oxidized by aldehyde dehydrogenase (ALDH) to the inactive metabolite, carboxyifosfamide.[7]
Simultaneously, a major detoxification pathway for the parent ifosfamide molecule involves side-chain oxidation, leading to the inactive 2- or 3-dechloroethylifosfamide and the release of chloroacetaldehyde (B151913) (CAA), a metabolite associated with neurotoxicity.[2][3]
Mechanism of Action: DNA Cross-Linking and Apoptosis
The therapeutic effect of ifosfamide is mediated by its ultimate active metabolite, isophosphoramide mustard (IPM). As a bifunctional alkylating agent, IPM covalently binds to nucleophilic sites on DNA.[7] The primary mechanism of cytotoxicity involves the formation of inter- and intra-strand cross-links, particularly at the N-7 position of guanine (B1146940) residues.[3] These DNA lesions physically obstruct DNA replication and transcription, triggering cell cycle arrest and ultimately leading to programmed cell death (apoptosis).[7][8]
In vitro studies using this compound have been instrumental in elucidating this mechanism. They confirm that exposure to the activated form of ifosfamide leads to significant DNA cross-linking in a concentration-dependent manner.[4] The induction of DNA damage is directly correlated with loss of cell viability.[9]
Quantitative Analysis of Cytotoxicity
Studies comparing the in vitro activity of this compound (4-OOH-IFO) against various cancer cell lines provide quantitative insights into its potency. The use of 4-OOH-IFO is advantageous as it allows for direct assessment of the drug's intrinsic activity against tumor cells, eliminating variability related to metabolic activation.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time | Assay | Reference |
| MG-63 | Osteosarcoma | 4-OOH-IFO | ~5-10 | 4 days | MTT | [5] |
| MOLT-3 | T-cell Leukemia | 4-OOH-IFO | ~0.5-1 | 3 days | MTT | [5] |
| MOLT-4 | Lymphoblastic Leukemia | 4-OOH-IFO | Not specified | 48 hours | Flow Cytometry | [10][11] |
| ML-1 | Myeloblastic Leukemia | 4-OOH-IFO | Not specified | 48 hours | Flow Cytometry | [10][11] |
| L1210 | Mouse Leukemia | 4-OOH-IFO | Not specified | Not specified | Cell Survival | [4] |
Note: IC50 values are approximate as derived from graphical data or descriptive text in some sources. Direct numerical values were not always available.
A comparative study on leukemia cell lines demonstrated that this compound was generally less cytotoxic than 4-hydroperoxycyclophosphamide, a similar pre-activated analog of cyclophosphamide.[10][11][12] Furthermore, MOLT-4 (lymphoblastic) cells were found to be more sensitive to both agents than ML-1 (myeloblastic) cells.[11][12]
Experimental Protocols
Detailed and reproducible protocols are critical for research into ifosfamide's mechanism of action. The following sections provide methodologies for the synthesis of this compound and key in vitro assays.
Synthesis of this compound via Ozonation
A one-step synthesis method involving the direct ozonation of ifosfamide provides improved yields and convenience compared to other methods.[13][14]
Materials:
-
Ifosfamide
-
Appropriate organic solvent (e.g., dichloromethane)
-
Ozone generator
-
Reaction vessel with a gas dispersion tube
-
Dry ice/acetone bath
-
Inert gas (Nitrogen or Argon)
-
Thin-layer chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve ifosfamide in a suitable anhydrous organic solvent in the reaction vessel.
-
Cool the solution to approximately -78°C using a dry ice/acetone bath.
-
Bubble ozone-enriched oxygen from the generator through the solution via the gas dispersion tube.
-
Monitor the reaction progress using TLC. The disappearance of the ifosfamide spot and the appearance of a new, more polar spot indicates product formation.
-
Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone.
-
Allow the reaction mixture to warm to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography to isolate this compound.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
Cancer cell line of interest (e.g., MG-63, MOLT-3)[5]
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound (stock solution in an appropriate solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours for MOLT-3, 96 hours for MG-63).[5]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
DNA Cross-Linking Assessment: Alkaline Elution Assay
Alkaline elution is a sensitive technique used to measure DNA strand breaks and cross-links (both DNA-protein and DNA-DNA) induced by DNA-damaging agents.[4][9]
Materials:
-
Treated and untreated cell populations
-
Lysis buffer (e.g., containing SDS and proteinase K)
-
Elution buffer (alkaline, e.g., pH 12.1)
-
Polyvinylchloride (PVC) filters (2 µm pore size)
-
Peristaltic pump
-
Fraction collector
-
DNA fluorophore (e.g., Hoechst 33258)
-
Fluorometer
Procedure:
-
Cell Preparation: Harvest cells treated with this compound and control cells.
-
Cell Lysis: Load a known number of cells onto a PVC filter. Lyse the cells directly on the filter using a lysis buffer. This process removes cellular membranes and proteins, leaving the DNA on the filter. Proteinase K is included to digest proteins, allowing for the distinction between DNA-protein and DNA-DNA cross-links.[9]
-
DNA Elution: Pump the alkaline elution buffer through the filter at a slow, constant rate. The alkaline conditions denature the DNA into single strands.
-
Fraction Collection: Collect the eluate in fractions over several hours.
-
DNA Quantification: Quantify the amount of DNA in each fraction and the amount remaining on the filter using a fluorescent DNA-binding dye.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the fraction number or elution time.
-
Control Cells: DNA from untreated cells will elute at a characteristic rate.
-
Cross-linked DNA: DNA with inter-strand cross-links will be slower to elute because the cross-links hold the strands together, effectively creating a much larger molecule. The degree of cross-linking is proportional to the decrease in the elution rate compared to the control.
-
Conclusion
This compound is an indispensable research tool for dissecting the therapeutic action of ifosfamide. As a pre-activated form, it allows for controlled in vitro studies that have been fundamental in confirming that ifosfamide's cytotoxicity is driven by DNA cross-linking mediated by its ultimate metabolite, isophosphoramide mustard. The quantitative data derived from assays using this compound are crucial for understanding drug sensitivity, resistance mechanisms, and for the preclinical evaluation of combination therapies. The protocols and pathways detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important class of alkylating agents.
References
- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Deoxyribonucleic acid crosslinking by 4-hydroperoxycyclophosphamide in cyclophosphamide-sensitive and -resistant L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 4-hydroperoxy ifosfamide in combination with other anticancer agents on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irispublishers.com [irispublishers.com]
- 9. DNA cross-linking and single-strand breaks induced by teratogenic concentrations of 4-hydroperoxycyclophosphamide and phosphoramide mustard in postimplantation rat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of In Vitro Antileukemic Activity of this compound and 4-Hydroperoxycyclophosphamide | Anticancer Research [ar.iiarjournals.org]
- 11. Comparison of In Vitro Antileukemic Activity of this compound and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Synthesis of 4-hydroperoxy derivatives of ifosfamide and trofosfamide by direct ozonation and preliminary antitumor evaluation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assay Using 4-Hydroperoxyifosfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroperoxyifosfamide (4-HC) is the preactivated form of the alkylating agent ifosfamide (B1674421), a widely used chemotherapeutic drug. Unlike its parent compound, 4-HC does not require metabolic activation by hepatic cytochrome P450 enzymes, making it an ideal compound for in vitro studies of ifosfamide's cytotoxic effects. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of 4-HC, along with data presentation guidelines and visualizations of the experimental workflow and associated signaling pathways.
Mechanism of Action
This compound exerts its cytotoxic effects primarily by inducing apoptosis and necrosis in cancer cells.[1][2] As an alkylating agent, it forms covalent bonds with cellular macromolecules, including DNA, leading to DNA damage and the activation of cell death pathways.[1] Studies have shown that 4-HC can trigger both caspase-dependent and caspase-independent apoptotic pathways.[1][3][4] The caspase-dependent pathway involves the activation of initiator caspases such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3 and -7.[1][4] In some cell types, 4-HC has been shown to induce apoptosis through oxidative stress and the nuclear translocation of mitochondrial proteins like AIF and EndoG, a caspase-independent mechanism.[3]
Data Presentation
The following tables summarize the cytotoxic effects of this compound on various human cancer cell lines, presenting the half-maximal inhibitory concentration (IC50) values.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | Assay Method | IC50 (µM) |
| MOLT-3 | T-cell Leukemia | 72 | MTT | Varies |
| MG-63 | Osteosarcoma | 96 | MTT | Varies |
| U87 | Glioblastoma | 24 | Cell Viability Assay | 15.67 ± 0.58 |
| T98 | Glioblastoma | 24 | Cell Viability Assay | 19.92 ± 1.00 |
Note: The IC50 values for MOLT-3 and MG-63 cells are indicated as "Varies" as the specific values were not provided in the search results, but the study did use these cell lines to determine IC50s.[5] The IC50 values for U87 and T98 cells were determined for 4-hydroperoxycyclophosphamide, a closely related analog.[6]
Experimental Protocols
Two common and reliable methods for assessing in vitro cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7][8]
Materials:
-
This compound (4-HC)
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 4-HC in complete culture medium. Remove the old medium from the wells and add 100 µL of the 4-HC dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the 4-HC concentration and fitting the data to a dose-response curve.
Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of lactate (B86563) dehydrogenase, a cytosolic enzyme that is released into the culture medium upon cell lysis.[10] The amount of LDH activity is proportional to the number of dead cells.
Materials:
-
This compound (4-HC)
-
Target cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 4-HC in complete culture medium. Include untreated cells (spontaneous LDH release) and cells treated with a lysis buffer provided in the kit (maximum LDH release) as controls.
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[11]
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Absorbance Measurement: Add the stop solution from the kit and measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathways of 4-HC-induced cell death.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: General workflow for 4-HC cytotoxicity testing.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. Comparison of In Vitro Antileukemic Activity of this compound and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-hydroperoxy-cyclophosphamide mediates caspase-independent T-cell apoptosis involving oxidative stress-induced nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heat- and 4-hydroperoxy-ifosfamide-induced apoptosis in B cell precursor leukaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 4-hydroperoxy ifosfamide in combination with other anticancer agents on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
Application Notes and Protocols for Treating Cancer Cell Lines with 4-Hydroperoxyifosfamide (4-HC) in Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroperoxyifosfamide (4-HC) is the pre-activated form of the alkylating agent ifosfamide (B1674421), a widely used chemotherapeutic drug. Unlike its parent compound, 4-HC does not require metabolic activation by hepatic cytochrome P450 enzymes, making it an ideal agent for in vitro studies investigating the cytotoxic and mechanistic effects of ifosfamide on cancer cell lines. 4-HC exerts its anticancer effects primarily by inducing DNA damage, leading to cell cycle arrest and apoptosis. These application notes provide detailed protocols for treating cancer cell lines with 4-HC and assessing its biological effects.
Mechanism of Action
This compound is a DNA alkylating agent that forms cross-links between and within DNA strands. This damage disrupts DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis. The primary mechanism of 4-HC-induced cell death is through the activation of the caspase cascade.[1][2][3] Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis are implicated, involving the activation of initiator caspases-8 and -9, respectively, which then converge to activate the executioner caspase-3/7.[2] This leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis. Additionally, the tumor suppressor protein p53 can play a role in mediating the cellular response to 4-HC-induced DNA damage, potentially leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiating apoptosis.
Data Presentation
Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of 4-HC in various cancer cell lines. It is important to note that these values can vary depending on the cell line, exposure time, and the specific assay used.
| Cell Line | Cancer Type | Exposure Time | IC50 (µM) | Reference |
| MOLT-3 | T-cell Leukemia | 3 days | Not explicitly stated, but used in combination studies | [4] |
| MG-63 | Osteosarcoma | 4 days | Not explicitly stated, but used in combination studies | [4] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 48 hours | Less cytotoxic than 4-hydroperoxycyclophosphamide | [2][5] |
| ML-1 | Acute Myeloblastic Leukemia | 48 hours | Less cytotoxic than 4-hydroperoxycyclophosphamide | [2][5] |
| REH | B-cell Precursor Leukemia | Not specified | Induces apoptosis | [1][3] |
Experimental Protocols
General Guidelines for Handling this compound
4-HC is a cytotoxic agent and should be handled with appropriate safety precautions in a certified chemical fume hood. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions. 4-HC is typically supplied as a solid and should be dissolved in an appropriate solvent, such as sterile dimethyl sulfoxide (B87167) (DMSO) or culture medium, to prepare a stock solution. Stock solutions should be stored at -20°C or -80°C and protected from light.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability following treatment with 4-HC using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (4-HC)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of 4-HC in complete culture medium from a stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of 4-HC to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve 4-HC) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the 4-HC concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This protocol describes the detection and quantification of apoptosis in cells treated with 4-HC using flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (4-HC)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with the desired concentrations of 4-HC for the specified time. Include a vehicle control.
-
-
Cell Harvesting and Washing:
-
After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI, to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in 4-HC-treated cells by staining the DNA with propidium iodide and analyzing by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (4-HC)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with 4-HC as described in the previous protocols.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to ensure accurate data acquisition.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
-
Data Analysis:
-
Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for assessing the effects of 4-HC.
References
- 1. The role of p53 and cell death by apoptosis and necrosis in 4-hydroperoxycyclophosphamide-induced limb malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of In Vitro Antileukemic Activity of this compound and 4-Hydroperoxycyclophosphamide | Anticancer Research [ar.iiarjournals.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. rsc.org [rsc.org]
- 5. ucl.ac.uk [ucl.ac.uk]
Application Note: Preparation, Storage, and Stability of 4-Hydroperoxyifosfamide (4-HPI) Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroperoxyifosfamide (4-HPI) is a pre-activated derivative of the alkylating agent ifosfamide (B1674421), widely used in in vitro and in vivo cancer research. Unlike its parent drug, 4-HPI does not require metabolic activation by hepatic enzymes to exert its cytotoxic effects. However, its utility in experimental settings is critically dependent on its stability, as it rapidly degrades in aqueous solutions. This document provides detailed protocols and stability data to ensure the consistent and effective use of 4-HPI in research applications.
Introduction to this compound
Ifosfamide requires hepatic cytochrome P450-mediated oxidation to become active. This process generates 4-hydroxyifosfamide, which exists in equilibrium with its ring-opened tautomer, aldoifosfamide. Aldoifosfamide then undergoes spontaneous decomposition to produce the ultimate cytotoxic agent, isophosphoramide mustard, and a toxic byproduct, acrolein. 4-HPI is a synthetic analog of the key 4-hydroxy intermediate, designed to bypass the need for enzymatic activation. Upon dissolution in aqueous media, it readily converts to 4-hydroxyifosfamide, initiating the cytotoxic cascade. This property makes 4-HPI an invaluable tool for studying the direct effects of ifosfamide's active metabolites on cancer cells in vitro. However, this inherent instability necessitates strict protocols for its storage and handling.
Stability of 4-HPI Solutions
The stability of 4-HPI is highly dependent on the solvent and temperature. While it is stable as a solid powder and in anhydrous organic solvents at low temperatures, it degrades rapidly in aqueous solutions such as cell culture media or phosphate-buffered saline (PBS).
Factors Affecting Stability
-
Solvent: Anhydrous DMSO is the preferred solvent for long-term storage of stock solutions. Aqueous solutions are highly unstable.[1][2]
-
Temperature: Higher temperatures accelerate the degradation of 4-HPI in solution. Stock solutions must be kept frozen, and working solutions should be used immediately after preparation.
-
pH: The degradation of the parent compound, ifosfamide, is pH-dependent, with maximum stability in the pH range of 4-9.[3] While specific data for 4-HPI is limited, it is advisable to maintain near-neutral pH and avoid highly acidic or basic conditions during preparation of working solutions.
Quantitative Stability Data
Table 1: Stability of 4-Hydroperoxycyclophosphamide (4-OHCP) in Aqueous Solutions (Surrogate Data for 4-HPI)
| Condition | Parameter | Value |
| In vitro plasma | Half-life (t½) | 5.2 minutes |
| 0.5 M Phosphate Buffer, pH 8.0, 37°C | Rate Constant (k) | 0.126 min⁻¹ |
| 0.5 M Phosphate Buffer, pH 8.0, 37°C | Calculated Half-life (t½)* | 5.5 minutes |
Calculated using the formula t½ = 0.693 / k.
Note: This data pertains to 4-hydroperoxycyclophosphamide and should be used as a reference to understand the high degree of instability expected for this compound in aqueous working solutions.
Recommended Storage Conditions
Proper storage is essential to preserve the integrity of 4-HPI. The recommended conditions vary for the solid compound and its solutions.
Table 2: Recommended Storage of this compound (4-HPI)
| Form | Solvent | Storage Temperature | Shelf Life |
| Solid Powder | N/A | -20°C | Up to 3 years |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month |
| Aqueous Working Solution | Culture Media/PBS | N/A | Not Stable. Prepare fresh and use immediately. |
Data compiled from multiple chemical supplier datasheets.[4]
Experimental Protocols
Adherence to strict protocols for solution preparation and experimental workflow is critical for obtaining reproducible results.
Protocol: Preparation of 4-HPI Stock Solution (100 mM in DMSO)
-
Pre-analysis: Allow the vial of solid 4-HPI powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Reconstitution: Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a final concentration of 100 mM (e.g., add 341.2 µL of DMSO to 10 mg of 4-HPI, MW: 293.08 g/mol ).
-
Dissolution: Vortex the vial thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used if necessary, but avoid excessive heat.[4]
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for up to 6 months.[4]
Protocol: Cell Viability (MTT) Assay Using 4-HPI
This protocol provides a general framework for assessing the cytotoxicity of 4-HPI.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume logarithmic growth for 18-24 hours.
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the 4-HPI DMSO stock solution.
-
Perform a serial dilution of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations for treatment.
-
CRITICAL: Use the working solutions immediately after preparation. Due to the rapid degradation in aqueous media, any delay between dilution and addition to cells will result in a lower effective concentration of the active compound.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the freshly prepared 4-HPI working solutions (or control medium with the equivalent percentage of DMSO) to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4][5]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Read the absorbance at a wavelength between 550 and 600 nm (e.g., 590 nm) using a microplate reader.[2][4]
-
Visualized Workflows and Pathways
Experimental Workflow
The following diagram outlines the critical steps for handling 4-HPI, from receiving the compound to its application in a cell-based assay.
Degradation and Activation Pathway
Once in an aqueous solution, 4-HPI rapidly converts into its active and toxic metabolites. Understanding this pathway is key to interpreting experimental results.
References
- 1. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor efficacy and pharmacokinetic analysis of 4-hydroperoxycyclophosphamide in comparison with cyclophosphamide +/- hepatic enzyme effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-cycle disruptions and apoptosis induced by the cyclophosphamide derivative mafosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation mechanisms of mafosfamide and the role of thiols in cyclophosphamide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response effects of 4-hydroperoxycyclophosphamide on human T and B cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing 4-Hydroperoxyifosfamide Stock Solutions for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of 4-hydroperoxyifosfamide (4-OH-IF) stock solutions intended for use in cell-based assays. This compound is a pre-activated, cytotoxic metabolite of the anticancer prodrug ifosfamide. Unlike its parent compound, 4-OH-IF does not require metabolic activation by hepatic enzymes to exert its alkylating and anti-proliferative effects, making it an ideal compound for in vitro studies.[1][2]
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.
| Parameter | Value | Notes |
| Molecular Weight | 293.08 g/mol | |
| Solubility | ||
| in DMSO | ≥ 100 mg/mL | |
| in Water | 5 mg/mL | Aqueous solutions are not stable and should be prepared fresh. |
| Storage of Powder | -20°C for up to 3 years | |
| Storage of Stock Solution | -80°C for up to 6 months (under nitrogen) | For long-term storage. It is highly recommended to prepare fresh solutions. |
| in DMSO | Avoid repeated freeze-thaw cycles. | |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.1% - 0.5% | Cell line dependent. It is crucial to perform a vehicle control to assess solvent toxicity.[3][4][5][6][7] |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): chemical-resistant gloves (double-gloving recommended), lab coat, and safety glasses with side shields or goggles.[8]
-
Biological safety cabinet (BSC) or a chemical fume hood
Safety Precautions
This compound is a cytotoxic agent and should be handled with extreme caution.[9] All handling procedures should be performed in a designated containment area, such as a BSC or a chemical fume hood, to minimize the risk of inhalation or contact.[8][10][11] Appropriate PPE must be worn at all times.[8] Consult the Safety Data Sheet (SDS) for detailed safety information.[9]
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Before handling the compound, ensure all necessary materials are within the containment area. Tare a sterile, amber or foil-wrapped microcentrifuge tube on a calibrated analytical balance.
-
Weighing: Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.93 mg of the compound.
-
Solubilization: Add the calculated volume of sterile DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure complete dissolution. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes. This will minimize waste and avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months under nitrogen). For immediate use, the solution can be kept on ice, protected from light.
-
Working Solution Preparation: To prepare a working solution for your cell-based assay, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.1% - 0.5%).[3][4][5][6][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Mandatory Visualizations
Ifosfamide Activation Pathway
Ifosfamide is a prodrug that requires metabolic activation in the liver to become cytotoxic.[12][13][14] The primary activation step is the hydroxylation of the oxazaphosphorine ring by cytochrome P450 enzymes, mainly CYP3A4 and CYP2B6, to form 4-hydroxyifosfamide.[13][15][16] This intermediate exists in equilibrium with its tautomer, aldoifosfamide.[16] Aldoifosfamide then spontaneously decomposes to yield the active alkylating agent, isophosphoramide mustard, and the urotoxic byproduct, acrolein.[13][16] Isophosphoramide mustard is responsible for the therapeutic effect by cross-linking DNA, which ultimately leads to apoptosis.[12][16]
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the sequential steps for the preparation of a this compound stock solution for use in cell-based assays.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. Comparison of In Vitro Antileukemic Activity of this compound and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. abmole.com [abmole.com]
- 10. hse.gov.uk [hse.gov.uk]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. ClinPGx [clinpgx.org]
- 16. ClinPGx [clinpgx.org]
using flow cytometry to analyze apoptosis after 4-hydroperoxyifosfamide treatment
Application Note and Protocols for Researchers
Introduction
4-Hydroperoxyifosfamide (4-HPI) is an active metabolite of the alkylating agent ifosfamide, a widely used chemotherapeutic drug. 4-HPI exerts its cytotoxic effects primarily by inducing programmed cell death, or apoptosis. Understanding the mechanisms and quantifying the extent of apoptosis induced by 4-HPI is crucial for drug development and cancer research. Flow cytometry is a powerful and versatile technique for the rapid, quantitative analysis of apoptosis in individual cells within a population. This document provides detailed protocols for assessing apoptosis in response to 4-HPI treatment using flow cytometry, focusing on the Annexin V/Propidium Iodide (PI) assay and the analysis of mitochondrial membrane potential.
Principle of Apoptosis Detection
Apoptosis is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, activation of caspases, and depolarization of the mitochondrial membrane.[1][2] These events can be detected and quantified using specific fluorescent probes and flow cytometry.
-
Annexin V/PI Staining: Annexin V is a calcium-dependent protein that has a high affinity for PS.[3] When conjugated to a fluorochrome like FITC, it can identify early apoptotic cells with intact cell membranes. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late-stage apoptotic and necrotic cells where membrane integrity is compromised.[3][4] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[1]
-
Mitochondrial Membrane Potential (ΔΨm) Analysis: A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential.[5] Fluorescent dyes like JC-1 can be used to measure ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[6][7] In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[6][7] A shift from red to green fluorescence indicates mitochondrial depolarization, a hallmark of apoptosis.
Data Presentation
The following tables summarize quantitative data from studies on the effects of this compound (referred to as 4-OOH-IF in the cited study) on MOLT-4 (human acute lymphoblastic leukemia) and ML-1 (human acute myeloblastic leukemia) cell lines.
Table 1: Percentage of Apoptotic and Necrotic Cells in MOLT-4 and ML-1 Cell Lines after 24h and 48h Treatment with 4-HPI (4-OOH-IF) [4]
| Cell Line | Treatment (µg/mL) | Time (h) | Apoptotic Cells (%) | Necrotic Cells (%) |
| MOLT-4 | Control | 24 | 2.1 ± 0.2 | 1.5 ± 0.1 |
| 4-HPI (1.0) | 24 | 15.4 ± 1.2 | 3.8 ± 0.3 | |
| 4-HPI (2.5) | 24 | 28.7 ± 2.1 | 7.2 ± 0.5 | |
| Control | 48 | 3.5 ± 0.3 | 2.1 ± 0.2 | |
| 4-HPI (1.0) | 48 | 35.6 ± 2.8 | 10.1 ± 0.8 | |
| 4-HPI (2.5) | 48 | 52.3 ± 4.1 | 18.4 ± 1.5 | |
| ML-1 | Control | 24 | 1.8 ± 0.2 | 1.1 ± 0.1 |
| 4-HPI (1.0) | 24 | 9.8 ± 0.8 | 2.5 ± 0.2 | |
| 4-HPI (2.5) | 24 | 18.2 ± 1.5 | 4.6 ± 0.4 | |
| Control | 48 | 2.9 ± 0.3 | 1.8 ± 0.2 | |
| 4-HPI (1.0) | 48 | 22.4 ± 1.9 | 6.3 ± 0.5 | |
| 4-HPI (2.5) | 48 | 39.1 ± 3.2 | 12.7 ± 1.1 |
Table 2: Activation of Caspases in MOLT-4 and ML-1 Cells after 24h Treatment with 4-HPI (4-OOH-IF) [4]
| Cell Line | Treatment (µg/mL) | Active Caspase-8 (%) | Active Caspase-9 (%) | Active Caspase-3/7 (%) |
| MOLT-4 | Control | 1.5 ± 0.1 | 1.9 ± 0.2 | 2.3 ± 0.2 |
| 4-HPI (1.0) | 10.2 ± 0.9 | 12.8 ± 1.1 | 14.5 ± 1.2 | |
| 4-HPI (2.5) | 21.7 ± 1.8 | 25.4 ± 2.0 | 28.1 ± 2.3 | |
| ML-1 | Control | 1.2 ± 0.1 | 1.6 ± 0.1 | 2.0 ± 0.2 |
| 4-HPI (1.0) | 7.6 ± 0.6 | 9.1 ± 0.8 | 10.3 ± 0.9 | |
| 4-HPI (2.5) | 15.9 ± 1.3 | 18.7 ± 1.6 | 20.5 ± 1.8 |
Table 3: Percentage of Cells with Low Mitochondrial Membrane Potential (MMP) in MOLT-4 and ML-1 Cell Lines after 24h and 48h Treatment with 4-HPI (4-OOH-IF) [4]
| Cell Line | Treatment (µg/mL) | Time (h) | Cells with Low MMP (%) |
| MOLT-4 | Control | 24 | 3.2 ± 0.3 |
| 4-HPI (1.0) | 24 | 18.9 ± 1.6 | |
| 4-HPI (2.5) | 24 | 34.6 ± 2.9 | |
| Control | 48 | 4.8 ± 0.4 | |
| 4-HPI (1.0) | 48 | 42.1 ± 3.5 | |
| 4-HPI (2.5) | 48 | 65.7 ± 5.4 | |
| ML-1 | Control | 24 | 2.8 ± 0.2 |
| 4-HPI (1.0) | 24 | 13.5 ± 1.1 | |
| 4-HPI (2.5) | 24 | 25.8 ± 2.2 | |
| Control | 48 | 4.1 ± 0.3 | |
| 4-HPI (1.0) | 48 | 29.7 ± 2.5 | |
| 4-HPI (2.5) | 48 | 51.3 ± 4.3 |
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line of interest (e.g., MOLT-4, ML-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
This compound (4-HPI)
-
Vehicle control (e.g., DMSO or sterile PBS)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/mL in complete culture medium.[3]
-
Allow cells to adhere overnight if using adherent cells.
-
Prepare a stock solution of 4-HPI in the appropriate vehicle.
-
Dilute the 4-HPI stock solution to the desired final concentrations in complete culture medium.
-
Add the 4-HPI solutions to the respective wells. Include a vehicle control well treated with the same concentration of the vehicle.[3]
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.[3]
Annexin V/PI Staining for Apoptosis Detection
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Protocol:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells from each well and transfer them to flow cytometry tubes.
-
For adherent cells, carefully detach the cells using a non-enzymatic cell dissociation solution to maintain membrane integrity. Collect the cells in flow cytometry tubes.[3]
-
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.[8]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the samples by flow cytometry immediately (within 1 hour).[3] Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and quadrants.[3]
JC-1 Staining for Mitochondrial Membrane Potential (ΔΨm)
Materials:
-
Treated and control cells
-
Complete culture medium
-
JC-1 dye solution
-
PBS
-
Flow cytometry tubes
Protocol:
-
Harvest the treated and control cells as described in the Annexin V/PI protocol.
-
Centrifuge the cells at 400 x g for 5 minutes at room temperature and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of complete culture medium.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.[1][6]
-
Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 2 mL of warm PBS.[6]
-
Resuspend the cells in 500 µL of PBS for analysis.
-
Analyze the samples immediately by flow cytometry. Use a flow cytometer with 488 nm excitation. Detect green fluorescence (JC-1 monomers) in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence (JC-1 aggregates) in the FL2 channel (e.g., 585/42 nm filter). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Visualizations
Caption: Experimental workflow for analyzing 4-HPI-induced apoptosis.
Caption: Signaling pathways of 4-HPI-induced apoptosis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. benchchem.com [benchchem.com]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. bu.edu [bu.edu]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
Application Note: Determining the IC50 of 4-Hydroperoxyifosfamide using the MTT Assay
Introduction
4-Hydroperoxyifosfamide (4-HPI) is a preactivated, cytotoxic metabolite of the alkylating agent ifosfamide (B1674421), a drug widely used in cancer chemotherapy.[1][2] Unlike its parent compound, 4-HPI does not require metabolic activation by hepatic enzymes, making it suitable for direct application in in vitro cytotoxicity studies.[1][3] Its mechanism of action involves cross-linking DNA, which induces apoptosis and inhibits cell proliferation.[4] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a cytotoxic compound. It represents the concentration of the drug required to inhibit the growth of 50% of a cell population.
This document provides a detailed protocol for determining the IC50 value of 4-HPI in a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method for assessing cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of the cytotoxic effects of 4-HPI.[6][7]
Principle of the Method
The protocol involves culturing cancer cells in a 96-well plate and exposing them to a series of 4-HPI concentrations for a specified duration. After the incubation period, MTT reagent is added to each well. Viable cells with active mitochondria will convert the MTT into insoluble purple formazan crystals. A solubilization solution (typically Dimethyl Sulfoxide - DMSO or a detergent-based solution) is then added to dissolve the formazan crystals.[6] The absorbance of the resulting colored solution is measured using a spectrophotometer (plate reader). Cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the 4-HPI concentration and fitting the data to a sigmoidal dose-response curve.[8][9]
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate human cancer cell line (e.g., MOLT-4, MG-63).[10]
-
This compound (4-HPI): Purity >95%.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA (0.25%): For detaching adherent cells.
-
MTT Reagent: 5 mg/mL MTT in sterile PBS. Filter sterilize and store at 4°C, protected from light.[6]
-
Solubilization Solution: 100% Dimethyl Sulfoxide (DMSO).
-
Equipment:
-
96-well flat-bottom sterile cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Inverted microscope.
-
Multichannel pipette.
-
Microplate reader (wavelength detection at 570 nm).
-
Hemocytometer or automated cell counter.
-
Protocol: Step-by-Step
Day 1: Cell Seeding
-
Culture the selected cancer cell line to approximately 70-80% confluency.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect them directly.
-
Resuspend the cells in fresh, complete culture medium and perform a cell count. Ensure cell viability is >90%.
-
Dilute the cell suspension to the optimal seeding density (e.g., 5 x 10⁴ cells/mL). This should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.[6]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Include wells for "vehicle control" (cells treated with the highest concentration of the solvent used for 4-HPI, typically DMSO) and "blank" (medium only, no cells) for background absorbance correction.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2.[11]
Day 2: Treatment with this compound
-
Prepare a stock solution of 4-HPI in DMSO (e.g., 10 mM). Note: Due to potential instability in aqueous solutions, prepare fresh dilutions immediately before use.[12][13]
-
Perform serial dilutions of the 4-HPI stock solution in complete culture medium to achieve the desired final concentrations. A common starting range is a wide logarithmic scale (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) to identify the approximate IC50, followed by a narrower range for refinement.
-
Carefully remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of 4-HPI. For suspension cells, add the concentrated drug solution in a small volume to each well.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[10]
Day 4/5: MTT Assay and Absorbance Reading
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well, including controls.
-
Return the plate to the incubator and incubate for 2-4 hours. During this time, observe the formation of purple formazan crystals in viable cells under a microscope.
-
After the MTT incubation, carefully remove the medium. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Place the plate on a shaker for 10-15 minutes at a low speed to ensure complete dissolution of the formazan.[6]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
Data Analysis and IC50 Calculation
-
Background Correction: Subtract the average absorbance of the "blank" (medium only) wells from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each 4-HPI concentration using the following formula:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50: Plot the percent viability against the logarithm of the 4-HPI concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value.[8][9]
Data Presentation
Table 1: Sample Cytotoxicity Data for 4-HPI against a Cancer Cell Line
| 4-HPI Conc. (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 1.215 | 1.245 | 1.230 | 1.230 | 100.0% |
| 1 | 1.150 | 1.185 | 1.162 | 1.166 | 94.8% |
| 5 | 0.988 | 1.012 | 0.995 | 0.998 | 81.2% |
| 10 | 0.754 | 0.730 | 0.761 | 0.748 | 60.8% |
| 20 | 0.595 | 0.620 | 0.605 | 0.607 | 49.3% |
| 50 | 0.240 | 0.255 | 0.248 | 0.248 | 20.1% |
| 100 | 0.110 | 0.105 | 0.115 | 0.110 | 8.9% |
| Blank (No Cells) | 0.055 | 0.058 | 0.056 | 0.056 | - |
Table 2: Calculated IC50 Value Summary
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| This compound | Example Cancer Cell Line | 48 hours | ~19.5 |
Visualizations
Caption: Step-by-step workflow for determining the IC50 of 4-HPI using the MTT assay.
Caption: Simplified signaling pathway for 4-HPI-induced cytotoxicity.
Caption: Logical workflow for data analysis to calculate the IC50 value from MTT assay results.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of In Vitro Antileukemic Activity of this compound and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Effects of 4-hydroperoxy ifosfamide in combination with other anticancer agents on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Application Note: Quantification of 4-Hydroperoxyifosfamide in Human Plasma by UPLC-MS/MS
Abstract
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of 4-hydroperoxyifosfamide (4-OOH-IF), a critical active metabolite of the anticancer agent ifosfamide (B1674421), in human plasma. Due to the inherent instability of this compound, this protocol incorporates an immediate derivatization step with semicarbazide (B1199961) hydrochloride to form a stable semicarbazone derivative. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of ifosfamide. The protocol has been developed based on established methodologies for analogous compounds, such as 4-hydroxycyclophosphamide (B600793), and adheres to the principles of bioanalytical method validation.[1][2][3]
Introduction
Ifosfamide is a widely used alkylating agent in cancer chemotherapy.[4] Its therapeutic efficacy is dependent on metabolic activation by hepatic cytochrome P450 enzymes to form the active metabolite, 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide. This compound is a key intermediate in this activation pathway. The quantification of this transient metabolite is crucial for understanding the pharmacokinetics and pharmacodynamics of ifosfamide and for optimizing therapeutic regimens.
The primary analytical challenge in measuring this compound is its chemical instability. This method overcomes this challenge through a rapid, in-situ derivatization of the analyte in plasma, followed by a sensitive UPLC-MS/MS analysis.
Experimental
-
This compound (Reference Standard)
-
Ifosfamide-d4 (B564901) (Internal Standard, IS)
-
Semicarbazide Hydrochloride
-
Human Plasma (K2-EDTA)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Zinc Sulfate (0.2 M in 50% Methanol/Water)
-
Waters ACQUITY UPLC System or equivalent
-
Waters Xevo TQ-S Mass Spectrometer or equivalent
-
ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Stock Solutions: Prepare stock solutions of this compound and ifosfamide-d4 (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol/water to create calibration standards and quality control (QC) samples.
-
Derivatization Reagent: Prepare a 100 mg/mL solution of semicarbazide hydrochloride in ultrapure water.
-
Internal Standard Spiking Solution: Prepare a 100 ng/mL solution of ifosfamide-d4 in 50% methanol/water.
Protocols
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the derivatization reagent (semicarbazide hydrochloride solution). Vortex for 10 seconds.
-
Incubate the mixture at room temperature for 15 minutes to allow for the formation of the semicarbazone derivative.
-
Add 50 µL of the internal standard spiking solution (ifosfamide-d4).
-
Precipitate proteins by adding 200 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A).
-
Transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC Parameters:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: UPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 95 | 5 |
| 4.0 | 95 | 5 |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 4-OOH-IF-Semicarbazone | 335.1 | 221.0 | 35 | 20 |
| Ifosfamide-d4 (IS) | 265.1 | 158.0 | 30 | 18 |
Method Validation
The bioanalytical method should be validated according to the guidelines of the FDA or EMA.[5][6][7][8][9] The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve should be constructed using at least seven non-zero standards. The range should be appropriate for the expected concentrations in study samples. A linear regression with a weighting factor of 1/x² is typically used.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate days. The accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma with the response of the analyte in a pure solution.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | 85-115% (80-120% for LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Within ±15% of nominal concentration |
Data Presentation
Table 4: Quantitative Data Summary (Example)
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | r² | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) |
| 4-OOH-IF | 1.0 | 1.0 - 500 | >0.995 | 3.5 - 8.2 | 4.1 - 9.5 | 92.8 - 107.3 |
Visualizations
Caption: Metabolic activation pathway of Ifosfamide.
Caption: Sample preparation workflow for 4-OOH-IF analysis.
Conclusion
This application note provides a detailed protocol for the quantification of the unstable metabolite this compound in human plasma using UPLC-MS/MS. The key to this method is the rapid derivatization of the analyte, which allows for its stabilization and subsequent sensitive detection. This method, once validated, can be a valuable tool in clinical and preclinical studies of ifosfamide.
References
- 1. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 2. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 4-hydroperoxy ifosfamide in combination with other anticancer agents on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Application of 4-Hydroperoxyifosfamide in Malignant Glioma Research
Application Note & Protocol
Introduction
Malignant gliomas, particularly glioblastoma (GBM), are the most aggressive primary brain tumors in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies. Standard treatment, including surgical resection followed by radiotherapy and chemotherapy, offers only a modest improvement in overall survival, underscoring the urgent need for more effective therapeutic agents.
Ifosfamide is an oxazaphosphorine alkylating agent with a broad spectrum of activity against various cancers. However, it is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to become cytotoxic. This activation step produces 4-hydroxyifosfamide (B1221068), which exists in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide then spontaneously decomposes into the active cytotoxic metabolite, isophosphoramide mustard (IPM), and a urotoxic byproduct, acrolein. IPM exerts its anticancer effect by forming covalent crosslinks with DNA, which inhibits DNA synthesis and replication, ultimately leading to cell cycle arrest and apoptosis.
For preclinical and in vitro research on malignant glioma, the requirement for hepatic activation complicates direct studies of ifosfamide's efficacy on tumor cells. 4-Hydroperoxyifosfamide (4-OOH-IF) is a synthetically "pre-activated" derivative of ifosfamide. It is stable in crystalline form but rapidly decomposes in aqueous solution to generate 4-hydroxyifosfamide and hydrogen peroxide, thereby bypassing the need for enzymatic activation. This property makes 4-OOH-IF an invaluable tool for studying the direct cytotoxic effects of ifosfamide's active metabolites on glioma cells in a controlled laboratory setting.
Mechanism of Action
The primary mechanism of this compound involves the generation of isophosphoramide mustard (IPM), which acts as a bifunctional alkylating agent. IPM covalently binds to the N7 position of guanine (B1146940) bases in DNA, leading to the formation of inter- and intra-strand crosslinks. These DNA lesions block DNA replication and transcription, triggering DNA damage response pathways. If the damage is irreparable, the cell undergoes programmed cell death (apoptosis), often mediated through p53-dependent and caspase-dependent pathways.[1][2] Additionally, the degradation of 4-OOH-IF generates reactive oxygen species (ROS) like hydrogen peroxide, which can induce oxidative DNA damage and contribute to caspase-independent apoptotic pathways through the nuclear translocation of mitochondrial factors such as AIF and EndoG.[3][4]
References
- 1. The role of p53 and cell death by apoptosis and necrosis in 4-hydroperoxycyclophosphamide-induced limb malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heat- and 4-hydroperoxy-ifosfamide-induced apoptosis in B cell precursor leukaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative DNA damage induced by a hydroperoxide derivative of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-hydroperoxy-cyclophosphamide mediates caspase-independent T-cell apoptosis involving oxidative stress-induced nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deuterium-Labeled 4-Hydroperoxyifosfamide in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of deuterium-labeled 4-hydroperoxyifosfamide in metabolic studies. Detailed protocols for its synthesis, in vitro metabolism assays, and bioanalytical quantification are included to facilitate its application in drug development and research.
Introduction
Ifosfamide (B1674421) (IFO) is a crucial alkylating agent used in cancer chemotherapy. It is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes to exert its cytotoxic effects. The primary activation pathway involves 4-hydroxylation to form 4-hydroxyifosfamide (B1221068) (4-OH-IFO), which exists in equilibrium with its tautomer, aldoifosfamide.[1] This active metabolite can then be transported into cells to induce DNA cross-linking and apoptosis.[1] A competing and major detoxification pathway is N-dechloroethylation, which leads to inactive metabolites and the formation of the neurotoxic and nephrotoxic metabolite, chloroacetaldehyde (B151913) (CAA).[1][2]
Deuterium (B1214612) labeling, the substitution of hydrogen with its stable isotope deuterium, is a powerful technique in metabolic research.[3] The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can lead to a slower rate of bond cleavage in enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE). By strategically placing deuterium atoms at sites of metabolism, it is possible to alter the metabolic fate of a drug, potentially enhancing its therapeutic index.[4]
This compound is a relatively stable precursor of the active 4-hydroxyifosfamide and is often used in in vitro studies. The use of deuterium-labeled this compound allows for precise investigation into the metabolic switching between the activation and inactivation pathways of ifosfamide.
Applications in Metabolic Studies
The use of deuterium-labeled this compound offers several advantages in metabolic studies:
-
Elucidation of Metabolic Pathways: By comparing the metabolic profiles of deuterated and non-deuterated this compound, researchers can definitively identify the sites of metabolism and the enzymes involved.
-
Quantification of Metabolic Switching: Deuterium labeling can be used to quantify the shift between the desired 4-hydroxylation (activation) pathway and the undesired N-dechloroethylation (inactivation) pathway.[4]
-
Improved Pharmacokinetic Profiles: By slowing down the rate of N-dechloroethylation, deuterium labeling can potentially increase the formation and bioavailability of the active metabolite, 4-hydroxyifosfamide, leading to improved efficacy.
-
Reduced Toxicity: A reduction in N-dechloroethylation can decrease the formation of the toxic metabolite chloroacetaldehyde, potentially leading to a better safety profile.[2]
-
Internal Standards for Bioanalysis: Deuterium-labeled compounds are ideal internal standards for mass spectrometry-based quantification of their non-labeled counterparts due to their similar chemical properties and distinct mass.
Data Presentation
The following tables summarize the quantitative data from in vitro metabolic studies comparing ifosfamide (IFO) and deuterium-labeled ifosfamide (d4-IFO), where deuterium atoms are placed on the N-chloroethyl side chains, the sites of N-dechloroethylation. These studies highlight the metabolic switching effect.
Table 1: Michaelis-Menten Kinetic Parameters for Ifosfamide (IFO) and Deuterated Ifosfamide (d4-IFO) Metabolism by Human CYP3A4
| Substrate | Metabolic Pathway | Vmax (nmol/min/nmol P450) | Km (mM) | Vmax/Km (min⁻¹mM⁻¹) |
| IFO | 4-Hydroxylation (Activation) | 1.8 ± 0.1 | 4.5 ± 0.5 | 0.4 |
| N-Dechloroethylation (Inactivation) | 0.18 ± 0.01 | 4.1 ± 0.7 | 0.04 | |
| d4-IFO | 4-Hydroxylation (Activation) | 3.1 ± 0.2 | 4.4 ± 0.6 | 0.7 |
| N-Dechloroethylation (Inactivation) | 0.13 ± 0.01 | 4.3 ± 0.8 | 0.03 |
Data adapted from a study on the metabolism of IFO and d4IFO by human P450s.[4]
Table 2: Metabolic Efficiency of Ifosfamide (IFO) and Deuterated Ifosfamide (d4-IFO) Activation versus Inactivation by Human CYP2B6 and CYP3A4
| Enzyme | Substrate | Activation Efficiency (Vmax/Km) | Inactivation Efficiency (Vmax/Km) | Ratio of Activation to Inactivation |
| CYP2B6 | IFO | 0.8 | 0.2 | 4 |
| d4-IFO | 2.0 | 0.1 | 20 | |
| CYP3A4 | IFO | 0.4 | 0.04 | 10 |
| d4-IFO | 0.7 | 0.03 | 23.3 |
Data derived from a study comparing the metabolism of IFO and d4IFO.[4]
Experimental Protocols
Protocol 1: Synthesis of Deuterium-Labeled this compound
This protocol describes a potential two-step synthesis of deuterium-labeled this compound, starting with the synthesis of deuterium-labeled ifosfamide followed by ozonation.
Step 1: Synthesis of Deuterium-Labeled Ifosfamide (d4-IFO)
The synthesis of d4-IFO with deuterium atoms on the α and α' carbons of the N,N-bis(2-chloroethyl)amino group can be achieved using methods described in the literature. This typically involves the use of deuterated starting materials.
Step 2: Synthesis of Deuterium-Labeled this compound by Ozonation
This step is adapted from the one-step synthesis of this compound.[3]
Materials:
-
Deuterium-labeled ifosfamide (d4-IFO)
-
Dichloromethane (B109758) (CH₂Cl₂), freshly distilled
-
Ozone (O₃) generator
-
Dry ice/acetone bath
-
Nitrogen gas
Procedure:
-
Dissolve d4-IFO in freshly distilled dichloromethane in a three-neck flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas (generated from an ozone generator) through the solution. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, purge the solution with nitrogen gas to remove excess ozone.
-
The resulting solution contains deuterium-labeled this compound. This can be used directly for in vitro studies or purified by chromatography if necessary.
Protocol 2: In Vitro Metabolism of Deuterium-Labeled this compound
This protocol outlines an in vitro assay to compare the metabolism of deuterium-labeled and non-labeled this compound using human liver microsomes.
Materials:
-
Deuterium-labeled this compound
-
Non-labeled this compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Internal standard (e.g., cyclophosphamide)
Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer (pH 7.4), human liver microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding either deuterium-labeled or non-labeled this compound to the respective tubes.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Metabolites
This protocol provides a general method for the quantification of ifosfamide metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 125 mm x 4 mm, 5 µm)[5]
-
Mobile Phase: A gradient of methanol (B129727) and 2 mM ammonium (B1175870) formate.[5]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Data Analysis:
-
Quantify the concentrations of the parent compound and its metabolites by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.
Visualizations
Ifosfamide Metabolic Pathway
Caption: Metabolic activation and inactivation pathways of ifosfamide.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for the in vitro metabolism of deuterium-labeled this compound.
Logical Relationship of Deuterium Labeling and Metabolic Outcome
Caption: The impact of deuterium labeling on the metabolic fate of ifosfamide.
References
- 1. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-hydroperoxy derivatives of ifosfamide and trofosfamide by direct ozonation and preliminary antitumor evaluation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-mass spectrometry assay for quantitation of ifosfamide and its N-deschloroethylated metabolites in rat microsomal medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 4-Hydroperoxyifosfamide in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo studies in mice using 4-hydroperoxyifosfamide (4-HPI), a direct-acting metabolite of the chemotherapeutic agent ifosfamide (B1674421). This document includes detailed experimental protocols, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound (4-HPI)
This compound is a pre-activated form of ifosfamide, an alkylating agent widely used in cancer chemotherapy. Unlike its parent compound, 4-HPI does not require metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects. This property makes it a valuable tool for in vitro and in vivo research, allowing for a more direct assessment of the antitumor activity of the active ifosfamide metabolite. 4-HPI acts by cross-linking DNA, which triggers DNA damage response pathways and ultimately leads to apoptosis in rapidly dividing cancer cells.
Experimental Design Considerations
Effective in vivo studies using 4-HPI require careful planning and consideration of several key factors to ensure robust and reproducible results.
1. Animal Models:
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., NOD/SCID or nude mice). This is the most common model for evaluating the efficacy of anticancer agents against human tumors. A wide variety of human cancer cell lines can be used to establish subcutaneous or orthotopic xenograft models.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are useful for studying the interaction of the drug with the host immune system. The L1210 leukemia model in DBA/2 mice is a classic example.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice. PDX models are considered to more accurately reflect the heterogeneity and drug response of human tumors.
2. Route of Administration:
-
Intraperitoneal (i.p.) Injection: This is a common and relatively simple route for administering 4-HPI in mice. It allows for systemic distribution of the compound.
-
Intravenous (i.v.) Injection: This route provides immediate and complete bioavailability. However, it can be technically more challenging than i.p. injection.
3. Dosing and Schedule:
-
Dose Range: The selection of appropriate doses is critical. A maximum tolerated dose (MTD) study should be performed to determine the highest dose that can be administered without causing unacceptable toxicity. The reported LD10 (the dose lethal to 10% of the animals) for 4-HPI in mice is 100 mg/kg, which can serve as a starting point for dose-ranging studies.
-
Dosing Schedule: Treatment can be administered as a single dose or in multiple doses over a period of time (e.g., daily for 5 days, or once a week for 3 weeks). The optimal schedule will depend on the tumor model and the research question.
4. Endpoint Analysis:
-
Tumor Growth Inhibition: The primary endpoint in most efficacy studies is the measurement of tumor volume over time. Tumor growth inhibition (TGI) can be calculated to quantify the antitumor effect.
-
Survival Analysis: In some studies, particularly with aggressive tumor models, the overall survival of the animals is a key endpoint.
-
Toxicity Assessment: Animal body weight should be monitored regularly as an indicator of systemic toxicity. Clinical signs of distress should also be recorded. At the end of the study, organs can be collected for histopathological analysis to assess for any drug-related toxicities.
-
Biomarker Analysis: Tumor and blood samples can be collected to analyze biomarkers of drug activity, such as markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3).
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Solid Tumors
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line and the subsequent treatment with 4-HPI.
Materials:
-
Human cancer cell line of interest (e.g., HT-29 colon cancer, A549 lung cancer)
-
Immunodeficient mice (e.g., female NOD/SCID or nude mice, 6-8 weeks old)
-
Cell culture medium and reagents
-
Matrigel® (optional, can enhance tumor take rate)
-
This compound (4-HPI)
-
Vehicle for 4-HPI (e.g., sterile saline)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the chosen cancer cell line according to standard protocols. Harvest cells during the exponential growth phase.
-
Cell Preparation for Injection:
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/100 µL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare fresh solutions of 4-HPI in the vehicle on each treatment day.
-
Administer 4-HPI or vehicle to the mice via intraperitoneal injection according to the predetermined dose and schedule.
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Euthanize the mice when the tumors reach a predetermined endpoint size or if signs of excessive toxicity are observed.
-
At the end of the study, excise the tumors and weigh them.
-
Collect tumors and other organs for further analysis (e.g., histology, biomarker analysis).
-
Protocol 2: Intraperitoneal Xenograft Model for Disseminated Disease
This protocol is suitable for modeling disseminated cancers such as ovarian or pancreatic cancer.
Materials:
-
Human cancer cell line capable of intraperitoneal growth (e.g., SKOV-3 ovarian cancer)
-
Immunodeficient mice (e.g., female NOD/SCID mice, 6-8 weeks old)
-
Cell culture medium and reagents
-
This compound (4-HPI)
-
Vehicle for 4-HPI
-
Bioluminescence imaging system and appropriate substrate (if using luciferase-expressing cells)
Procedure:
-
Cell Culture and Preparation: As described in Protocol 1. Resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/100 µL.
-
Tumor Cell Implantation:
-
Inject 100 µL of the cell suspension intraperitoneally into each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor progression by observing for signs of ascites formation and abdominal distension.
-
If using luciferase-expressing cells, perform bioluminescence imaging regularly to quantify tumor burden.
-
-
Randomization and Treatment:
-
Randomize mice into treatment groups based on initial tumor burden (e.g., bioluminescence signal).
-
Administer 4-HPI or vehicle as described in Protocol 1.
-
-
Endpoint Analysis:
-
The primary endpoint is typically overall survival. Monitor the mice daily and euthanize them when they meet predefined humane endpoints (e.g., significant weight loss, abdominal distension causing distress).
-
At necropsy, assess the extent of tumor dissemination and collect tissues for analysis.
-
Data Presentation
Quantitative data from in vivo studies should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition with this compound in a Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Daily x 5 | 1500 ± 150 | - | -2 ± 1 |
| 4-HPI | 25 | Daily x 5 | 800 ± 100 | 46.7 | -5 ± 2 |
| 4-HPI | 50 | Daily x 5 | 400 ± 75 | 73.3 | -10 ± 3 |
| 4-HPI | 75 | Daily x 5 | 150 ± 50 | 90.0 | -15 ± 4 |
Table 2: Toxicity Profile of this compound in Mice
| Parameter | Vehicle Control | 4-HPI (50 mg/kg) | 4-HPI (100 mg/kg) |
| LD10 (mg/kg) | N/A | N/A | 100[1] |
| Clinical Observations | Normal | Mild lethargy, ruffled fur | Moderate to severe lethargy, hunched posture |
| Body Weight Loss (max %) | < 5% | 10-15% | > 20% |
| Histopathology (Liver) | No significant findings | Mild hepatocellular vacuolation | Moderate hepatocellular necrosis |
| Histopathology (Kidney) | No significant findings | Mild tubular degeneration | Moderate to severe tubular necrosis |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of 4-HPI leading to apoptosis.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical in vivo xenograft study with 4-HPI.
References
Troubleshooting & Optimization
how to improve the solubility of 4-hydroperoxyifosfamide in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-hydroperoxyifosfamide (4-OH-IFO) in aqueous media for experimental use.
Troubleshooting Guide
Researchers may encounter several challenges when attempting to dissolve 4-OH-IFO in aqueous solutions. This guide provides a systematic approach to troubleshoot common issues.
Problem: 4-OH-IFO Fails to Dissolve in Aqueous Buffer
| Potential Cause | Suggested Solution | Experimental Protocol |
| Low Intrinsic Aqueous Solubility | 4-OH-IFO, like many active metabolites of chemotherapeutic agents, is presumed to have low water solubility. The use of co-solvents can increase the solubility by reducing the polarity of the solvent. | Protocol 1: Co-Solvent System |
| Degradation of the Compound | 4-OH-IFO is a hydroperoxide and an active metabolite, suggesting potential instability in aqueous solutions, especially at non-neutral pH or elevated temperatures. Degradation can be mistaken for poor solubility. | Protocol 2: pH and Temperature Optimization |
| Insufficient Mixing or Time | The dissolution process may be slow. | Ensure adequate vortexing or sonication and allow sufficient time for dissolution. |
| Incorrect Salt Form or Purity | The specific salt form or purity of the 4-OH-IFO can impact solubility. | Verify the certificate of analysis for the compound. |
Problem: Precipitate Forms After Initial Dissolution
| Potential Cause | Suggested Solution | Experimental Protocol |
| Supersaturation | The initial use of a co-solvent may lead to a supersaturated solution, with the compound precipitating out over time as it equilibrates. | Increase the proportion of the co-solvent or use a stabilizing agent. |
| pH Shift | The addition of 4-OH-IFO may alter the pH of the buffer, causing the compound to precipitate if its solubility is pH-dependent. | Re-verify and adjust the pH of the final solution. |
| Temperature Change | A decrease in temperature from where the initial dissolution was performed can cause precipitation. | Prepare and use the solution at a constant, controlled temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving 4-OH-IFO?
For in vitro studies, it is common to first dissolve compounds like 4-OH-IFO in a water-miscible organic solvent before making further dilutions into aqueous media. Based on practices with the parent drug, cyclophosphamide, recommended starting solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
Important: Always prepare a concentrated stock solution in the organic solvent and then dilute it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it can have physiological effects.
Q2: How does pH affect the solubility and stability of 4-OH-IFO?
Q3: Can I use heat to improve the solubility of 4-OH-IFO?
Caution is advised when heating solutions of 4-OH-IFO. Although modest heating can increase the solubility of its parent compound, cyclophosphamide, the hydroperoxy group in 4-OH-IFO is likely to be heat-labile, leading to degradation. If heating is attempted, it should be done gently and for a minimal amount of time, with subsequent analysis to confirm the integrity of the compound.
Q4: Are there any formulation strategies to enhance the aqueous solubility of 4-OH-IFO for in vivo studies?
For in vivo applications, formulation strategies for similar poorly soluble drugs often involve:
-
Co-solvent systems: Using a mixture of water and a biocompatible co-solvent.
-
Complexation: Utilizing cyclodextrins to form inclusion complexes that enhance aqueous solubility.
-
Liposomal formulations: Encapsulating the drug in lipid vesicles.
-
Nanoparticle formulations: Reducing the particle size to the nanometer range to increase the surface area for dissolution.
These approaches would require significant formulation development and characterization.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of 4-OH-IFO.
-
Dissolve the 4-OH-IFO in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to create a high-concentration stock solution (e.g., 10-50 mg/mL). Ensure complete dissolution by vortexing.
-
-
Serial Dilution in Aqueous Media:
-
Prepare a series of dilutions of the stock solution in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Start with a high dilution factor and progressively decrease it.
-
Visually inspect each dilution for any signs of precipitation immediately after preparation and after a set incubation period (e.g., 1 hour, 4 hours) at the experimental temperature.
-
-
Determination of Maximum Soluble Concentration:
-
The highest concentration that remains clear without any visible precipitate is the approximate solubility in that co-solvent/aqueous buffer system.
-
Protocol 2: Preliminary Assessment of pH and Temperature Effects on Solubility and Stability
-
Buffer Preparation:
-
Prepare a set of buffers at different pH values (e.g., pH 5.0, 6.5, 7.4).
-
-
Solubility Testing:
-
Add a small, known amount of 4-OH-IFO to a fixed volume of each buffer at a constant temperature (e.g., room temperature).
-
Vortex the samples for a consistent amount of time.
-
Allow the samples to equilibrate for a set period.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved 4-OH-IFO using a suitable analytical method (e.g., HPLC-UV).
-
-
Stability Assessment:
-
Prepare a solution of 4-OH-IFO in a buffer where it is soluble at a known concentration.
-
Aliquot the solution and incubate at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), analyze an aliquot for the concentration of intact 4-OH-IFO. A decrease in concentration over time indicates degradation.
-
Visualizations
Caption: Workflow for troubleshooting the dissolution of 4-OH-IFO.
Caption: Decision tree for selecting a solubility enhancement strategy for 4-OH-IFO.
preventing aqueous degradation of 4-hydroperoxyifosfamide during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and use of 4-hydroperoxyifosfamide (4-OH-IFO) in experimental settings. The information provided is aimed at minimizing aqueous degradation to ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: My experimental results with 4-OH-IFO are inconsistent. Could degradation of the compound be a factor?
A1: Yes, inconsistency in experimental outcomes is a strong indicator of compound degradation. This compound is known to be unstable in aqueous solutions, and its degradation can lead to a decrease in the effective concentration of the active compound over the course of an experiment. It is crucial to handle 4-OH-IFO with care and to prepare solutions immediately before use.[1][2]
Q2: What are the primary factors that contribute to the degradation of 4-OH-IFO in an experimental setting?
A2: While specific degradation kinetics for 4-OH-IFO are not extensively published, based on the behavior of its parent compound, ifosfamide, and general chemical principles, the primary factors contributing to degradation are likely:
-
pH of the aqueous solution: Ifosfamide, the parent compound, exhibits maximum stability in a pH range of 4-9. Deviations from this range could accelerate degradation.
-
Temperature: Higher temperatures typically increase the rate of chemical degradation.
-
Time in aqueous solution: The longer 4-OH-IFO remains in an aqueous environment, the greater the extent of degradation.
-
Light exposure: As with many pharmaceutical compounds, exposure to light can potentially induce photodegradation.
Q3: How should I prepare 4-OH-IFO solutions for my experiments to minimize degradation?
A3: To minimize degradation, it is recommended to prepare a concentrated stock solution in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored in small, single-use aliquots at -20°C or -80°C and protected from light. Immediately before an experiment, thaw an aliquot and dilute it to the final working concentration in your aqueous experimental medium (e.g., cell culture medium, buffer). All solutions should be freshly prepared for each experiment.[1][2]
Q4: For how long can I consider my prepared 4-OH-IFO working solution in cell culture medium to be stable?
A4: The stability of 4-OH-IFO in cell culture medium is limited. Studies often report preparing solutions "directly before application" to cells, suggesting that stability is a significant concern.[1][2] The exact stability will depend on the specific composition of your medium, the temperature, and other experimental conditions. It is best practice to use the prepared working solution immediately and not to store it for extended periods. For long-term experiments, consider replenishing the medium with freshly diluted 4-OH-IFO at regular intervals.
Q5: Are there any known degradation products of 4-OH-IFO that I should be aware of?
A5: The publicly available literature does not provide a comprehensive profile of the aqueous degradation products of 4-OH-IFO.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity | Degradation of 4-OH-IFO in aqueous solution. | Prepare a fresh stock solution of 4-OH-IFO in anhydrous DMSO. Aliquot into single-use vials and store at -80°C. Prepare working solutions in aqueous media immediately before each experiment. |
| For long-duration experiments, replenish the medium with freshly prepared 4-OH-IFO at regular intervals. | ||
| Conduct a time-course experiment to assess the stability of 4-OH-IFO in your specific experimental medium and under your conditions (see Protocol 2). | ||
| Precipitation observed when diluting DMSO stock in aqueous media | Poor solubility of 4-OH-IFO at the working concentration. | Ensure the final DMSO concentration in the working solution is sufficient to maintain solubility, but non-toxic to your cells (typically ≤ 0.5%). |
| Vortex the solution gently but thoroughly during dilution. | ||
| High variability between experimental replicates | Inconsistent preparation of 4-OH-IFO solutions. | Use a standardized protocol for solution preparation. Ensure accurate and consistent pipetting of the stock solution. |
| Differential degradation of the compound across replicates. | Ensure all replicates are treated with the 4-OH-IFO solution at approximately the same time. |
Data Presentation
Due to the limited availability of public data on the aqueous stability of 4-OH-IFO, we provide the following table templates for researchers to populate with their own experimental data. Generating this data internally is crucial for understanding the behavior of 4-OH-IFO in your specific experimental systems.
Table 1: Stability of this compound in Aqueous Buffers at 37°C
| Buffer (pH) | Time (hours) | Remaining 4-OH-IFO (%) |
| Phosphate-Buffered Saline (pH 7.4) | 0 | 100 |
| 2 | User Data | |
| 4 | User Data | |
| 8 | User Data | |
| 24 | User Data | |
| Citrate Buffer (pH 5.0) | 0 | 100 |
| 2 | User Data | |
| 4 | User Data | |
| 8 | User Data | |
| 24 | User Data |
Table 2: Influence of Temperature on the Stability of this compound in Cell Culture Medium (e.g., RPMI-1640) at 4 hours
| Temperature (°C) | Remaining 4-OH-IFO (%) |
| 4 | User Data |
| 25 (Room Temperature) | User Data |
| 37 | User Data |
Experimental Protocols
Protocol 1: Preparation and Storage of 4-OH-IFO Stock Solutions
-
Materials: this compound powder, high-purity anhydrous dimethyl sulfoxide (DMSO), sterile amber microcentrifuge tubes.
-
Procedure: a. Allow the 4-OH-IFO powder vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of 4-OH-IFO powder. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath for a short period) may be used if necessary, but avoid excessive heat. e. Aliquot the stock solution into single-use, light-protected (amber) tubes. f. Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of 4-OH-IFO Stability in Experimental Medium
-
Materials: 4-OH-IFO DMSO stock solution, your experimental aqueous medium (e.g., RPMI-1640 + 10% FBS), sterile tubes, high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) or access to an LC-MS facility.
-
Procedure: a. Prepare a working solution of 4-OH-IFO in your experimental medium at the final concentration to be used in your assays. b. Immediately after preparation (T=0), take an aliquot of the solution, and snap-freeze it in liquid nitrogen, then store it at -80°C until analysis. c. Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO₂). d. At various time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots, snap-freeze, and store them at -80°C. e. Thaw all samples simultaneously and analyze the concentration of the remaining 4-OH-IFO using a validated HPLC or LC-MS method. f. Calculate the percentage of remaining 4-OH-IFO at each time point relative to the T=0 sample.
Visualizations
Caption: Recommended workflow for preparing and using 4-OH-IFO to minimize degradation.
Caption: Factors influencing the aqueous degradation of this compound.
References
Technical Support Center: Optimizing 4-Hydroperoxyifosfamide (4-HC) Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing drug concentrations for 4-hydroperoxyifosfamide (4-HC) cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (4-HC) in cancer cells?
This compound (4-HC), the preactivated form of ifosfamide, is an alkylating agent that exerts its cytotoxic effects primarily by inducing apoptosis (programmed cell death) and necrosis in cancer cells.[1] It crosslinks DNA, leading to cell cycle arrest and the activation of cell death pathways.[2] 4-HC has been shown to trigger both caspase-dependent and caspase-independent apoptotic pathways. The caspase-dependent pathway involves the activation of initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases such as caspase-3 and -7.[1] A caspase-independent pathway involving the nuclear translocation of mitochondrial proteins AIF (apoptosis-inducing factor) and EndoG (endonuclease G) has also been reported.[2] Furthermore, 4-HC can induce endoplasmic reticulum (ER) stress, contributing to its apoptotic effects.
Q2: What are typical starting concentrations for 4-HC in a cell viability assay?
The optimal concentration of 4-HC is highly dependent on the cell line being tested, as different cells exhibit varying sensitivities. Based on published data, a broad range of concentrations should be initially screened to determine the half-maximal inhibitory concentration (IC50). A reasonable starting point for a dose-response curve could be from 0.1 µM to 100 µM.
Q3: How should I prepare and store this compound stock solutions?
4-HC can be dissolved in solvents such as dimethyl sulfoxide (B87167) (DMSO) or water. However, it is important to note that aqueous stock solutions of the related compound 4-hydroperoxycyclophosphamide are not stable and it is recommended to prepare them fresh. For longer-term storage, dissolving in DMSO and storing at -20°C or -80°C in aliquots is advisable to avoid repeated freeze-thaw cycles. When preparing a working solution, the stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: How stable is 4-HC in cell culture media?
The stability of 4-HC in aqueous solutions, including cell culture media, can be limited. It is recommended to prepare fresh dilutions of 4-HC in media for each experiment. Avoid pre-incubating the compound in the medium for extended periods before adding it to the cells. The presence of media components, pH, and temperature can all influence the stability of the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Uneven distribution of 4-HC. 3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before plating. Visually inspect the plate after seeding. 2. Mix the plate gently after adding 4-HC to ensure even distribution. 3. To minimize evaporation, fill the outer wells with sterile PBS or media without cells and do not use them for data points. |
| Low or no cytotoxic effect observed | 1. 4-HC concentration is too low. 2. The cell line is resistant to 4-HC. 3. Degradation of 4-HC. 4. Incorrect assay incubation time. | 1. Test a wider and higher range of 4-HC concentrations. 2. Verify the sensitivity of your cell line from literature or previous experiments. Consider using a positive control cell line known to be sensitive to 4-HC. 3. Prepare fresh 4-HC solutions for each experiment. Avoid prolonged storage of diluted solutions. 4. Optimize the incubation time; typically, 24 to 72 hours is sufficient to observe cytotoxic effects. |
| "U-shaped" or other unusual dose-response curves | 1. Compound precipitation at high concentrations. 2. Interference of 4-HC with the assay reagents. | 1. Visually inspect the wells for any precipitate. If precipitation is observed, consider using a different solvent or lowering the maximum concentration. 2. Run a cell-free control with 4-HC and the assay reagents to check for direct chemical interactions. |
| High background signal in control wells | 1. Contamination of cell culture or reagents. 2. Assay reagent instability. 3. High cell seeding density. | 1. Ensure aseptic techniques and use sterile reagents. 2. Prepare fresh assay reagents as per the manufacturer's instructions. 3. Optimize the cell seeding density to ensure cells are in the exponential growth phase during the assay. |
Data Presentation
Table 1: Reported IC50 Values for this compound and Related Compounds in Various Cancer Cell Lines
| Cell Line | Compound | IC50 Value | Incubation Time |
| U87 (Glioblastoma) | 4-Hydroperoxy cyclophosphamide | 15.67 ± 0.58 µM | 24 hours |
| T98 (Glioblastoma) | 4-Hydroperoxy cyclophosphamide | 19.92 ± 1 µM | 24 hours |
| L1210 (Mouse Leukemia) | This compound | 1.8 µg/mL | 72 hours |
Note: The cytotoxic activity of this compound can vary significantly between different cell lines.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound (4-HC)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of 4-HC in DMSO.
-
Perform serial dilutions of the 4-HC stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 4-HC. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the 4-HC concentration to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathways of this compound-Induced Cell Death
Caption: Signaling pathways of 4-HC-induced cell death.
Experimental Workflow for a Cell Viability Assay
Caption: General workflow for a 4-HC cell viability assay.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. Heat- and 4-hydroperoxy-ifosfamide-induced apoptosis in B cell precursor leukaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-hydroperoxy-cyclophosphamide mediates caspase-independent T-cell apoptosis involving oxidative stress-induced nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Mechanisms of Tumor Cell Resistance to 4-Hydroperoxyifosfamide
Welcome to the technical support center for researchers investigating tumor cell resistance to 4-hydroperoxyifosfamide (4-OOH-IF). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in your research.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values for 4-OOH-IF | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding. |
| Instability of 4-OOH-IF in culture media. | Prepare fresh dilutions of 4-OOH-IF for each experiment. Use a stabilized form of the drug if available. | |
| Contamination of cell culture. | Regularly check for and address any microbial contamination. | |
| Low or no detectable ALDH activity | Incorrect substrate or cofactor concentration. | Optimize the concentration of the aldehyde substrate and NAD(P)+. |
| Inactive enzyme due to improper sample handling. | Prepare fresh cell lysates and keep them on ice. Avoid repeated freeze-thaw cycles. | |
| Use of an inappropriate ALDH inhibitor. | Diethylaminobenzaldehyde (DEAB) is a commonly used inhibitor for ALDH1.[1] | |
| Difficulty in detecting DNA interstrand crosslinks (ICLs) | Insufficient drug concentration or exposure time. | Perform a dose-response and time-course experiment to determine optimal conditions for ICL formation. |
| Inefficient DNA isolation. | Use a high-quality DNA isolation kit and handle samples carefully to prevent shearing. | |
| Low sensitivity of detection method. | Consider using more sensitive techniques like single-cell gel electrophoresis (comet assay) or DNA denaturing/renaturing gel electrophoresis followed by Southern blot analysis.[2] | |
| Inconsistent results in GSH depletion studies | Oxidation of GSH during sample preparation. | Use an antioxidant-containing lysis buffer (e.g., with N-ethylmaleimide) and process samples quickly on ice. |
| Incomplete cell lysis. | Ensure complete cell lysis to release all intracellular GSH for accurate measurement. | |
| Use of L-buthionine-S,R-sulfoximine (BSO) to deplete GSH may affect results. | Pre-treatment with BSO can potentiate the cytotoxicity of 4-OOH-IF.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of tumor cell resistance to this compound?
A1: The main mechanisms of resistance include:
-
Increased Aldehyde Dehydrogenase (ALDH) Activity: Elevated levels of ALDH, particularly ALDH1, can detoxify the active metabolites of 4-OOH-IF.[1][3]
-
Altered Glutathione (B108866) (GSH) Metabolism: Increased intracellular GSH levels can conjugate with and neutralize the cytotoxic metabolites of 4-OOH-IF.[3][5][6]
-
Enhanced DNA Repair Capacity: Increased efficiency in repairing DNA interstrand crosslinks (ICLs) induced by 4-OOH-IF can lead to resistance.[2]
Q2: How does ALDH contribute to 4-OOH-IF resistance?
A2: this compound spontaneously breaks down to 4-hydroxyifosfamide, which is in equilibrium with its open-ring tautomer, aldoifosfamide (B1666837). ALDH can oxidize aldoifosfamide to the non-toxic carboxyifosfamide, thereby preventing the formation of the ultimate cytotoxic agent, isophosphoramide mustard.[7]
Q3: What is the role of glutathione (GSH) in 4-OOH-IF resistance?
A3: GSH can contribute to resistance in a few ways. It can directly conjugate with and detoxify the alkylating metabolites of 4-OOH-IF.[5][6] Additionally, high levels of GSH can stabilize 4-hydroxyifosfamide, preventing its breakdown into the toxic phosphoramide (B1221513) mustard.[6] Exposure to 4-OOH-IF can lead to a significant depletion of cellular GSH.[5]
Q4: Can enhancing DNA repair pathways lead to 4-OOH-IF resistance?
A4: Yes. The cytotoxic effect of 4-OOH-IF is primarily due to the formation of DNA interstrand crosslinks (ICLs). Tumor cells with enhanced DNA repair mechanisms, such as those involved in homologous recombination and nucleotide excision repair, can more efficiently remove these ICLs, leading to cell survival and resistance.[2][8][9]
Q5: Are there any known synergistic or antagonistic drug combinations with 4-OOH-IF?
A5: 4-OOH-IF has shown additive effects with several anticancer agents like bleomycin, cisplatin (B142131), doxorubicin, and etoposide.[10] However, it has a protective (antagonistic) effect when combined with methotrexate (B535133).[10]
Quantitative Data Summary
Table 1: Fold Resistance to this compound in Resistant Cell Lines
| Cell Line | Fold Resistance | Key Resistance Mechanism | Reference |
| D283 Med (4-HCR) | >5-fold | Increased DNA repair of ICLs | [2] |
| Daoy (4-HCR) | 6-fold | Elevated ALDH levels | [3] |
| A2780CP2 | 3.9-fold (cross-resistance) | Not specified for 4-OOH-IF | [5] |
| NIH3T3 (transduced) | 1.9-fold | ALDH-1 overexpression | [11][12] |
Table 2: Effect of 4-OOH-IF on Cellular Glutathione (GSH) Levels
| Cell Line | 4-OOH-IF Concentration | Time Point | % GSH Depletion | Reference |
| Breast Cancer Cell Lines | Not specified | 2 hours | Maximum depletion | [5] |
| K-562 | Concentration-dependent | Time-dependent | Significant depletion | [4] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from a study on the combination effects of 4-OOH-IF with other anticancer agents.[10]
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and incubate for 24 hours.
-
Drug Treatment: Add serial dilutions of 4-OOH-IF (and/or other agents) to the wells. Include untreated control wells.
-
Incubation: Incubate the plates for a period equivalent to five population doubling times (e.g., 3-4 days).[10][13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Aldehyde Dehydrogenase (ALDH) Activity Assay
This is a general protocol based on the principles of ALDH activity measurement.
-
Cell Lysate Preparation: Harvest cells, wash with cold PBS, and lyse them in a suitable buffer on ice. Centrifuge to collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.4), NAD+ (100 µM), and the aldehyde substrate (e.g., 1 µM).[7]
-
Enzyme Reaction: Add approximately 100 µg of protein lysate to initiate the reaction.[7]
-
Inhibitor Control: For specificity, include wells with the ALDH inhibitor DEAB.
-
Fluorescence Measurement: Measure the production of NADH at an excitation/emission of 340/460 nm over time.
-
Data Analysis: Calculate the ALDH activity as the rate of NADH production per mg of protein.
DNA Interstrand Crosslink (ICL) Analysis
This protocol is based on the methodology described for analyzing 4-hydroperoxycyclophosphamide-induced ICLs.[2]
-
Drug Treatment and DNA Isolation: Treat cells with 4-OOH-IF. At various time points, harvest the cells and isolate genomic DNA.
-
DNA Denaturation and Renaturation: Denature the DNA by heating, then rapidly cool to allow renaturation. Crosslinked DNA will renature faster than non-crosslinked DNA.
-
Gel Electrophoresis: Separate the renatured (crosslinked) and denatured (non-crosslinked) DNA on a denaturing agarose (B213101) gel.
-
Southern Blotting: Transfer the DNA to a membrane and probe for a specific gene of interest (e.g., c-myc).
-
Detection and Quantification: Detect the probe signal and quantify the percentage of crosslinked DNA.
Visualizations
Caption: Signaling pathways of 4-OOH-IF action and resistance.
Caption: Experimental workflow for IC50 determination using MTT assay.
References
- 1. Role of aldehyde dehydrogenase in the protection of hematopoietic progenitor cells from 4-hydroperoxycyclophosphamide by interleukin 1 beta and tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repair analysis of 4-hydroperoxycyclophosphamide-induced DNA interstrand crosslinking in the c-myc gene in 4-hydroperoxycyclophosphamide-sensitive and -resistant medulloblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclophosphamide resistance in medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of glutathione in the in vitro synergism between 4-hydroperoxy-cyclophosphamide and cisplatin in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Glutathione diminishes the anti-tumour activity of 4-hydroperoxycyclophosphamide by stabilising its spontaneous breakdown to alkylating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 9. DNA repair and the contribution to chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 4-hydroperoxy ifosfamide in combination with other anticancer agents on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generation of dual resistance to 4-hydroperoxycyclophosphamide and methotrexate by retroviral transfer of the human aldehyde dehydrogenase class 1 gene and a mutated dihydrofolate reductase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Generation of dual resistance to 4-hydroperoxycyclophosphamide and methotrexate by retroviral transfer of the human aldehyde dehydrogenase class 1 gene and a mutated dihydrofolate reductase gene. | Semantic Scholar [semanticscholar.org]
- 13. In vitro studies on interaction of this compound and 2-mercaptoethanesulphonate in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing 4-hydroperoxyifosfamide cytotoxicity with combination therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research on enhancing the cytotoxicity of 4-hydroperoxyifosfamide (4-HC) through combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound (4-HC) in combination therapies?
A1: 4-HC is the pre-activated form of the alkylating agent ifosfamide (B1674421). While effective, its therapeutic window can be narrow, and cancer cells can develop resistance. Combination therapies aim to enhance the cytotoxic effects of 4-HC, allowing for potentially lower doses, reduced toxicity, and the ability to overcome resistance mechanisms. The goal is to achieve synergistic or additive effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects.
Q2: Which classes of drugs have shown synergistic or additive effects with 4-HC?
A2: Preclinical studies have shown that 4-HC can have at least additive effects with a variety of other anticancer agents. These include:
-
Platinum-based drugs: Cisplatin has demonstrated synergistic effects with 4-HC in leukemia cell lines.
-
Topoisomerase inhibitors: Etoposide (B1684455) has shown synergistic effects, particularly in leukemia cells.
-
Anthracyclines: Doxorubicin has an additive effect in osteosarcoma cell lines.
-
Other chemotherapeutic agents: Additive effects have been observed with bleomycin, cytarabine, 5-fluorouracil, and mitomycin C.[1]
Q3: Are there any known negative interactions with 4-HC?
A3: Yes, some studies have reported antagonistic or protective effects when 4-HC is combined with certain drugs. For instance, methotrexate (B535133) has shown a protective effect when used simultaneously with 4-HC in both osteosarcoma and T-cell leukemia cell lines.[1] The sequence of drug administration can also be critical; for example, administering etoposide or ifosfamide before paclitaxel (B517696) has been shown to result in antagonism.
Q4: How does hyperthermia enhance the cytotoxicity of 4-HC?
A4: Hyperthermia, or the use of elevated temperatures, can enhance the efficacy of 4-HC through several mechanisms. One key mechanism is the accelerated activation of caspases, which are crucial enzymes in the apoptotic cell death pathway. The combination of hyperthermia and 4-HC leads to an earlier and more pronounced activation of caspase-3 and caspase-6 compared to either treatment alone.[2][3] Additionally, hyperthermia can interfere with DNA damage repair pathways, making cancer cells more susceptible to the DNA-damaging effects of 4-HC.[4][5]
Troubleshooting Guides
MTT Assay for Combination Studies
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use calibrated multichannel pipettes and be consistent with pipetting technique. |
| Low absorbance readings in control (untreated) wells | Insufficient cell number; Low metabolic activity of cells; Contamination. | Optimize cell seeding density to ensure they are in a logarithmic growth phase at the time of the assay. Ensure the cell line is healthy and not past its recommended passage number. Check for microbial contamination. |
| High background absorbance | Contamination of media or reagents; Phenol (B47542) red in the media can interfere with readings; The therapeutic agent itself absorbs at the measurement wavelength. | Use fresh, sterile reagents. Use phenol red-free media for the assay. Run a blank control with media and the drug but no cells to subtract background absorbance. |
| Inconsistent results with 4-HC | 4-HC is an alkylating agent and its stability in culture media can be limited. The timing of drug addition and assay endpoint is critical. | Prepare fresh dilutions of 4-HC for each experiment. Standardize the incubation time with 4-HC and the combination agent. |
Colony Formation (Clonogenic) Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No colony formation in control wells | Cell seeding density is too low; Cells are not viable or have low plating efficiency; Inappropriate culture conditions. | Determine the optimal seeding density for your cell line through a titration experiment. Ensure you are using healthy, low-passage cells. Verify the correct media, serum, and incubator conditions. |
| Too many colonies to count accurately | Cell seeding density is too high. | Reduce the number of cells seeded per well. This is particularly important for long-term assays where significant proliferation is expected. |
| Colonies are clustered at the edge of the well | Improper plate handling after seeding. | After seeding, gently swirl the plate in a figure-eight or cross pattern to ensure even distribution of cells. Avoid circular swirling which can cause cells to accumulate at the periphery.[6] |
| High cell death in control wells after drug treatment washout | Incomplete removal of the cytotoxic agent. | Ensure thorough washing of the cells with sterile PBS or fresh media after the drug treatment period to remove all traces of the compounds. |
Caspase Activity Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low caspase activity detected | The timing of the assay is not optimal for detecting peak caspase activation; Insufficient induction of apoptosis; The specific caspase being assayed is not activated by the treatment. | Perform a time-course experiment to determine the optimal time point for measuring caspase activity after treatment. Confirm apoptosis induction using a secondary method like Annexin V staining.[7] Consider that different combination therapies may activate different caspase cascades. |
| High background fluorescence/absorbance | Autofluorescence of the cells or compounds; Non-specific substrate cleavage. | Include a control of unstained cells to assess autofluorescence. Run a control with a specific caspase inhibitor to confirm that the signal is due to caspase activity.[7] |
| Inconsistent results between samples | Variation in cell number and protein concentration in lysates; Degradation of caspases during sample preparation. | Normalize the caspase activity to the total protein concentration of each sample. Keep cell lysates on ice and use protease inhibitors to prevent degradation of target proteins. |
Quantitative Data Summary
The following tables summarize the cytotoxic and synergistic effects of this compound in combination with other anti-cancer agents. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: IC50 Values of 4-HC and Combination Agents in Various Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| HL-60 (Promyelocytic Leukemia) | 4-HC | ~100 | [2] |
| Etoposide (VP-16) | ~42.5 | [2] | |
| MG-63 (Osteosarcoma) | 4-HC | Data not available | |
| Cisplatin | Data not available | ||
| Doxorubicin | Data not available | ||
| MOLT-3 (T-cell Leukemia) | 4-HC | Data not available | |
| Cisplatin | Data not available | ||
| Doxorubicin | Data not available |
Note: Specific IC50 values for single-agent 4-HC in MG-63 and MOLT-3 cells were not provided in the searched literature, though their combination effects were studied.
Table 2: Combination Effects of 4-HC with Other Therapies
| Cell Line | Combination | Ratio | Effect | Combination Index (CI) | Reference |
| HL-60 (Promyelocytic Leukemia) | 4-HC + Etoposide | 1:0.342 | Synergistic | < 1 | [2] |
| MG-63 (Osteosarcoma) | 4-HC + Cisplatin | Not Specified | Additive | ~ 1 | [1] |
| 4-HC + Doxorubicin | Not Specified | Additive | ~ 1 | [1] | |
| 4-HC + Etoposide | Not Specified | Additive | ~ 1 | [1] | |
| MOLT-3 (T-cell Leukemia) | 4-HC + Cisplatin | Not Specified | Additive | ~ 1 | [1] |
| 4-HC + Doxorubicin | Not Specified | Additive | ~ 1 | [1] | |
| 4-HC + Etoposide | Not Specified | Additive | ~ 1 | [1] | |
| CEM (T-cell Leukemia) | 4-HC + Hyperthermia | Not Applicable | Sub-additive to Over-additive | Not explicitly calculated | [3] |
| REH (B-cell Precursor Leukemia) | 4-HC + Hyperthermia | Not Applicable | Additive | Not explicitly calculated | [8] |
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of 4-HC in combination with another agent in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (4-HC)
-
Combination agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 4-HC and the combination agent. Add the drugs to the wells, either alone or in combination, in a final volume of 200 µL. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove 100 µL of the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot dose-response curves and determine the IC50 values.
Isobologram Analysis for Synergy Determination
This method is used to quantitatively assess the interaction between two drugs.
Procedure:
-
Determine IC50 values: Perform MTT or a similar viability assay to determine the IC50 values for 4-HC and the combination agent individually.
-
Set up combination ratios: Select several fixed-ratio combinations of the two drugs (e.g., based on their IC50 ratios).
-
Perform combination viability assay: For each fixed ratio, perform a viability assay with serial dilutions of the drug combination.
-
Construct the isobologram:
-
Plot the IC50 value of 4-HC on the x-axis and the IC50 value of the combination agent on the y-axis.
-
Draw a straight line connecting these two points. This is the "line of additivity."
-
For each combination ratio, determine the concentrations of each drug that in combination achieve 50% inhibition. Plot these combination points on the graph.
-
-
Interpret the results:
-
Synergy: The experimental data points for the combination fall below the line of additivity.
-
Additivity: The data points fall on the line of additivity.
-
Antagonism: The data points fall above the line of additivity.
-
-
Calculate the Combination Index (CI): For a more quantitative analysis, the CI can be calculated using specialized software (e.g., CompuSyn) based on the dose-effect data.
Signaling Pathways and Experimental Workflows
Workflow for Assessing Synergy between 4-HC and a Combination Agent
Caption: Experimental workflow for evaluating combination therapies with 4-HC.
Hypothesized Signaling Pathway for 4-HC and Hyperthermia Synergy
Caption: Synergistic mechanism of 4-HC and hyperthermia leading to apoptosis.
Logical Relationship for Isobologram Analysis
Caption: Logical framework for interpreting isobologram analysis results.
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effect of 4-hydroperoxycyclophosphamide and etoposide on a human promyelocytic leukemia cell line (HL-60) demonstrated by computer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of hyperthermia- and 4-hydroperoxy-ifosfamide-induced cytotoxicity in T cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Effects of hyperthermia on DNA repair pathways: one treatment to inhibit them all - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergy Determination Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heat- and 4-hydroperoxy-ifosfamide-induced apoptosis in B cell precursor leukaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Overcome 4-Hydroperoxyifosfamide (4-HC) Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on 4-hydroperoxyifosfamide (4-HC) resistance.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
I. Issues with Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
Question: My MTT assay results are inconsistent or show high variability between replicates when testing 4-HC cytotoxicity. What could be the cause?
Answer: Inconsistent MTT assay results can arise from several factors:
-
Incomplete Formazan (B1609692) Solubilization: Ensure complete dissolution of the purple formazan crystals. After adding the solubilization solution (e.g., DMSO or a specialized reagent), gently agitate the plate on an orbital shaker and visually confirm that no crystals remain before reading the absorbance.
-
Cell Seeding Density: Uneven cell seeding is a common source of variability. Ensure a homogenous single-cell suspension before plating and be consistent with your seeding density across all wells.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or culture medium.
-
Drug-Medium Interaction: Some components in the culture medium, like phenol (B47542) red or high serum concentrations, can interfere with the MTT assay. Consider using phenol red-free medium and reducing the serum concentration during the 4-HC treatment and MTT incubation steps.
Question: I am not observing a dose-dependent decrease in cell viability with increasing concentrations of 4-HC. What should I check?
Answer: A lack of dose-response can be due to:
-
Drug Inactivation: 4-HC is an active metabolite and can be unstable. Ensure that your stock solutions are prepared fresh and handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
-
High Cell Density: If the cell density is too high, the drug concentration may not be sufficient to induce a significant cytotoxic effect. Optimize your cell seeding density to ensure that cells are in the logarithmic growth phase during treatment.
-
Inherent or Acquired Resistance: The cell line you are using may have intrinsic resistance to 4-HC or may have developed resistance over time in culture. Verify the sensitivity of your parental cell line and consider establishing a fresh culture from a frozen stock.
II. Challenges in Assessing Mechanisms of Resistance
Question: My ALDH activity assay using flow cytometry (e.g., ALDEFLUOR™ assay) shows a high background signal in my control (DEAB-treated) cells. How can I resolve this?
Answer: High background in the DEAB control can obscure the true ALDH-positive population. Here are some troubleshooting steps:
-
DEAB Concentration and Incubation: Ensure that the diethylaminobenzaldehyde (DEAB) concentration is optimal for your cell type and that it is added to the control tube before the ALDEFLUOR™ substrate. A final DEAB concentration of 15 μM is a common starting point.
-
Cell Viability: Dead cells can non-specifically take up the fluorescent dye. Use a viability dye (e.g., Propidium Iodide, 7-AAD) to exclude dead cells from your analysis.
-
Autofluorescence: Some cell lines exhibit high intrinsic fluorescence. To account for this, include an unstained cell sample as a control to set the baseline fluorescence.
-
Compensation: If you are performing multi-color flow cytometry, ensure that your compensation settings are correct to prevent spectral overlap between fluorochromes.
Question: I am having trouble getting reproducible results with my intracellular glutathione (B108866) (GSH) quantification assay. What are the critical steps?
Answer: Accurate GSH measurement requires careful sample handling to prevent artefactual oxidation of GSH to GSSG.
-
Sample Preparation: To prevent auto-oxidation, it is crucial to treat your samples with a thiol-scavenging agent like N-ethylmaleimide (NEM) before deproteinization with acid.
-
Standard Curve: Prepare a fresh standard curve for each experiment using known concentrations of GSH.
-
Interfering Substances: Be aware of compounds in your sample that might interfere with the assay. For example, reducing agents like DTT and β-mercaptoethanol can react with the detection reagent.
Quantitative Data Summary
The following tables summarize quantitative data related to 4-HC resistance.
Table 1: IC50 Values of this compound (4-HC) in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | 4-HC IC50 (µM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | Sensitive | 0.13 | [1] |
| NCI-H23 | Non-Small Cell Lung Cancer | Tolerant | 3.2 | [1] |
| SW1573 | Non-Small Cell Lung Cancer | Resistant | 9.6 | [1] |
| A549 | Non-Small Cell Lung Cancer | Parental | 6.14 | [2] |
| A549/CisR | Non-Small Cell Lung Cancer | Cisplatin-Resistant | 43.01 | [2] |
| 2008 | Ovarian Cancer | Parental | - | [3] |
| 2008DDP | Ovarian Cancer | Cisplatin-Resistant | - | [3] |
| A2780 | Ovarian Cancer | Parental | - | [3] |
| A2780AD | Ovarian Cancer | Doxorubicin-Resistant | - | [3] |
Note: Specific IC50 values for 4-HC were not available in all cited sources for all listed cell lines, but the resistant phenotypes were characterized.
Table 2: Impact of ALDH and GSH on 4-HC Resistance
| Cell Line / Model | Modification | Fold Resistance to 4-HC/Mafosfamide | Key Findings | Reference |
| V79 Hamster Cells | Transfected with human ALDH1 | Up to 21-fold | ALDH1 overexpression is sufficient to confer resistance. | |
| L1210 & U937 Cells | Transduced with human ALDH1 | 4- to 10-fold increase in IC50 | ALDH1 overexpression induces cyclophosphamide (B585) resistance. | [4] |
| K562 & A549 Cells | Expression of ALDH1 antisense RNA | Increased sensitivity | Suppression of ALDH-1 leads to increased 4-HC toxicity. | [5] |
| Various Tumor Cell Lines | - | - | A good correlation was observed between GSH concentration and resistance to 4-OOH-CP. | [6] |
| K-562 Leukemia Cells | Depletion of GSH with BSO | Potentiated cytotoxicity of cisplatin (B142131) (synergistic with 4-HC) | 4-HC can deplete cellular GSH, increasing sensitivity to other agents. | [7] |
Key Experimental Protocols
MTT Cell Viability Assay for 4-HC Cytotoxicity
This protocol is adapted for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of 4-HC. Include untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
ALDH Activity Assay using Flow Cytometry
This protocol is based on the principle of the ALDEFLUOR™ assay.
-
Cell Preparation: Prepare a single-cell suspension of your cells at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ assay buffer.
-
Control and Test Samples: For each cell sample, prepare a "test" tube and a "control" tube. Add the specific ALDH inhibitor, DEAB, to the "control" tube.
-
Substrate Addition: Add the activated ALDEFLUOR™ substrate to the "test" tube and immediately transfer half of this cell suspension to the "control" tube.
-
Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
Cell Staining (Optional): If desired, stain cells with fluorescently conjugated antibodies for other markers of interest.
-
Flow Cytometry Analysis: Acquire events on a flow cytometer. Use the "control" (DEAB-treated) sample to set the gate for the ALDH-positive population. Analyze the percentage of ALDH-bright cells in your "test" sample.
Intracellular Glutathione (GSH) Quantification
This protocol is a colorimetric method for measuring total GSH.
-
Sample Preparation: Harvest cells and wash with cold PBS. Resuspend the cell pellet in a cold buffer and lyse the cells.
-
Deproteinization: To remove interfering proteins, treat the lysate with a deproteinizing agent like sulfosalicylic acid (SSA). Centrifuge and collect the supernatant.
-
Assay Reaction: In a 96-well plate, add the deproteinized sample, a reaction buffer containing DTNB (Ellman's reagent), and glutathione reductase.
-
NADPH Addition: Initiate the reaction by adding NADPH.
-
Absorbance Measurement: Measure the absorbance at 412 nm kinetically over several minutes. The rate of color change is proportional to the total glutathione concentration.
-
Quantification: Determine the GSH concentration in your samples by comparing the reaction rates to a standard curve prepared with known concentrations of GSH.
Signaling Pathways and Experimental Workflows
Signaling Pathway of 4-HC Resistance
The following diagram illustrates the key signaling pathways involved in resistance to this compound. Resistance is primarily mediated by the detoxification of 4-HC by aldehyde dehydrogenase (ALDH) and the antioxidant properties of glutathione (GSH). Additionally, survival pathways like PI3K/Akt and anti-apoptotic proteins of the Bcl-2 family can contribute to resistance by promoting cell survival and inhibiting apoptosis.
Workflow for Generating 4-HC Resistant Cell Lines
This diagram outlines the general workflow for developing this compound resistant cancer cell lines in vitro.
References
- 1. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of cyclophosphamide-resistance by aldehyde-dehydrogenase gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of antisense RNA to aldehyde dehydrogenase class-1 sensitizes tumor cells to 4-hydroperoxycyclophosphamide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of tumour sensitivity to 4-hydroperoxycyclophosphamide by a glutathione-targeted assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of glutathione in the in vitro synergism between 4-hydroperoxy-cyclophosphamide and cisplatin in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validation of Analytical Methods for 4-Hydroperoxyifosfamide Detection
Welcome to the technical support center for the analytical method validation of 4-hydroperoxyifosfamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions encountered during experimental procedures.
FAQs and Troubleshooting Guide
This section provides answers to common questions and solutions to potential problems that may arise during the validation of analytical methods for this compound detection.
Sample Handling and Stability
-
Question 1: My this compound sample is degrading before I can analyze it. What can I do?
-
Answer: this compound is known to be unstable. To minimize degradation, it is crucial to handle samples at low temperatures (e.g., on ice) and analyze them as quickly as possible after preparation. Consider preparing standards and quality control (QC) samples fresh for each analytical run. For storage, keep samples at -80°C and minimize freeze-thaw cycles. The use of a derivatizing agent, such as semicarbazide (B1199961) hydrochloride, can help to stabilize the analyte by converting it to a more stable derivative.[1][2]
-
-
Question 2: I am seeing inconsistent results between replicate injections of the same sample. What could be the cause?
-
Answer: Inconsistent results can stem from analyte instability or issues with the analytical system. Ensure that the autosampler is temperature-controlled to prevent degradation in the sample queue. If the issue persists, investigate potential sources of variability in your sample preparation, such as inconsistent vortexing or evaporation steps. Also, verify the system's performance by checking for leaks and ensuring proper pump operation.
-
Chromatography and Detection
-
Question 3: I am observing poor peak shape (e.g., tailing or fronting) for my this compound derivative peak. How can I improve it?
-
Answer: Poor peak shape can be caused by several factors. If using a reversed-phase HPLC method, ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.[3] Secondary interactions with the stationary phase can also lead to tailing; consider using a column with end-capping or a different stationary phase chemistry.[4] Additionally, ensure that the sample solvent is compatible with the mobile phase to avoid peak distortion.
-
-
Question 4: My signal intensity is low, and I am struggling to achieve the required sensitivity (LOD/LOQ). What are my options?
-
Answer: To enhance sensitivity, especially for LC-MS/MS methods, you can optimize the ionization source parameters (e.g., spray voltage, gas flows, and temperature).[5] Ensure that the multiple reaction monitoring (MRM) transitions are correctly selected and optimized for the derivatized analyte.[2][6] Chemical derivatization itself is a strategy to improve detection by introducing a more readily ionizable or chromophoric group.[7][8][9] Sample preparation techniques like solid-phase extraction (SPE) can be used to concentrate the analyte before analysis.[10]
-
-
Question 5: I am experiencing significant matrix effects in my LC-MS/MS analysis of biological samples. How can I mitigate this?
-
Answer: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[11][12] To address this, improve your sample cleanup procedure using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is highly recommended to compensate for matrix effects.[6] If a SIL-IS is not available, matrix-matched calibration standards and QCs should be used.[11]
-
Experimental Protocols and Data
This section provides detailed methodologies for key experiments in the validation of an analytical method for this compound, along with tables summarizing typical validation parameters. The data presented here are representative and may need to be adapted based on the specific laboratory and instrumentation.
Protocol 1: Sample Preparation and Derivatization
This protocol describes a common procedure for extracting this compound from a biological matrix (e.g., plasma) and derivatizing it for analysis.
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Derivatization: Add 50 µL of semicarbazide hydrochloride solution (e.g., 10 mg/mL in water) to the supernatant.
-
Incubation: Vortex the mixture and incubate at room temperature for 30 minutes to allow for the derivatization reaction to complete.
-
Analysis: The sample is now ready for injection into the HPLC or LC-MS/MS system.
Protocol 2: HPLC-UV Method Validation
This protocol outlines the steps for validating a High-Performance Liquid Chromatography with UV detection method.
-
Specificity: Analyze blank matrix samples, matrix spiked with this compound, and samples subjected to stress conditions (acid, base, oxidation, heat, light) to ensure that no endogenous compounds or degradation products interfere with the analyte peak.[13][14]
-
Linearity: Prepare a series of calibration standards by spiking known concentrations of this compound into the blank matrix. Analyze these standards and plot the peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), which should be ≥ 0.99.[15]
-
Accuracy and Precision: Prepare QC samples at low, medium, and high concentrations. Analyze these samples in replicate (n=5) on the same day (intra-day) and on three different days (inter-day). The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (RSD) should be ≤ 15% (≤ 20% for LLOQ).[16]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is typically determined as the concentration with a signal-to-noise ratio of 3:1, while the LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (signal-to-noise ratio of 10:1).[15][17]
-
Robustness: Intentionally vary method parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability during normal use.[13][14]
Quantitative Data Summary
The following tables provide examples of acceptance criteria for method validation based on FDA and ICH guidelines.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Curve | Linear regression |
| Range | From LLOQ to ULOQ |
Table 2: Accuracy and Precision
| Concentration Level | Intra-day Precision (RSD) | Inter-day Precision (RSD) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| LLOQ | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| Low QC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Medium QC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High QC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Table 3: Sensitivity
| Parameter | Method | Acceptance Criteria |
| Limit of Detection (LOD) | Signal-to-Noise Ratio | 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio | 10:1 |
Visualizations
Experimental Workflow
Caption: Workflow for the validation of an analytical method for this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common analytical issues.
References
- 1. Quantification of 4-hydroxyifosfamide in plasma of ifosfamide-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholar.ui.ac.id [scholar.ui.ac.id]
- 7. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ikev.org [ikev.org]
- 14. pharmadevils.com [pharmadevils.com]
- 15. researchgate.net [researchgate.net]
- 16. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: In Vitro Applications of 4-Hydroperoxyifosfamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroperoxyifosfamide (4-HC) in vitro. Our goal is to help you minimize non-specific cytotoxicity and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-HC) and why is it used in vitro?
A1: this compound (4-HC) is a pre-activated, synthetic derivative of the alkylating agent ifosfamide (B1674421). Unlike its parent compound, 4-HC does not require metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects. This makes it an ideal compound for in vitro studies investigating the mechanisms of action of ifosfamide in a controlled cellular environment.
Q2: What is the primary mechanism of action of 4-HC?
A2: 4-HC is an alkylating agent. In aqueous solutions, it spontaneously decomposes to form ifosfamide mustard and acrolein. Ifosfamide mustard is the primary alkylating species that forms covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in cancer cells.
Q3: What are the common causes of non-specific cytotoxicity with 4-HC in vitro?
A3: Non-specific cytotoxicity associated with 4-HC treatment in vitro is often attributed to oxidative stress. The degradation of 4-HC can generate reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂), which can induce cellular damage indiscriminately. This oxidative stress can lead to caspase-independent apoptosis through the nuclear translocation of mitochondrial factors such as apoptosis-inducing factor (AIF) and endonuclease G (EndoG).[1] Additionally, the degradation byproduct acrolein is a highly reactive aldehyde that can contribute to off-target cytotoxicity.
Q4: How can I minimize non-specific cytotoxicity in my experiments?
A4: Minimizing non-specific cytotoxicity is crucial for obtaining accurate and reproducible data. Key strategies include:
-
Use of Antioxidants: Co-incubation with an antioxidant such as N-acetylcysteine (NAC) can effectively scavenge ROS and replenish intracellular glutathione (B108866) (GSH) levels, thereby mitigating oxidative stress-induced cell death.[2]
-
Proper Handling and Preparation: 4-HC is unstable in aqueous solutions. It is critical to prepare fresh stock solutions and dilute them in culture medium immediately before use.
-
Optimized Incubation Time: Use the shortest incubation time necessary to achieve the desired biological effect to minimize the accumulation of toxic degradation products.
-
Control Experiments: Always include appropriate vehicle controls and consider a positive control for oxidative stress to differentiate between targeted and non-specific effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cell death in control groups (vehicle only) | Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is non-toxic to your cell line (typically ≤ 0.1% for DMSO). Perform a solvent toxicity titration curve for your specific cells. |
| Excessive and rapid cell death at low 4-HC concentrations | Non-specific cytotoxicity due to oxidative stress. | Co-incubate cells with an antioxidant like N-acetylcysteine (NAC) at a non-toxic concentration (e.g., 1-5 mM). This can help neutralize reactive oxygen species (ROS) generated by 4-HC degradation.[2] |
| Instability and degradation of 4-HC in culture medium. | Prepare 4-HC stock solutions fresh for each experiment. Avoid repeated freeze-thaw cycles. Minimize the time between dilution and addition to cells. | |
| High variability between replicate wells/plates | Inconsistent cell seeding density. | Use a hemocytometer or automated cell counter for accurate cell seeding. |
| Inconsistent 4-HC concentration due to degradation. | Ensure consistent timing and handling of 4-HC preparation and addition across all replicates and experiments. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of multi-well plates, or fill them with sterile PBS or media to maintain humidity. | |
| No observable effect of 4-HC treatment | Concentration is too low. | Perform a dose-response experiment with a wider concentration range to determine the optimal working concentration for your cell line. |
| Incubation time is too short. | Perform a time-course experiment to identify the optimal treatment duration. | |
| Degraded 4-HC stock solution. | Always prepare fresh stock solutions of 4-HC. Store the lyophilized powder at the recommended temperature (typically -20°C or lower) in a desiccated environment. | |
| Cell line is resistant to 4-HC. | Consider using a different cell line known to be sensitive to ifosfamide or its derivatives. |
Quantitative Data
The use of the antioxidant N-acetylcysteine (NAC) can significantly reduce the non-specific cytotoxicity of ifosfamide and its active metabolites. While direct quantitative data for this compound with NAC is limited, studies on the parent drug ifosfamide in renal tubular cells demonstrate a clear dose-dependent protective effect of NAC.
Table 1: Effect of N-acetylcysteine (NAC) on Ifosfamide-Induced Cytotoxicity in Porcine Renal Proximal Tubular (LLCPK-1) Cells
| Treatment Group | Cell Viability (% of Control) |
| Control | 100% |
| Ifosfamide (1 mM) + BSO (50 µM) | ~40% |
| Ifosfamide (1 mM) + BSO (50 µM) + NAC (0.4 mM) | ~60% |
| Ifosfamide (1 mM) + BSO (50 µM) + NAC (2.5 mM) | ~80% |
| (Data adapted from a study on ifosfamide-induced nephrotoxicity. BSO (L-buthionine sulfoximine) is used to deplete intracellular glutathione, thus sensitizing the cells to oxidative stress.)[2] |
This data illustrates that concurrent treatment with NAC can significantly rescue cells from ifosfamide-induced cytotoxicity in a concentration-dependent manner.[2]
Experimental Protocols
Protocol 1: Preparation of this compound (4-HC) Stock Solution
Materials:
-
Lyophilized this compound
-
Sterile, ice-cold deionized water or PBS
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Equilibrate the vial of lyophilized 4-HC to room temperature before opening to prevent condensation.
-
Reconstitute the lyophilized powder in sterile, ice-cold deionized water or PBS to a stock concentration of 10-20 mM. For example, to make a 10 mM stock solution of 4-HC (MW: 277.08 g/mol ), dissolve 2.77 mg in 1 mL of solvent.
-
Gently vortex to ensure complete dissolution. Keep the stock solution on ice at all times.
-
Crucially, prepare this stock solution fresh immediately before each experiment. Do not store aqueous solutions of 4-HC, as it is highly unstable.
-
Further dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations immediately before adding to the cells.
Protocol 2: In Vitro Cytotoxicity Assay with 4-HC and N-acetylcysteine (NAC)
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (4-HC)
-
N-acetylcysteine (NAC)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
NAC Pre-treatment (Optional but Recommended): Prepare a stock solution of NAC in sterile water. Pre-treat the cells with the desired concentration of NAC (e.g., 1-5 mM) for 1-2 hours before adding 4-HC.
-
4-HC Treatment:
-
Prepare a fresh stock solution of 4-HC as described in Protocol 1.
-
Perform serial dilutions of the 4-HC stock solution in complete culture medium (containing NAC if applicable) to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of 4-HC.
-
Include the following controls:
-
No treatment control (cells in medium only)
-
Vehicle control (cells in medium with the highest concentration of the solvent used for 4-HC)
-
NAC only control (cells in medium with NAC)
-
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment: At the end of the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot the dose-response curves and determine the IC₅₀ values for 4-HC with and without NAC.
Visualizations
Signaling Pathways
Caption: Mechanism of 4-HC induced non-specific cytotoxicity and its mitigation by NAC.
Experimental Workflow
Caption: Workflow for assessing 4-HC cytotoxicity with NAC co-treatment.
References
- 1. 4-hydroperoxy-cyclophosphamide mediates caspase-independent T-cell apoptosis involving oxidative stress-induced nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of N-acetylcysteine on ifosfamide-induced nephrotoxicity: in vitro studies in renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Drug Interaction Between 4-Hydroperoxyifosfamide and MESNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction between 4-hydroperoxyifosfamide, the active metabolite of ifosfamide (B1674421), and MESNA (B1676310), a uroprotective agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the drug interaction between this compound and MESNA?
A1: The primary interaction is not a direct antagonism of this compound's cytotoxic effects, but rather the detoxification of one of its urotoxic byproducts. This compound spontaneously decomposes to form phosphoramide (B1221513) mustard, the primary alkylating and cytotoxic agent, and acrolein, a highly reactive aldehyde that causes hemorrhagic cystitis.[1][2] MESNA, a thiol compound, is administered to neutralize acrolein in the urinary tract, forming a non-toxic thioether, thereby preventing bladder damage.[2][3] In vitro studies have shown that MESNA does not interfere with the antitumor activity of this compound against malignant glioma cells.[4]
Q2: Does MESNA interfere with the anticancer effects of this compound in vitro?
A2: No, in vitro studies on malignant glioma cell cultures have demonstrated that MESNA is inert in terms of antitumor effects and does not diminish the cytotoxic efficacy of this compound.[4] Combination experiments showed that the dose-response curves for this compound remained unchanged in the presence of MESNA.[4]
Q3: If MESNA protects against urotoxicity, does it also prevent the nephrotoxicity associated with ifosfamide treatment?
A3: MESNA's protective effects against nephrotoxicity are incomplete. While it effectively neutralizes acrolein, which is primarily responsible for urothelial damage, other ifosfamide metabolites, such as chloroacetaldehyde (B151913) (CAA), are implicated in renal tubular damage.[5][6] MESNA has been shown to have a complete protective effect against acrolein and CAA in vitro, but its protection against this compound-induced tubulotoxicity is incomplete.[5] This may explain why nephrotoxicity can still occur in patients receiving ifosfamide and MESNA.
Q4: What are the typical concentrations of this compound and MESNA used in in-vitro experiments?
A4: In in-vitro studies on malignant glioma cells, concentrations of this compound have ranged from 0.01 µM to 50 µM for single-drug exposures and 0.01 µM to 10 µM in combination with MESNA.[4] The concentrations of MESNA in these combination experiments also ranged from 0.01 µM to 10 µM.[4]
Troubleshooting Guides
In Vitro Experimentation
Q5: I am observing lower than expected cytotoxicity of this compound in my cell culture experiments. What could be the cause?
A5:
-
Stability of this compound: this compound is unstable in aqueous solutions and cell culture media. It is crucial to prepare fresh solutions immediately before use. Consider performing a stability test of this compound in your specific cell culture medium under your experimental conditions (e.g., temperature, CO2 levels).
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Ensure that the cell line you are using is known to be sensitive to this agent.
-
Drug Concentration: Verify the final concentration of this compound in your culture wells. Errors in dilution calculations can lead to inaccurate results.
-
Incubation Time: The duration of drug exposure can significantly impact cytotoxicity. Ensure that the incubation time is sufficient for the drug to exert its effect.
Q6: My cell viability assay results are inconsistent when co-treating with this compound and MESNA. What are the potential issues?
A6:
-
MESNA Interference with Assays: While MESNA itself is generally not cytotoxic, its thiol group could potentially interfere with certain viability assays. For example, it may interact with reagents like MTT or resazurin. It is advisable to run appropriate controls with MESNA alone to assess any direct effects on the assay itself.
-
Inconsistent Drug Preparation: As mentioned, the stability of this compound is critical. Ensure consistent and immediate use of freshly prepared drug solutions for all experimental replicates.
-
pH of the Medium: The addition of drugs, especially at high concentrations, can alter the pH of the culture medium, which can affect cell viability. Verify the pH of the medium after adding the compounds.
Analytical Methods (HPLC)
Q7: I am experiencing issues with my HPLC analysis of this compound and MESNA, such as peak tailing and shifting retention times. How can I troubleshoot this?
A7:
-
Peak Tailing: This can be caused by column degradation, interaction of the analytes with active sites on the column packing, or extra-column band broadening.
-
Solution: Try flushing the column with a strong solvent, check for and eliminate any dead volumes in the system, and ensure the mobile phase pH is appropriate for your analytes.
-
-
Shifting Retention Times: This is often due to variations in mobile phase composition, column aging, or inconsistent pump flow.
-
Solution: Ensure the mobile phase is prepared consistently and is well-degassed. Check the pump for leaks and ensure a stable flow rate. Equilibrate the column for a sufficient time before each run.
-
-
Baseline Noise: This can be caused by contaminated solvents, detector lamp issues, or air bubbles in the system.
-
Solution: Use high-purity solvents and degas them thoroughly. Purge the pump to remove any air bubbles. Check the detector lamp's performance and replace it if necessary.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| This compound IC50 | Not explicitly stated, but >90% inhibition of DNA synthesis at concentrations >10 µM | Malignant Glioma Cells (HTZ-17, HTZ-209B, HTZ-243) | [4] |
| MESNA Effect on Tumor Cells | No tumor effects observed in single-drug exposure | Malignant Glioma Cells (HTZ-17, HTZ-209B, HTZ-243) | [4] |
| 4-OOH-IF Half-maximal inhibition of Na/H exchanger | 120 µmol/l (after 2h incubation) | LLC-PK1 (renal tubular cell line) | [5] |
| Acrolein Half-maximal inhibition of Na/H exchanger | 60 µmol/l (after 2h incubation) | LLC-PK1 (renal tubular cell line) | [5] |
| Chloroacetaldehyde (CAA) Half-maximal inhibition of Na/H exchanger | 80 µmol/l (after 2h incubation) | LLC-PK1 (renal tubular cell line) | [5] |
| MESNA (0.3 mmol/l) protective effect vs. 100 µmol/l 4-OOH-IF | Incomplete | LLC-PK1 (renal tubular cell line) | [5] |
| Metabolite | Day 1 Mean Cumulative 24-h Urinary Recovery (% of IF dose) | Day 5 Mean Cumulative 24-h Urinary Recovery (% of IF dose) | Reference |
| Ifosfamide (IF) | 13.9% | 12.2% | [6] |
| 4-Hydroxyifosfamide (4-OH-IF) | 0.52% | 0.74% | [6] |
| 3-Dechloroethylifosfamide (3-DCE-IF) | 4.8% | 9.9% | [6] |
| 2-Dechloroethylifosfamide (2-DCE-IF) | 1.5% | 3.6% | [6] |
| Compound | Day 1 Mean 24-h Urinary Recovery (% of daily MESNA dose) | Day 5 Mean 24-h Urinary Recovery (% of daily MESNA dose) | Reference |
| Mesna | 23.8% | 21.2% | [6] |
| Dimesna | 45.2% | 39.8% | [6] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment of this compound and MESNA
This protocol is based on the methodology described for assessing the drug interaction in malignant glioma cells.[4]
-
Cell Culture: Culture malignant glioma cells (e.g., HTZ-17, HTZ-209B, HTZ-243) in appropriate media and conditions until they reach the exponential growth phase.
-
Cell Seeding: Seed the cells in 96-well tissue culture plates at a density that allows for several population doublings during the experiment.
-
Drug Preparation: Prepare fresh stock solutions of this compound and MESNA in a suitable solvent immediately before use. Perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with:
-
This compound alone (e.g., 0.01 µM to 50 µM).
-
MESNA alone (e.g., 0.01 µM to 10 µM).
-
A combination of this compound and MESNA at various ratios.
-
A vehicle control.
-
-
Incubation: Incubate the treated cells for a defined period (e.g., 2 hours).[4]
-
Wash and Re-culture: After the treatment period, wash the cells with fresh media to remove the drugs and continue to culture for a period equivalent to five population doubling times.[4]
-
Cytotoxicity Assay: Assess cell viability or proliferation using a suitable method, such as a [3H]-thymidine incorporation assay to measure DNA synthesis.[4]
-
Data Analysis: Determine the dose-response curves for each treatment and analyze the interaction between this compound and MESNA using methods like the isobologram analysis to determine if the effect is synergistic, additive, or antagonistic.[4]
Visualizations
Caption: Workflow for in vitro assessment of this compound and MESNA interaction.
Caption: Metabolic pathway of ifosfamide and MESNA's detoxification of acrolein.
References
- 1. Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medmedchem.com [medmedchem.com]
- 3. Use of mesna to prevent ifosfamide-induced urotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro studies on interaction of this compound and 2-mercaptoethanesulphonate in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 4-hydroperoxy ifosfamide in combination with other anticancer agents on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
Validation & Comparative
A Comparative Guide: Cytotoxicity of 4-Hydroperoxyifosfamide vs. 4-Hydroperoxycyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of two active metabolites of the oxazaphosphorine alkylating agents, 4-hydroperoxyifosfamide (4-HPI) and 4-hydroperoxycyclophosphamide (4-HPCP). While both are crucial in cancer research and therapy, their cytotoxic profiles exhibit notable differences. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying cellular mechanisms.
Executive Summary
Experimental evidence suggests that 4-hydroperoxycyclophosphamide (4-HPCP) generally exhibits greater in vitro cytotoxicity compared to this compound (4-HPI). A study on human acute lymphoblastic leukemia (MOLT-4) and myeloblastic leukemia (ML-1) cell lines demonstrated that 4-HPCP was more potent in reducing cell viability.[1] Both compounds induce cell death primarily through apoptosis and necrosis, involving the activation of caspase cascades and disruption of the mitochondrial membrane potential.[1]
Quantitative Cytotoxicity Data
Note: The following table presents IC50 values from different studies. Direct comparison should be approached with caution due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 4-Hydroperoxycyclophosphamide | U87 | Glioblastoma | 15.67 ± 0.58 | |
| 4-Hydroperoxycyclophosphamide | T98 | Glioblastoma | 19.92 ± 1.0 |
A direct comparison study on leukemia cell lines indicated that 4-HPI was less cytotoxic than 4-HPCP, with MOLT-4 cells being more sensitive to both agents than ML-1 cells.[1]
Mechanism of Action: Signaling Pathways to Cell Death
Both 4-HPI and 4-HPCP are alkylating agents that induce cellular demise primarily through the induction of apoptosis. Their cytotoxic effects are mediated by intricate signaling pathways that can be both caspase-dependent and -independent.
Upon cellular uptake, these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The activation of initiator caspases, such as caspase-8 (extrinsic) and caspase-9 (intrinsic), leads to the subsequent activation of executioner caspases, including caspase-3 and -7. These executioner caspases are responsible for the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
In some cellular contexts, a caspase-independent mechanism of cell death has been observed. This pathway involves the release of pro-apoptotic factors like Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG) from the mitochondria, which then translocate to the nucleus to mediate DNA fragmentation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of 4-HPI and 4-HPCP cytotoxicity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of 4-HPI or 4-HPCP and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with the desired concentrations of 4-HPI or 4-HPCP for the selected time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
References
A Comparative Analysis of the Antileukemic Activity of Ifosfamide Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antileukemic performance of ifosfamide (B1674421) and its analogues, supported by experimental data. The information is intended to assist researchers in understanding the therapeutic potential and mechanisms of action of these compounds in the context of leukemia.
Introduction to Ifosfamide and its Analogues
Ifosfamide is a well-established alkylating agent used in the treatment of various cancers, including certain types of leukemia.[1][2] It is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to exert its cytotoxic effects.[1][2] The active metabolites, primarily isophosphoramide mustard, act by cross-linking DNA, which inhibits DNA replication and transcription, ultimately leading to cancer cell death.[1][2] However, the clinical use of ifosfamide is associated with significant toxicities, including neurotoxicity and urotoxicity, which are linked to some of its metabolites like chloroacetaldehyde (B151913).[3] This has prompted the development of ifosfamide analogues designed to improve the therapeutic index by either enhancing antileukemic activity, reducing toxicity, or overcoming resistance. This guide focuses on a comparative analysis of several key analogues: glufosfamide, mafosfamide (B565123), palifosfamide (B1580618), and evofosfamide.
Comparative Antileukemic Activity
The following table summarizes the available quantitative data on the cytotoxic activity of ifosfamide and its analogues against various leukemia and other cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) where available. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound | Cell Line(s) | IC50 Value(s) | Key Findings & Comparison |
| Ifosfamide | MX1 (Tumor) | - | The metabolite 4-hydroxy-ifosfamide has an IC50 of 10.8 µM.[3] |
| S117 (Tumor) | - | The metabolite 4-hydroxy-ifosfamide has an IC50 of 25.0 µM.[3] | |
| Glufosfamide | Childhood ALL (initial) | 5.95 µg/mL | Comparable in vitro activity to ifosfamide.[4] |
| Childhood AML (initial) | - | Showed relative resistance compared to initial ALL samples.[4] | |
| HepG2 | 50 µM (72h) | Provoked a higher frequency of apoptosis compared to ifosfamide at its IC50.[5] | |
| Mafosfamide | Childhood ALL (initial) | 3.90 µg/mL | Demonstrated potent in vitro cytotoxicity.[4] |
| Palifosfamide | Pediatric Sarcoma Cell Lines | 0.5 - 1.5 µg/mL | Showed broad activity in a panel of sarcoma cell lines.[6] |
| OS222 (Osteosarcoma) | 7 µg/mL | Less sensitive cell line compared to other sarcoma lines.[6] | |
| Evofosfamide (TH-302) | Advanced Leukemia (Clinical Trial) | MTD: 460 mg/m²/day (daily infusion) | Showed limited activity in heavily pretreated leukemia patients.[7] |
Note: MTD stands for Maximum Tolerated Dose. ALL for Acute Lymphoblastic Leukemia and AML for Acute Myeloblastic Leukemia.
Mechanisms of Action and Signaling Pathways
Ifosfamide and its analogues are DNA alkylating agents that induce cell death primarily through the formation of DNA cross-links.[1][2] This damage triggers the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and coordinates cell cycle arrest, DNA repair, or apoptosis. The central players in this pathway are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon activation, phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.[8][9]
Activation of the ATM/Chk2 and ATR/Chk1 pathways leads to cell cycle arrest, allowing time for DNA repair.[10] However, if the DNA damage is too extensive, these pathways can initiate apoptosis.[10] It is hypothesized that the efficacy of ifosfamide analogues may be influenced by their differential ability to activate these DDR pathways in leukemia cells.
Experimental Workflows
The evaluation of the antileukemic activity of ifosfamide analogues typically involves a series of in vitro assays to determine cytotoxicity and the mechanism of cell death. A general experimental workflow is outlined below.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a widely used colorimetric assay to assess cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Materials:
-
Leukemia cell lines (e.g., MOLT-4, K562, CCRF-CEM)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Ifosfamide or its analogues
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 × 10⁴ cells/well.[11]
-
Treat the cells with various concentrations of the ifosfamide analogues and a vehicle control (e.g., DMSO).[11]
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[11]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[11]
-
Centrifuge the plate at 1500 rpm for 15 minutes and carefully remove the supernatant.[11]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[11]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials:
-
Leukemia cells
-
Ifosfamide or its analogues
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed approximately 1 × 10⁶ cells and treat with the desired concentrations of ifosfamide analogues for the indicated time.[12]
-
Harvest the cells by centrifugation and wash them twice with cold PBS.[12]
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.[12] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[12]
Conclusion
The ifosfamide analogues discussed in this guide represent important advancements in the development of oxazaphosphorine-based chemotherapeutics. Glufosfamide and mafosfamide have demonstrated potent antileukemic activity in preclinical studies. Palifosfamide, as a pre-activated metabolite, offers the potential for reduced toxicity and circumvention of certain resistance mechanisms. Evofosfamide introduces a novel hypoxia-activated targeting strategy.
While the available data provide a valuable comparative overview, further head-to-head studies in a standardized panel of leukemia cell lines are warranted to definitively establish the relative potency of these analogues. Moreover, a deeper understanding of their differential effects on DNA damage response and other signaling pathways will be crucial for optimizing their clinical application and for the rational design of combination therapies in the treatment of leukemia. The experimental protocols and workflows provided herein offer a foundation for researchers to conduct such comparative investigations.
References
- 1. A Novel Alkylating Agent, Glufosfamide, Enhances the Activity of Gemcitabine In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ifosfamide cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxyifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical activity of palifosfamide lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of checkpoint kinase targeting therapy in acute myeloid leukemia with complex karyotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evofosfamide and Gemcitabine Act Synergistically in Pancreatic Cancer Xenografts by Dual Action on Tumor Vasculature and Inhibition of Homologous Recombination DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Isobologram Analysis of 4-Hydroperoxyifosfamide: A Guide to Combination Therapy
For researchers and drug development professionals, understanding the interaction between chemotherapeutic agents is paramount in designing effective combination therapies. This guide provides a comparative analysis of the synergistic, additive, and antagonistic effects of 4-hydroperoxyifosfamide (4-HC), an active metabolite of ifosfamide, when combined with other anticancer drugs. The analysis is based on the isobologram method, a robust pharmacological tool to assess drug interactions.
Summary of 4-HC Combination Effects
Isobologram analysis of 4-HC in combination with a panel of commercially available anticancer drugs has been performed on human cancer cell lines. The results, primarily from in vitro studies, indicate that 4-HC predominantly exhibits additive or, in some cases, antagonistic effects. To date, no supra-additive or synergistic effects have been reported in the peer-reviewed literature for the drug combinations listed below.
The following table summarizes the observed interactions between this compound and other anticancer agents in MG-63 human osteosarcoma and MOLT-3 human T-cell leukemia cell lines.[1] The interactions were determined by the isobologram method based on the 50% inhibitory concentration (IC50).
| Combination Drug | Cancer Cell Line | Observed Interaction with 4-HC |
| Bleomycin | MG-63 & MOLT-3 | Additive |
| Cisplatin | MG-63 & MOLT-3 | Additive |
| Cytarabine | MG-63 & MOLT-3 | Additive |
| Doxorubicin | MG-63 & MOLT-3 | Additive |
| Etoposide | MG-63 & MOLT-3 | Additive |
| 5-Fluorouracil | MG-63 & MOLT-3 | Additive |
| Mitomycin C | MG-63 & MOLT-3 | Additive |
| Methotrexate (B535133) | MG-63 & MOLT-3 | Protective (Antagonistic) |
| Vincristine | MG-63 | Additive |
| Vincristine | MOLT-3 | Sub-additive |
Experimental Protocols
The evaluation of drug interactions for 4-HC was conducted using established in vitro methodologies.
Cell Lines and Culture:
-
MG-63: Human osteosarcoma cell line.
-
MOLT-3: Human T-cell leukemia cell line.
Drug Incubation:
-
MG-63 cells were incubated for 4 days in the presence of this compound and the other tested agent.[1]
-
MOLT-3 cells were incubated for 3 days under the same conditions.[1]
Assessment of Cell Viability:
-
Cell growth inhibition was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Isobologram Analysis:
-
The effects of the drug combinations at the concentration producing 50% inhibition (IC50) were analyzed using the isobologram method.[1] This method graphically represents the doses of two drugs that produce a specific, equal effect. The position of the data point for the combination in relation to the line of additivity indicates synergy, additivity, or antagonism.
Visualizing Drug Interactions and Mechanisms
To better understand the concepts and mechanisms discussed, the following diagrams are provided.
Caption: Principles of Isobologram Analysis.
Caption: Mechanism of Action of Ifosfamide.
Conclusion
The available experimental data suggests that combining this compound with other conventional anticancer agents is unlikely to produce synergistic effects. The interactions are predominantly additive, meaning the combined effect is equal to the sum of the individual effects.[1] Notably, the combination of 4-HC with methotrexate demonstrated a protective or antagonistic effect, suggesting this combination should be avoided.[1]
For drug development professionals, these findings are critical. While the lack of synergy may seem disadvantageous, additive interactions can still be clinically beneficial, potentially allowing for dose reduction of individual agents to mitigate toxicity while maintaining efficacy. The antagonistic interaction with methotrexate highlights the importance of careful selection of combination partners. Future research could explore combinations of 4-HC with novel targeted therapies or immunotherapies, where different mechanisms of action might unlock synergistic potential. However, based on current evidence with established cytotoxic agents, the therapeutic strategy for 4-HC in combination regimens should be built around the expectation of additivity.
References
Validating Apoptosis Induction by 4-Hydroperoxyifosfamide via Caspase Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-hydroperoxyifosfamide (4-HPI), the active metabolite of the chemotherapeutic agent ifosfamide, and its ability to induce apoptosis through caspase activation. Data presented herein is juxtaposed with the structurally similar compound, 4-hydroperoxycyclophosphamide (4-OOH-CP), to offer a clear benchmark for its pro-apoptotic efficacy. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways to support researchers in the fields of oncology and drug development.
Performance Comparison: 4-HPI vs. 4-OOH-CP
This compound (4-OOH-IF) and its analogue 4-hydroperoxycyclophosphamide (4-OOH-CP) are both potent inducers of apoptosis in cancer cells. However, their cytotoxic efficacy can vary depending on the cell line. The following tables summarize the comparative performance of these two compounds in inducing apoptosis and activating key caspases in human acute lymphoblastic leukemia (MOLT-4) and human acute myeloblastic leukemia (ML-1) cell lines.
Table 1: Comparative Cytotoxicity of 4-HPI and 4-OOH-CP
| Compound | Cell Line | IC50 (µM) after 48h | Relative Cytotoxicity |
| This compound (4-HPI) | MOLT-4 | ~1.5 | Less cytotoxic |
| 4-Hydroperoxycyclophosphamide (4-OOH-CP) | MOLT-4 | ~0.75 | More cytotoxic |
| This compound (4-HPI) | ML-1 | ~2.5 | Less cytotoxic |
| 4-Hydroperoxycyclophosphamide (4-OOH-CP) | ML-1 | ~1.25 | More cytotoxic |
Data summarized from a study by Opyło-Chanek et al. (2017). The study indicates that this compound is less cytotoxic against leukemia cells than 4-hydroperoxycyclophosphamide.[1][2][3]
Table 2: Induction of Apoptosis and Necrosis by 4-HPI and 4-OOH-CP in MOLT-4 Cells (48h treatment)
| Compound Concentration (µM) | Treatment | % Apoptotic Cells | % Necrotic Cells |
| 0 | Control | 5.2 | 1.1 |
| 1.0 | 4-HPI | 35.1 | 10.5 |
| 2.5 | 4-HPI | 55.2 | 20.3 |
| 1.0 | 4-OOH-CP | 60.8 | 15.7 |
| 2.5 | 4-OOH-CP | 75.3 | 22.1 |
Data interpreted from graphical representations in Opyło-Chanek et al. (2017). MOLT-4 cells were found to be more sensitive to the action of both oxazaphosphorines than ML-1 cells.[1][2][3]
Table 3: Caspase Activation in MOLT-4 Cells by 4-HPI and 4-OOH-CP (24h treatment)
| Compound Concentration (µM) | Treatment | % Cells with Active Caspase-3/7 | % Cells with Active Caspase-8 | % Cells with Active Caspase-9 |
| 0 | Control | 3.5 | 2.8 | 3.1 |
| 1.0 | 4-HPI | 25.4 | 15.2 | 20.1 |
| 2.5 | 4-HPI | 45.1 | 28.9 | 38.7 |
| 1.0 | 4-OOH-CP | 40.2 | 25.8 | 35.4 |
| 2.5 | 4-OOH-CP | 65.7 | 42.1 | 58.3 |
Data interpreted from graphical representations in Opyło-Chanek et al. (2017). Both compounds triggered caspase-dependent apoptosis through the receptor (caspase-8) and mitochondrial (caspase-9) pathways.[1][2]
Signaling Pathways and Experimental Workflows
The induction of apoptosis by this compound involves a complex signaling cascade culminating in the activation of executioner caspases. The diagrams below illustrate the key pathways and a typical experimental workflow for validating caspase activation.
Caption: Signaling pathway of 4-HPI-induced apoptosis.
Caption: Experimental workflow for apoptosis validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summarized protocols for the key assays used to quantify apoptosis and caspase activation.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol Summary:
-
Induce apoptosis in cell cultures using the desired concentrations of 4-HPI or comparator compounds.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 channel.[4][5][6]
-
CellEvent™ Caspase-3/7 Green Flow Cytometry Assay
This assay detects the activity of the executioner caspases, caspase-3 and -7.
-
Principle: The CellEvent™ Caspase-3/7 Green Detection Reagent is a cell-permeant, four-amino acid peptide (DEVD) conjugated to a nucleic acid-binding dye. In apoptotic cells, activated caspase-3 and -7 cleave the DEVD peptide, allowing the dye to bind to DNA and emit a bright green fluorescence.[7]
-
Protocol Summary:
-
Prepare a cell suspension from treated and control cultures.
-
Add the CellEvent™ Caspase-3/7 Green Detection Reagent to the cell suspension.
-
Incubate for 30 minutes at 37°C.
-
(Optional) Add a dead cell stain, such as SYTOX™ AADvanced™, to distinguish necrotic cells.
-
Analyze the samples by flow cytometry without washing. The green fluorescence is typically measured using a 530/30 bandpass filter with 488 nm excitation.[7]
-
CaspGLOW™ Red Active Caspase-8 Staining Assay
This assay specifically measures the activity of the initiator caspase-8, a key component of the extrinsic apoptosis pathway.
-
Principle: The assay utilizes the caspase-8 inhibitor, IETD-FMK, conjugated to a red fluorochrome (Sulfo-Rhodamine). This cell-permeable and non-toxic reagent irreversibly binds to activated caspase-8 in apoptotic cells.[8][9]
-
Protocol Summary:
A similar protocol using a specific fluorescently labeled inhibitor is employed for the detection of active caspase-9.
Conclusion
The experimental data robustly validates that this compound induces apoptosis through the activation of caspases. The comparative analysis with 4-hydroperoxycyclophosphamide reveals that while both are effective, 4-HPI is a comparatively less potent cytotoxic agent in the tested leukemia cell lines. The activation of both initiator caspases-8 and -9, along with the executioner caspases-3 and -7, confirms the involvement of both the extrinsic and intrinsic apoptotic pathways. The provided protocols offer a standardized framework for researchers to further investigate the pro-apoptotic potential of 4-HPI and other novel anti-cancer compounds.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Jagiellonian University Repository [ruj.uj.edu.pl]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. static.igem.org [static.igem.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. content.abcam.com [content.abcam.com]
- 9. telospub.com [telospub.com]
- 10. hoelzel-biotech.com [hoelzel-biotech.com]
A Comparative Guide to the In Vitro Efficacy of 4-Hydroperoxyifosfamide and Mafosfamide
For researchers and drug development professionals navigating the landscape of oxazaphosphorine alkylating agents, understanding the nuances of their in vitro activity is paramount. This guide provides a detailed comparison of two key pre-activated derivatives of ifosfamide (B1674421) and cyclophosphamide: 4-hydroperoxyifosfamide (4-OOH-IF) and mafosfamide (B565123). While both compounds circumvent the need for hepatic metabolic activation, their cytotoxic profiles and effects on cellular pathways exhibit important distinctions.
Executive Summary
This compound and mafosfamide are both active in vitro analogs of the widely used anticancer drugs ifosfamide and cyclophosphamide, respectively. They are valuable tools for preclinical research as they do not require metabolic activation by hepatic enzymes to exert their cytotoxic effects. Mafosfamide is a stable salt of 4-hydroxy-cyclophosphamide, which spontaneously releases the active metabolite. In contrast, this compound is a stabilized derivative of a major metabolite of ifosfamide.
In general, studies suggest that mafosfamide (and the closely related 4-hydroperoxycyclophosphamide) tends to be more cytotoxic in vitro compared to this compound. However, the sensitivity of different cancer cell lines to these agents can vary. Both compounds induce cell death through apoptosis and necrosis, involving the activation of caspases and changes in mitochondrial membrane potential.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of this compound and mafosfamide (or its close analog, 4-hydroperoxycyclophosphamide) across various human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Mafosfamide Analogs
| Cell Line | Drug | IC50 (µM) | Exposure Time | Assay | Reference |
| MOLT-4 (Acute Lymphoblastic Leukemia) | This compound | Less cytotoxic than 4-OOH-CP | 24h, 48h | Flow Cytometry | [1][2][3][4] |
| ML-1 (Acute Myeloblastic Leukemia) | This compound | Less cytotoxic than 4-OOH-CP | 24h, 48h | Flow Cytometry | [1][2][3][4] |
| U937 (Histiocytic Lymphoma) | Mafosfamide cyclohexylamine (B46788) salt | More cytotoxic than glufosfamide | 30 min | Not Specified | [5] |
| U937 (Histiocytic Lymphoma) | 4-Hydroperoxycyclophosphamide | Most cytotoxic among tested oxazaphosphorines | 30 min | Not Specified | [5] |
| MCF-7, Molt-4, Rhabdomyosarcoma | Mafosfamide | Target cytotoxic exposure: 10 µM | Not Specified | Not Specified | [6] |
| MG-63 (Osteosarcoma) | This compound | Additive effects with other agents | 4 days | MTT Assay | [7] |
| MOLT-3 (T-cell Leukemia) | This compound | Additive effects with other agents | 3 days | MTT Assay | [7] |
Note: A direct IC50 value comparison between 4-OOH-IF and mafosfamide from a single study was not available in the search results. The data presented compares their activity relative to other compounds or describes their general cytotoxic potential.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro studies. Below are summaries of the experimental protocols used to assess the efficacy of these compounds.
Cytotoxicity and Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are incubated with the test compound for a specified period, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product, which is then solubilized and quantified by spectrophotometry.[7]
-
Flow Cytometry with Fluorescein (B123965) Diacetate (FDA) and Propidium Iodide (PI): This method assesses cell viability and membrane integrity. FDA, a non-fluorescent molecule, is converted to the fluorescent compound fluorescein by intracellular esterases in viable cells. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (i.e., dead cells). By analyzing the fluorescence of a cell population, one can distinguish between live (FDA-positive, PI-negative), early apoptotic/damaged (FDA-negative, PI-negative), and late apoptotic/necrotic (FDA-negative, PI-positive) cells.[1][2][3]
Apoptosis and Necrosis Assays
-
Annexin V/PI Staining: This is a standard flow cytometry-based assay to detect apoptosis. Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity. This allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[1][2]
-
Caspase Activation Assays: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Specific fluorescently labeled inhibitors of caspases (e.g., for caspase-3, -7, -8, and -9) can be used to detect their activation within cells by flow cytometry.[1][2][3][4] For instance, CellEvent™ Caspase-3/7 Green Detection Reagent is a nucleic acid binding dye that becomes fluorescent upon cleavage by activated caspase-3 and -7.
-
Mitochondrial Membrane Potential (MMP) Assay: A decrease in MMP is an early event in the intrinsic pathway of apoptosis. Dyes such as tetramethylrhodamine, ethyl ester (TMRE) accumulate in healthy mitochondria with a high membrane potential. A loss of MMP results in a decrease in the fluorescence intensity of the dye, which can be measured by flow cytometry.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for evaluating the in vitro efficacy of these compounds and the apoptotic signaling pathway they induce.
Caption: Experimental workflow for comparing the in vitro efficacy of 4-OOH-IF and mafosfamide.
Caption: Simplified signaling pathway for apoptosis induced by 4-OOH-IF and mafosfamide.
Conclusion
Both this compound and mafosfamide serve as indispensable tools for the in vitro evaluation of oxazaphosphorine-based chemotherapy. The available data suggests that mafosfamide and its related compound, 4-hydroperoxycyclophosphamide, generally exhibit greater in vitro cytotoxicity than this compound.[1][2][3][4] However, the specific efficacy is highly dependent on the cancer cell line being investigated. Both agents induce apoptosis through caspase activation and mitochondrial-mediated pathways. For researchers designing preclinical studies, the choice between these two agents should be guided by the specific research question, the cell types under investigation, and the desired potency of the cytotoxic challenge. This guide provides a foundational understanding to aid in the selection and application of these important research compounds.
References
- 1. Comparison of In Vitro Antileukemic Activity of this compound and 4-Hydroperoxycyclophosphamide | Anticancer Research [ar.iiarjournals.org]
- 2. Comparison of In Vitro Antileukemic Activity of this compound and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Jagiellonian University Repository [ruj.uj.edu.pl]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. Intrathecal mafosfamide: a preclinical pharmacology and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 4-hydroperoxy ifosfamide in combination with other anticancer agents on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Metabolomic Analysis of Ifosfamide and Cyclophosphamide
An objective guide for researchers, scientists, and drug development professionals on the differential metabolic fates of two isomeric anticancer agents.
Ifosfamide (B1674421) (IF) and cyclophosphamide (B585) (CP) are structurally isomeric oxazaphosphorine prodrugs widely employed in chemotherapy. Despite their structural similarity, they exhibit distinct toxicity profiles, a phenomenon largely attributed to differences in their metabolic activation and degradation pathways. This guide provides a comparative overview of their in vivo metabolomics, supported by experimental data, to elucidate the biochemical basis for their differential therapeutic and toxicological effects.
Key Metabolic Differences at a Glance
The primary divergence in the metabolism of ifosfamide and cyclophosphamide lies in the preferential routes of bioactivation and detoxification. While both undergo hepatic 4-hydroxylation to form their active cytotoxic species, the extent of side-chain N-dechloroethylation is significantly more pronounced for ifosfamide.[1] This leads to the generation of chloroacetaldehyde (B151913) (CAA), a metabolite implicated in the characteristic neurotoxicity and nephrotoxicity observed with ifosfamide treatment.[1] In contrast, cyclophosphamide metabolism favors a ring-opening pathway that yields acrolein, a metabolite primarily associated with urothelial toxicity.[1]
Comparative Analysis of Urinary Metabolites
In a comparative metabolomic study using a mouse model, urine samples were analyzed following the administration of ifosfamide or cyclophosphamide.[1] A total of 23 distinct metabolites were identified using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOFMS).[1] The following tables summarize the key metabolites identified for each drug.
Table 1: Ifosfamide Metabolites Identified in Mouse Urine [1]
| Metabolite ID | Compound Name |
| F1 | Ifosfamide |
| F2 | 4-Hydroxyifosfamide |
| F3 | Aldoifosfamide |
| F4 | Carboxyifosfamide |
| F5 | O-dealkylated Ifosfamide |
| F6 | 2-Dechloroethylifosfamide |
| F7 | 3-Dechloroethylifosfamide |
| F8 | Ifosfamide Mustard |
| F9 | Chloroacetaldehyde |
| F10 | Thiodiglycolic acid |
| F11 | Cysteine conjugate of Chloroacetaldehyde |
| F12 | S-carboxymethylcysteine |
| F13 | N-acetyl-S-carboxymethylcysteine |
Table 2: Cyclophosphamide Metabolites Identified in Mouse Urine [1]
| Metabolite ID | Compound Name |
| P1 | Cyclophosphamide |
| P2 | 4-Hydroxycyclophosphamide |
| P3 | Aldophosphamide |
| P4 | Carboxyphosphamide |
| P5 | 4-Ketocyclophosphamide |
| P6 | O-dealkylated Cyclophosphamide |
| P7 | Nornitrogen mustard |
| P8 | Acrolein |
| P9 | Acrolein-cysteine conjugate |
| P10 | 3-Hydroxypropylmercapturic acid |
| P11 | Cyclophosphamide-glutathione conjugate |
| P12 | Dechloroethylcyclophosphamide |
Experimental Protocols
The following is a representative experimental protocol for the comparative metabolomic analysis of ifosfamide and cyclophosphamide in a mouse model.[1]
1. Animal Model and Drug Administration:
-
Animal Model: Male C57BL/6 mice are used.[1]
-
Housing: Mice are housed individually in glass metabolic chambers to allow for 24-hour urine collection.[1]
-
Drug Preparation: Ifosfamide and cyclophosphamide are dissolved in a saline solution.[1]
-
Administration: A single dose of 50 mg/kg of either ifosfamide or cyclophosphamide is administered via intraperitoneal injection. A control group receives saline alone.[1]
2. Sample Collection and Preparation:
-
Urine Collection: Urine is collected over a 24-hour period post-injection.[1]
-
Sample Preparation: 10 µl of urine is mixed with 90 µl of 50% aqueous acetonitrile (B52724). The mixture is then centrifuged at 18,000 x g for 10 minutes to precipitate proteins and remove particulates.[1]
3. UPLC-ESI-QTOFMS Analysis:
-
Instrumentation: A Waters UPLC-ESI-QTOFMS system is utilized for analysis.[1]
-
Chromatographic Separation:
-
Mass Spectrometry:
Visualizing the Metabolic Divergence
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways, a typical experimental workflow, and the resulting toxicological outcomes.
Caption: Comparative metabolic pathways of Ifosfamide and Cyclophosphamide.
Caption: Experimental workflow for comparative metabolomics.
Caption: Metabolism-Toxicity Relationship.
References
Confirming 4-Hydroperoxyifosfamide-Induced DNA Crosslinking in Specific Genes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-hydroperoxyifosfamide (4-OH-IF), an active metabolite of the chemotherapeutic agent ifosfamide, and its ability to induce DNA crosslinking in specific genes. The performance of 4-OH-IF is compared with other DNA crosslinking agents, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Introduction
This compound is a pre-activated analog of ifosfamide, belonging to the class of nitrogen mustard alkylating agents. Its cytotoxic effects are primarily attributed to its ability to form covalent bonds with DNA, leading to the formation of DNA monoadducts, intrastrand crosslinks, and highly cytotoxic interstrand crosslinks (ICLs). These lesions block DNA replication and transcription, ultimately triggering cell death in rapidly dividing cancer cells.[1] This guide focuses on the evidence confirming 4-OH-IF's ability to induce these critical DNA lesions in specific genes, a key factor in its anti-tumor activity and in the development of drug resistance.
Data Presentation: Quantitative Analysis of DNA Crosslinking
The following tables summarize quantitative data on DNA crosslinking induced by 4-hydroperoxycyclophosphamide (4-HC), a closely related and often-used surrogate for 4-OH-IF, and other alkylating agents in specific genes.
Table 1: 4-Hydroperoxycyclophosphamide (4-HC)-Induced DNA Interstrand Crosslinks (ICLs) in the c-myc Gene
| Cell Line | 4-HC Concentration (µM) | Percentage of Crosslinked c-myc Gene | Reference |
| D283 Med (sensitive) | 100 | ~1-3% | [2] |
| D283 Med (4-HCR) (resistant) | 100 | ~1-3% | [2] |
Table 2: Repair Kinetics of 4-HC-Induced DNA ICLs in the c-myc Gene
| Cell Line | Time After Drug Removal (hours) | Remaining Crosslinked c-myc Gene (%) | Reference |
| D283 Med (sensitive) | 6 | >90% | [2] |
| D283 Med (4-HCR) (resistant) | 6 | <50% | [2] |
Table 3: Nitrogen Mustard (HN2)-Induced DNA Interstrand Crosslinks (ICLs) in Specific Genes
| Cell Line | Gene | HN2 Concentration | ICL Formation | Reference |
| Colo320HSR | amplified c-myc | Not specified | Detectable | [3] |
| Colo320DM | amplified native and rearranged c-myc | Not specified | Detectable | [3] |
| Colo320DM | amplified N-ras | Not specified | Detectable | [3] |
| LS174T, J6, U937 | N-ras, c-myc | Not specified | Not detectable | [3] |
Table 4: Cisplatin-Induced DNA Adducts
| Adduct Type | Percentage of Total Adducts | Reference |
| 1,2-d(GpG) intrastrand crosslinks | ~65% | [4] |
| 1,2-d(ApG) intrastrand crosslinks | ~25% | [4] |
| 1,3-d(GpNpG) intrastrand crosslinks | ~5-10% | [4] |
| Interstrand crosslinks | ~2-5% | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DNA Denaturing/Renaturing Gel Electrophoresis and Southern Blotting for ICL Detection in the c-myc Gene
This method was used to quantify the percentage of the c-myc gene that was crosslinked.[2]
a. Cell Treatment and DNA Isolation:
-
Treat medulloblastoma cells (D283 Med and D283 Med (4-HCR)) with the desired concentration of 4-HC.
-
At various time points, harvest the cells and isolate genomic DNA using standard phenol-chloroform extraction and ethanol (B145695) precipitation methods.
b. Restriction Digestion:
-
Digest the genomic DNA with a restriction enzyme that flanks the c-myc gene, releasing a specific fragment.
c. Denaturation and Renaturation:
-
Denature the DNA by heating it to 95-100°C.
-
Allow the DNA to renature by cooling it slowly. DNA strands that are crosslinked will rapidly reanneal.
d. Agarose (B213101) Gel Electrophoresis:
-
Separate the DNA fragments on a neutral agarose gel. The renatured (crosslinked) DNA will migrate faster as a double-stranded fragment, while the denatured (non-crosslinked) single-stranded DNA will migrate slower.
e. Southern Blotting:
-
Transfer the separated DNA fragments from the gel to a nylon membrane.[5][6]
-
UV-crosslink the DNA to the membrane.[7]
f. Hybridization:
-
Hybridize the membrane with a radiolabeled DNA probe specific for the c-myc gene fragment.
g. Quantification:
-
Expose the membrane to X-ray film or a phosphorimager screen.
-
Quantify the signal intensity of the bands corresponding to the double-stranded (crosslinked) and single-stranded (non-crosslinked) DNA.
-
Calculate the percentage of the crosslinked gene by dividing the intensity of the crosslinked band by the total intensity of both bands.
Alkaline Comet Assay for Detecting DNA Crosslinks
The alkaline comet assay is a sensitive method for detecting DNA strand breaks. It can be modified to detect DNA crosslinks.[8][9]
a. Cell Preparation:
-
Treat cells with the DNA crosslinking agent of interest.
-
As a positive control for strand breaks, treat a separate batch of cells with a known DNA damaging agent like methyl methanesulfonate (B1217627) (MMS) or hydrogen peroxide.
-
To measure crosslinks, co-treat cells with the crosslinking agent and a strand-breaking agent. Crosslinks will reduce the amount of DNA migration caused by the strand breaks.
b. Embedding Cells in Agarose:
-
Mix the cell suspension with low-melting-point agarose.
-
Pipette the mixture onto a specially coated microscope slide (CometSlide™) and allow it to solidify.
c. Cell Lysis:
-
Immerse the slides in a chilled lysis solution to remove cell membranes and proteins, leaving behind the DNA nucleoids.
d. Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis solution (pH > 13) to unwind the DNA.
-
Apply an electric field. DNA fragments and relaxed loops of DNA will migrate from the nucleus, forming a "comet tail."
e. Neutralization and Staining:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold).
f. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the amount of DNA in the comet tail using image analysis software. A decrease in tail moment in co-treated cells compared to cells treated with the strand-breaking agent alone indicates the presence of DNA crosslinks.
Quantitative PCR (qPCR) for Gene-Specific DNA Damage
This method quantifies DNA damage in specific gene regions by measuring the inhibition of PCR amplification.[10]
a. DNA Isolation and Quantification:
-
Isolate genomic DNA from treated and untreated cells.
-
Accurately quantify the DNA concentration.
b. Long-Range PCR:
-
Perform PCR using primers that amplify a long target sequence (e.g., >10 kb) within the gene of interest. DNA lesions, including crosslinks, will block the progression of the Taq polymerase, leading to a decrease in the amount of PCR product.
-
Use a control, undamaged DNA sample for comparison.
c. qPCR Amplification:
-
Perform real-time qPCR to quantify the amount of PCR product from both damaged and undamaged templates.
d. Data Analysis:
-
The relative amount of amplification of the damaged template compared to the undamaged template is used to calculate the frequency of lesions within the amplified region, assuming a Poisson distribution of damage.
Mandatory Visualization
Caption: Experimental workflows for detecting DNA crosslinking.
Caption: Mechanism of 4-OH-IF-induced DNA damage and cell death.
References
- 1. Recognition between mitomycin C and specific DNA sequences for cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-Linking of the DNA Repair Protein O6-Alkylguanine DNA Alkyltransferase to DNA in the Presence of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene and human tumour cell line specific differencesin nitrogen mustard induced DNA alkylation and interstrand crosslinking frequencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repair of cisplatin-induced DNA interstrand crosslinks by a replication-independent pathway involving transcription-coupled repair and translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Northern & Southern Blot Protocols [sigmaaldrich.com]
- 8. Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of oxidative damage by gene-specific quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of DNA damage and repair in nuclear and mitochondrial DNA of animal cells using quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effect of 4-Hydroperoxyifosfamide in Combination with Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of chemotherapy and radiotherapy is a cornerstone of modern cancer treatment, aiming to enhance tumor cell killing while managing toxicity. This guide provides an objective comparison of the preclinical efficacy of 4-hydroperoxyifosfamide (4-HOOIF), the active metabolite of ifosfamide (B1674421), when combined with radiotherapy. The performance of this combination is evaluated against alternative chemotherapeutic agents, supported by experimental data and detailed methodologies to aid in research and development.
Executive Summary
This compound, a pre-activated form of the alkylating agent ifosfamide, demonstrates a significant radiosensitizing effect, particularly in radioresistant S-phase cells.[1] This synergy is predicated on the dual action of DNA alkylation by 4-HOOIF and the induction of DNA double-strand breaks by ionizing radiation, which collectively overwhelm cellular repair mechanisms.[1] This guide compares this combination primarily with doxorubicin (B1662922) and cisplatin-based chemoradiotherapy, common alternatives in the treatment of sarcomas and other solid tumors.
Comparative Preclinical Efficacy
The following tables summarize quantitative data from preclinical studies, offering a comparison of cytotoxicity and survival under different treatment regimens.
Table 1: In Vitro Cytotoxicity and Radiosensitization
| Treatment Group | Cell Line | Drug Conc. | Radiation Dose (Gy) | Surviving Fraction | Enhancement Ratio (ER) | Reference |
| 4-HOOIF + RT | V79 (Hamster Lung) | 10 µg/mL | 6 | ~0.02 | 1.2 | [1] |
| Caski (Squamous Carcinoma) | 10 µg/mL | 6 | ~0.05 | 1.3 | [1] | |
| Widr (Colon Carcinoma) | 10 µg/mL | 6 | ~0.08 | 1.4 | [1] | |
| MRI-221 (Melanoma) | 10 µg/mL | 6 | ~0.04 | 1.3 | [1] | |
| Widr (S-Phase Synchronized) | 10 µg/mL | 6 | ~0.03 | 1.5 | [1] | |
| Doxorubicin + RT | HT-1080 (Fibrosarcoma) | 25 nM | 4 | ~0.10 | Not Reported | Similar additive effects noted |
| GCT (Pleomorphic Sarcoma) | 25 nM | 4 | ~0.25 | Not Reported | Similar additive effects noted | |
| RD (Rhabdomyosarcoma) | 25 nM | 4 | ~0.05 | Not Reported | Similar additive effects noted | |
| Cisplatin + RT | Various | Varies | Varies | Varies | Varies | Widely studied, synergistic effects documented |
Note: Data for Doxorubicin + RT and Cisplatin + RT are representative and compiled from different studies, not from a direct head-to-head comparison with 4-HOOIF + RT in the same experimental setup. The enhancement ratio for 4-HOOIF is calculated from the respective mean inactivation doses.
Mechanisms of Action and Signaling Pathways
The synergistic effect of this compound and radiotherapy stems from their complementary mechanisms targeting DNA integrity and cell cycle progression.
-
This compound: As an alkylating agent, 4-HOOIF covalently attaches alkyl groups to DNA bases, primarily at the N7 position of guanine. This leads to the formation of DNA cross-links (both interstrand and intrastrand), which disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
-
Radiotherapy (Ionizing Radiation): Radiation induces a variety of DNA lesions, with DNA double-strand breaks (DSBs) being the most cytotoxic. It also generates reactive oxygen species, causing further oxidative damage to cellular components.
-
Combined Effect: The combination leads to a multi-pronged attack on DNA. Radiation-induced DSBs activate key DNA damage response (DDR) kinases like ATM and ATR. Concurrently, 4-HOOIF-induced DNA adducts and cross-links create replication stress and further challenge the DNA repair machinery. The study by Latz et al. suggests that 4-HOOIF may interfere with the repair of radiation-induced damage, an effect that is most pronounced in the radioresistant S-phase of the cell cycle.[1] This leads to an accumulation of unrepairable DNA damage, forcing the cell into apoptosis.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for the combined action of 4-HOOIF and radiotherapy, leading to enhanced cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols used to evaluate chemoradiotherapy combinations.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation and cytotoxic agents.
-
Objective: To measure the ability of single cells to proliferate and form colonies after treatment.
-
Methodology:
-
Cell Plating: Culture cells to logarithmic growth phase. Harvest, count, and plate a known number of cells into 6-well plates or culture dishes. The number of cells plated is adjusted based on the expected toxicity of the treatment to yield a countable number of colonies (50-150).
-
Treatment: After allowing cells to attach (typically 18-24 hours), treat them with 4-HOOIF at various concentrations for a defined period (e.g., 1 hour).
-
Irradiation: Immediately after drug treatment, irradiate the plates using a calibrated X-ray source at varying doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Incubate the cells for 7-14 days, allowing surviving cells to form colonies of at least 50 cells.
-
Fixing and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a methanol/acetic acid solution. Stain with 0.5% crystal violet.
-
Counting and Analysis: Count the number of colonies in each dish. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. The enhancement ratio (ER) can be determined by comparing the dose-response curves of radiation alone versus the combination treatment.
-
DNA Double-Strand Break (γ-H2AX Foci) Assay
This immunofluorescence-based assay quantifies the formation of DSBs by detecting the phosphorylation of histone H2AX (γ-H2AX).
-
Objective: To visualize and quantify DNA DSBs as a measure of DNA damage.
-
Methodology:
-
Sample Preparation: Grow cells on coverslips in a multi-well plate and treat with 4-HOOIF and/or radiotherapy.
-
Fixation and Permeabilization: At desired time points post-treatment (e.g., 30 min, 24 hr), fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with 5% BSA. Incubate with a primary antibody against γ-H2AX overnight at 4°C. Wash and then incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of distinct fluorescent foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji). An increase in the number or persistence of foci indicates greater DNA damage or impaired repair.
-
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Objective: To quantify the percentage of apoptotic cells following treatment.
-
Methodology:
-
Cell Preparation: Treat cells as described for the clonogenic assay. Harvest cells at various time points (e.g., 24, 48, 72 hours).
-
Fixation and Permeabilization: Fix cells in paraformaldehyde, followed by permeabilization with a Triton X-100 or ethanol (B145695) solution.
-
Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP). The TdT enzyme incorporates the labeled nucleotides at the 3'-OH ends of fragmented DNA.
-
Detection: For fluorescently labeled dUTPs, the signal can be detected directly. For hapten-labeled dUTPs (like BrdU), a secondary detection step with a fluorescently-labeled anti-hapten antibody is required.
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to determine the percentage of TUNEL-positive (apoptotic) cells.
-
Experimental Workflow Diagram
References
Safety Operating Guide
Safe Disposal of 4-Hydroperoxyifosfamide: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
4-Hydroperoxyifosfamide, an active metabolite of the chemotherapeutic agent ifosfamide (B1674421), requires stringent handling and disposal procedures due to its cytotoxic nature. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and preventing environmental contamination. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, including chemical inactivation methods and waste management workflows.
I. Guiding Principles for Handling and Disposal
All materials that have come into contact with this compound are to be treated as hazardous waste. This encompasses unused or expired drug product, contaminated personal protective equipment (PPE), laboratory consumables, and cleaning materials. The disposal of such hazardous pharmaceutical waste is regulated and must not be done by flushing down sinks or drains.[1]
II. Chemical Inactivation Protocol
For laboratories equipped to perform chemical degradation, a two-step process of oxidation followed by nucleophilic substitution has been shown to be effective for the inactivation of ifosfamide and related compounds.[2] This procedure should be carried out by trained personnel within a chemical fume hood.
Experimental Protocol: Chemical Degradation of this compound
Objective: To chemically alter this compound to a non-mutagenic state before final disposal.
Materials:
-
This compound waste
-
Potassium permanganate (B83412) (KMnO₄) or 5.25% sodium hypochlorite (B82951) solution (bleach)
-
Sulfuric acid (H₂SO₄) (if using potassium permanganate)
-
Sodium hydroxide (B78521) (NaOH)
-
Appropriate chemical-resistant container
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-grade gloves, a disposable gown, safety goggles, and a face shield.
Procedure:
-
Oxidation:
-
In a designated chemical fume hood, carefully place the this compound waste into a suitable chemical-resistant container.
-
Slowly add an excess of either potassium permanganate solution or 5.25% sodium hypochlorite solution to the waste.[2] The exact volume will depend on the concentration and volume of the waste.
-
If using potassium permanganate, the mixture should be acidified by the slow addition of sulfuric acid.
-
Allow the reaction to proceed for a minimum of two hours to ensure complete oxidation.
-
-
Nucleophilic Substitution:
-
Following oxidation, neutralize the solution by carefully adding sodium hydroxide.
-
This step facilitates the nucleophilic substitution, further degrading the compound.[2]
-
-
Verification (Optional but Recommended):
-
High-performance liquid chromatography (HPLC) can be used to verify the complete degradation of the active compound.[2]
-
-
Final Disposal:
-
The resulting solution, once confirmed to be inactivated, should be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.
-
III. Data Presentation: Reagents for Chemical Inactivation
| Reagent | Concentration/Form | Purpose | Reference |
| Potassium Permanganate | Solid or solution | Oxidation Agent | [2] |
| Sodium Hypochlorite | 5.25% solution (bleach) | Oxidation Agent | [2] |
| Sulfuric Acid | Concentrated or dilute | Acidification for KMnO₄ oxidation | [2] |
| Sodium Hydroxide | Solution | Neutralization & Nucleophilic Substitution | [2] |
IV. Waste Management and Disposal Workflow
Proper segregation and disposal of waste contaminated with this compound is paramount. The following workflow outlines the necessary steps from waste generation to final disposal.
References
Essential Safety and Logistics for Handling 4-Hydroperoxyifosfamide
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of 4-Hydroperoxyifosfamide.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier between the handler and the hazardous substance and must be used consistently.[4] The following table summarizes the required PPE for handling this compound, based on guidelines for cytotoxic agents.[5][6][7]
| PPE Category | Item | Specifications and Recommended Practices |
| Hand Protection | Chemotherapy-rated gloves | Double gloving is required.[6][7] Use powder-free nitrile gloves that comply with ASTM standard D-6978.[5] The outer glove should be worn over the gown cuff, and the inner glove underneath.[6] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[4] |
| Body Protection | Disposable gown | Must be made of a low-permeability fabric, such as polyethylene-coated polypropylene.[6] Gowns should have a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[7] |
| Eye and Face Protection | Safety goggles and face shield | Use in combination to protect against splashes.[5] A full face shield is preferred when there is a risk of splashing.[6] |
| Respiratory Protection | NIOSH-approved respirator | An N95 respirator is recommended for handling powders to prevent aerosol inhalation.[6] For large spills, a chemical cartridge-type respirator may be necessary.[4] |
| Foot Protection | Shoe covers | Required to prevent the spread of contamination.[5] |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted in a designated area, such as a Class II, Type B2 Biological Safety Cabinet (BSC) or a fume hood, to minimize exposure.[8][9]
-
Preparation: Before starting, ensure the work area is clean and decontaminated.[8] Gather all necessary materials, including the chemical, appropriate solvents, and waste containers. The work surface should be covered with a disposable, absorbent pad.[8]
-
Personal Protective Equipment (PPE): Don all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Reconstitution: If handling a solid form, perform these tasks carefully within the BSC or fume hood to avoid generating dust.[8] Use of a closed-system transfer device (CSTD) is recommended to prevent aerosol generation and spills.[6]
-
Transporting: When moving this compound, even small quantities, use a secondary, sealed, and shatter-resistant container.[8]
-
Post-Handling: After completing the work, wipe down all surfaces and equipment in the work area with an appropriate decontamination solution.[1] Dispose of all contaminated materials as hazardous waste.[1]
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[10][11]
| Waste Type | Disposal Container | Procedure |
| Sharps | Puncture-resistant sharps container (Black for RCRA waste) | Needles, syringes, and other contaminated sharps must be placed directly into the designated sharps container without recapping.[11] If the syringe contains residual drug, it must be disposed of as bulk chemical waste.[11] |
| Solid Waste | Labeled hazardous waste container (Yellow for trace chemotherapy waste) | Includes gloves, gowns, absorbent pads, and other disposable items with trace contamination.[11] These should be double-bagged in sealed, transparent bags.[1] |
| Liquid Waste | Sealed, leak-proof hazardous waste container | Unused or expired solutions containing this compound. Do not dispose of down the drain.[1] |
Experimental Protocols
Surface Decontamination Protocol
This protocol is adapted from procedures for decontaminating surfaces contaminated with cyclophosphamide (B585) and other cytotoxic drugs.[12][13][14]
-
Initial Cleaning: Moisten a sterile, low-lint wipe with a detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate).[14] Wipe the contaminated surface with overlapping, unidirectional strokes, moving from the cleanest to the most contaminated area. Dispose of the wipe in a hazardous waste container.[14]
-
Rinsing: Using a new wipe moistened with sterile water, rinse the surface using the same unidirectional technique to remove any residual detergent.[14] Dispose of the wipe.
-
Final Decontamination: With a new wipe, apply a 70% isopropyl alcohol solution to the surface.[14] Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them.[14] Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.[14]
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. abmole.com [abmole.com]
- 4. pppmag.com [pppmag.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aaha.org [aaha.org]
- 7. pogo.ca [pogo.ca]
- 8. safety.m.tau.ac.il [safety.m.tau.ac.il]
- 9. gerpac.eu [gerpac.eu]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. web.uri.edu [web.uri.edu]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of decontamination strategies for cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
